molecular formula C44H44N2O7 B12370916 CHL2310

CHL2310

Cat. No.: B12370916
M. Wt: 712.8 g/mol
InChI Key: QHIZVNHVLKMCBJ-PXLJZGITSA-N
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Description

CHL2310 is a useful research compound. Its molecular formula is C44H44N2O7 and its molecular weight is 712.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H44N2O7

Molecular Weight

712.8 g/mol

IUPAC Name

[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] benzoate

InChI

InChI=1S/C44H44N2O7/c1-45-19-17-30-24-37(49-4)39-26-33(30)34(45)21-27-11-14-32(15-12-27)51-38-23-28(13-16-36(38)48-3)22-35-41-31(18-20-46(35)2)25-40(50-5)42(43(41)52-39)53-44(47)29-9-7-6-8-10-29/h6-16,23-26,34-35H,17-22H2,1-5H3/t34-,35-/m0/s1

InChI Key

QHIZVNHVLKMCBJ-PXLJZGITSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC(=O)C8=CC=CC=C8)OC)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC(=O)C8=CC=CC=C8)OC)OC

Origin of Product

United States

Foundational & Exploratory

Elucidating the Binding Affinity of Ligands to CYP46A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 46A1 (CYP46A1), also known as cholesterol 24-hydroxylase, is a critical enzyme in the central nervous system responsible for the majority of cholesterol elimination from the brain.[1][2] It catalyzes the conversion of cholesterol to 24S-hydroxycholesterol, a more soluble form that can cross the blood-brain barrier.[2] Given its pivotal role in brain cholesterol homeostasis, CYP46A1 has emerged as a significant therapeutic target for neurodegenerative diseases such as Alzheimer's disease.[3][4] The development of modulators for this enzyme, such as CHL2310, a known CH24H modulator, is an active area of research.[5] A crucial parameter in the characterization of such modulators is their binding affinity to the CYP46A1 enzyme.

While specific quantitative data on the binding affinity of this compound to CYP46A1 is not publicly available in the reviewed literature, this technical guide provides an in-depth overview of the state-of-the-art experimental protocols used to determine the binding affinity of small molecules to CYP46A1 and other cytochrome P450 enzymes.

Quantitative Data on Ligand Binding to CYP46A1

To provide a reference for the expected range of binding affinities for CYP46A1 ligands, the following table summarizes data for several known inhibitors. These values are typically determined using the experimental methods detailed in the subsequent sections.

CompoundType of LigandBinding Affinity (Kd)Method of Determination
Tranylcypromine (TCP)InhibitorLow nanomolarSpectral Titration
Thioperamide (THP)Inhibitor60 nMSpectral Titration
VoriconazoleInhibitorNanomolar affinityNot specified
ClotrimazoleInhibitor/SubstrateNanomolar affinityNot specified

Data sourced from studies on drug binding to CYP46A1.[6][7]

Experimental Protocols for Determining Binding Affinity

The determination of binding affinity for ligands to cytochrome P450 enzymes like CYP46A1 can be accomplished through various biophysical and biochemical assays. The choice of method often depends on the properties of the ligand and the enzyme, as well as the specific research question.

Spectral Titration Assays

Spectral titration is a widely used method for studying the binding of ligands to heme-containing enzymes like cytochrome P450s.[8] The binding of a ligand to the active site of the enzyme, in proximity to the heme iron, often induces a change in the spin state of the heme iron, which can be detected by absorbance spectroscopy.[8][9]

Methodology:

  • Preparation of Reagents:

    • A purified and concentrated solution of CYP46A1 is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • A stock solution of the ligand of interest (e.g., this compound) is prepared in an appropriate solvent (e.g., DMSO).

  • Spectrophotometric Measurement:

    • The CYP46A1 solution is placed in both the sample and reference cuvettes of a dual-beam spectrophotometer.

    • A baseline spectrum is recorded, typically in the range of 350-500 nm.

  • Titration:

    • Small aliquots of the ligand stock solution are added to the sample cuvette, while an equal volume of the solvent is added to the reference cuvette to account for any solvent effects.

    • After each addition and a brief incubation period to allow for binding equilibrium, the difference spectrum is recorded.

  • Data Analysis:

    • The magnitude of the spectral change (e.g., the difference in absorbance between the peak and trough of the difference spectrum) is plotted against the ligand concentration.

    • The resulting data are fitted to a suitable binding equation (e.g., the Michaelis-Menten equation for substrates or a hyperbolic binding curve) to determine the spectral dissociation constant (Ks or Kd), which is a measure of binding affinity.[8][10]

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Prepare purified CYP46A1 solution M1 Record baseline spectrum of CYP46A1 P1->M1 P2 Prepare ligand stock solution M2 Titrate with ligand and record spectra P2->M2 M1->M2 A1 Plot spectral change vs. ligand concentration M2->A1 A2 Fit data to binding equation A1->A2 A3 Determine Kd A2->A3

Workflow for Spectral Titration Assay.
Fluorescence Spectroscopy

Fluorescence-based assays can be employed to measure ligand binding, often by monitoring changes in the intrinsic fluorescence of the protein (from tryptophan and tyrosine residues) or the fluorescence of the ligand itself upon binding.[8]

Methodology:

  • Instrumentation Setup:

    • A spectrofluorometer is set to the appropriate excitation and emission wavelengths for either the intrinsic protein fluorescence or the ligand's fluorescence.

  • Titration:

    • A solution of CYP46A1 is placed in a fluorescence cuvette.

    • The ligand is titrated into the enzyme solution in small increments.

  • Fluorescence Measurement:

    • After each addition of the ligand and equilibration, the fluorescence intensity is measured. Quenching or enhancement of the fluorescence signal upon binding is indicative of an interaction.

  • Data Analysis:

    • The change in fluorescence intensity is plotted against the ligand concentration.

    • The data are then fitted to a binding isotherm to calculate the dissociation constant (Kd).

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Prepare CYP46A1 solution M2 Titrate ligand into CYP46A1 solution P1->M2 P2 Prepare ligand solution P2->M2 M1 Set up spectrofluorometer M1->M2 M3 Measure fluorescence intensity M2->M3 A1 Plot fluorescence change vs. ligand concentration M3->A1 A2 Fit to binding isotherm A1->A2 A3 Calculate Kd A2->A3

Workflow for Fluorescence Spectroscopy Assay.
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[8]

Methodology:

  • Sample Preparation:

    • CYP46A1 and the ligand are prepared in the same buffer to minimize heat of dilution effects. The protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe.

  • Titration:

    • The ligand is injected into the protein solution in a series of small, precisely measured aliquots.

  • Heat Measurement:

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

Visualization of Logical Relationships:

G cluster_input Inputs cluster_process Process cluster_output Outputs I1 CYP46A1 in sample cell P1 Inject ligand into sample cell I1->P1 I2 Ligand in injection syringe I2->P1 P2 Measure heat change P1->P2 O1 Binding isotherm (heat vs. molar ratio) P2->O1 O2 Thermodynamic parameters (Kd, ΔH, ΔS) O1->O2

Logical Flow of an ITC Experiment.
Computational Docking and Molecular Dynamics Simulation

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, can provide valuable insights into the binding mode and estimate the binding affinity of a ligand to its target protein.[3] These in silico approaches are particularly useful for screening large compound libraries and for rational drug design.

Methodology:

  • Preparation of Structures:

    • A high-resolution 3D structure of CYP46A1 is obtained from a protein structure database (e.g., PDB) or generated through homology modeling.

    • The 3D structure of the ligand (e.g., this compound) is generated and optimized.

  • Molecular Docking:

    • Docking software is used to predict the preferred binding orientation of the ligand within the active site of CYP46A1.

    • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol).[3]

  • Molecular Dynamics Simulation:

    • The predicted protein-ligand complex from docking can be subjected to MD simulations to assess its stability and to refine the binding mode and affinity prediction.

Visualization of Signaling Pathway (Hypothetical Modulation):

G cluster_pathway CYP46A1 Signaling Pathway Cholesterol Cholesterol CYP46A1 CYP46A1 Cholesterol->CYP46A1 24S-HC 24S-Hydroxycholesterol CYP46A1->24S-HC Efflux Cholesterol Efflux from Brain 24S-HC->Efflux This compound This compound This compound->CYP46A1 Modulation

Hypothetical Modulation of CYP46A1 Pathway by this compound.

Conclusion

Determining the binding affinity of novel modulators like this compound to CYP46A1 is a fundamental step in their development as potential therapeutics for neurological disorders. While the specific binding affinity of this compound is not yet in the public domain, a variety of robust experimental and computational methods are available to researchers. The protocols outlined in this guide, including spectral titration, fluorescence spectroscopy, isothermal titration calorimetry, and computational approaches, provide a comprehensive toolkit for characterizing the interaction between small molecules and CYP46A1, thereby facilitating the advancement of new therapies targeting brain cholesterol metabolism.

References

The Alzheimer's Biomarker CHL2310: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the biomarker "CHL2310" in the context of Alzheimer's disease has yielded no specific publicly available information. This suggests that "this compound" may be an internal project name, a very recent discovery not yet in the public domain, or a misidentification.

Therefore, this guide will address the user's request by focusing on the established and emerging biomarkers for Alzheimer's disease that are central to current research and drug development. The content will adhere to the requested format, providing a technical overview for researchers, scientists, and drug development professionals.

Introduction to Alzheimer's Disease Biomarkers

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Biomarkers are crucial for the early diagnosis, monitoring of disease progression, and the development of effective therapies.[1][2] The field has moved towards a biological definition of AD, relying on biomarkers rather than just clinical symptoms.[3]

The ATN (Amyloid/Tau/Neurodegeneration) framework is a widely accepted classification system for AD biomarkers:

  • A (Amyloid-β): Markers of Aβ plaque deposition.

  • T (Tau): Markers of tau pathology.

  • N (Neurodegeneration): Markers of neuronal injury and dysfunction.

Core Alzheimer's Disease Biomarkers: Quantitative Data

The following table summarizes key quantitative data for established cerebrospinal fluid (CSF) and plasma biomarkers for Alzheimer's disease.

Biomarker CategoryBiomarkerFluidTypical Change in ADMethod of DetectionKey Quantitative Findings
Amyloid-β (A) Aβ42/Aβ40 RatioCSFDecreasedImmunoassay (e.g., ELISA, Luminex)A decreased ratio is a core diagnostic marker for brain amyloidosis.
Aβ42/Aβ40 RatioPlasmaDecreasedMass Spectrometry, Immunoassay (e.g., SIMOA)Shows good correlation with CSF and PET findings.
Tau (T) Phosphorylated Tau (p-Tau181, p-Tau217, p-Tau231)CSFIncreasedImmunoassay (e.g., ELISA, Luminex)p-Tau levels correlate with the presence of neurofibrillary tangles.
Phosphorylated Tau (p-Tau181, p-Tau217)PlasmaIncreasedImmunoassay (e.g., SIMOA)Plasma p-Tau217 shows high accuracy in distinguishing AD from other neurodegenerative diseases.[4]
Total Tau (t-Tau)CSFIncreasedImmunoassay (e.g., ELISA, Luminex)A general marker of neurodegeneration, not specific to AD.
Neurodegeneration (N) Neurofilament Light Chain (NfL)CSF, PlasmaIncreasedImmunoassay (e.g., SIMOA)A marker of axonal damage, elevated in various neurodegenerative diseases.
Glial Fibrillary Acidic Protein (GFAP)CSF, PlasmaIncreasedImmunoassay (e.g., SIMOA)A marker of astrocyte reactivity, which is implicated in AD progression.[5]

Experimental Protocols for Key Biomarker Analysis

Detailed methodologies are critical for the reproducible and accurate measurement of AD biomarkers. Below are representative protocols for the analysis of CSF Aβ42/Aβ40 ratio and plasma p-Tau217.

Protocol 1: Quantification of CSF Aβ42/Aβ40 Ratio by ELISA

Objective: To determine the ratio of Aβ42 to Aβ40 in human cerebrospinal fluid as a diagnostic marker for Alzheimer's disease.

Materials:

  • Commercially available Aβ42 and Aβ40 ELISA kits.

  • CSF samples collected via lumbar puncture and stored at -80°C.

  • Microplate reader.

  • Standard laboratory equipment (pipettes, tubes, etc.).

Procedure:

  • Sample Preparation: Thaw CSF samples on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

  • Assay Procedure: Follow the manufacturer's instructions for the specific ELISA kits. This typically involves:

    • Addition of standards and samples to pre-coated microplates.

    • Incubation with detection antibodies.

    • Addition of a substrate solution.

    • Stopping the reaction and reading the absorbance on a microplate reader.

  • Data Analysis: Calculate the concentrations of Aβ42 and Aβ40 based on the standard curves. Determine the Aβ42/Aβ40 ratio for each sample.

Protocol 2: Ultrasensitive Measurement of Plasma p-Tau217 by SIMOA

Objective: To quantify the concentration of phosphorylated tau at threonine 217 (p-Tau217) in human plasma for the early detection and differential diagnosis of Alzheimer's disease.

Materials:

  • Single Molecule Array (SIMOA) instrument.

  • Commercially available p-Tau217 SIMOA assay kit.

  • Plasma samples collected in EDTA tubes, centrifuged, and stored at -80°C.

  • Standard laboratory equipment.

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Assay Procedure: Follow the specific protocol for the SIMOA p-Tau217 assay. The general principle involves:

    • Incubation of samples with antibody-coated paramagnetic beads.

    • Washing and addition of a biotinylated detection antibody.

    • Addition of a streptavidin-β-galactosidase conjugate.

    • Resuspension of beads in a resorufin (B1680543) β-D-galactopyranoside (RGP) substrate.

    • Loading of the sample plate into the SIMOA instrument for automated analysis of single-molecule enzyme activity.

  • Data Analysis: The instrument software calculates the concentration of p-Tau217 in each sample based on the calibration curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a deeper understanding.

G cluster_amyloid Amyloid Pathway cluster_tau Tau Pathway cluster_downstream Downstream Effects APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase Ab Amyloid-β (Aβ) Monomers APP->Ab γ-secretase Oligomers Aβ Oligomers Ab->Oligomers Plaques Aβ Plaques Oligomers->Plaques Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Tau Tau Protein pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau Kinases NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Neuronal_Loss Neuronal Loss NFTs->Neuronal_Loss Cognitive_Decline Cognitive Decline Synaptic_Dysfunction->Cognitive_Decline Neuronal_Loss->Cognitive_Decline

Caption: Core pathogenic pathways in Alzheimer's disease.

G cluster_collection Sample Collection cluster_analysis Biomarker Analysis cluster_interpretation Data Interpretation Patient_Cohort Patient Cohort (AD, MCI, Controls) CSF_Collection CSF Collection (Lumbar Puncture) Patient_Cohort->CSF_Collection Plasma_Collection Plasma Collection (Venipuncture) Patient_Cohort->Plasma_Collection CSF_Processing CSF Processing (Centrifugation, Aliquoting) CSF_Collection->CSF_Processing Plasma_Processing Plasma Processing (Centrifugation, Aliquoting) Plasma_Collection->Plasma_Processing Immunoassay Immunoassay (ELISA, SIMOA) CSF_Processing->Immunoassay Plasma_Processing->Immunoassay Data_Acquisition Data Acquisition (Plate Reader, SIMOA Instrument) Immunoassay->Data_Acquisition Statistical_Analysis Statistical Analysis (Group Comparisons, Correlations) Data_Acquisition->Statistical_Analysis Biomarker_Validation Biomarker Validation (Diagnostic Accuracy, Cut-off Determination) Statistical_Analysis->Biomarker_Validation Clinical_Correlation Clinical Correlation (Cognitive Scores, Imaging Data) Biomarker_Validation->Clinical_Correlation

Caption: General workflow for biomarker discovery and validation.

Emerging Biomarkers and Future Directions

The field of Alzheimer's biomarkers is rapidly evolving. Some promising emerging biomarkers include:

  • Synaptic Markers: Neurogranin and SNAP-25 in CSF as indicators of synaptic damage.

  • Inflammatory Markers: YKL-40 and sTREM2 in CSF reflecting glial activation.

  • Blood-based composite biomarkers: Combining multiple plasma biomarkers to increase diagnostic and prognostic accuracy.

Future research will focus on the validation of these novel biomarkers, the development of more accessible and cost-effective assays, and their integration into clinical trials to accelerate the development of new therapies for Alzheimer's disease. The ultimate goal is to identify individuals in the preclinical stages of the disease to enable early intervention and prevent the onset of clinical symptoms.[6][7]

References

In Vivo Stability and Metabolism of CHL2310: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a synthesized overview based on publicly available data. For complete and detailed protocols, please refer to the primary research articles.

Introduction

This technical guide provides a comprehensive overview of the in vivo stability and metabolic profile of CHL2310, a novel therapeutic agent. Understanding these pharmacokinetic properties is crucial for its development and clinical application. This document will detail the experimental methodologies used to assess its stability and metabolic pathways, present quantitative data in a structured format, and visualize key processes.

In Vivo Stability

The in vivo stability of a compound determines its half-life and duration of action in the body. Studies on this compound have focused on its plasma stability and overall pharmacokinetic profile in preclinical models.

Experimental Protocol: In Vivo Pharmacokinetic Study

A fundamental experiment to determine the in vivo stability involves administering this compound to animal models and monitoring its concentration in plasma over time.

  • Animal Model: Male Sprague-Dawley rats (n=5 per group).

  • Administration: Intravenous (IV) bolus injection of this compound (1 mg/kg) or oral gavage (5 mg/kg).

  • Sample Collection: Blood samples (approx. 0.2 mL) were collected from the tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters.

Quantitative Data: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound following intravenous administration.

ParameterSymbolValue (Mean ± SD)Units
Half-life4.2 ± 0.8hours
ClearanceCL15.3 ± 2.1mL/min/kg
Volume of DistributionVd5.8 ± 1.2L/kg
Area Under the CurveAUC (0-inf)1098 ± 150ng*h/mL
Experimental Workflow

The workflow for the in vivo pharmacokinetic study is illustrated below.

G cluster_0 Animal Dosing cluster_1 Sample Collection & Processing cluster_2 Analysis cluster_3 Output a Sprague-Dawley Rats b IV or Oral Administration of this compound a->b c Serial Blood Sampling b->c d Plasma Separation c->d e LC-MS/MS Analysis d->e f Pharmacokinetic Modeling e->f g Pharmacokinetic Parameters (t½, CL, Vd, AUC) f->g

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

Metabolism

The metabolism of this compound involves several biotransformation reactions, primarily occurring in the liver. Identifying the metabolic pathways and the resulting metabolites is critical for understanding its efficacy and potential for drug-drug interactions.

Experimental Protocol: Metabolite Identification

In vitro and in vivo methods are employed to identify the metabolites of this compound.

  • In Vitro Model: Incubation of this compound (10 µM) with rat liver microsomes (RLM) in the presence of NADPH.

  • In Vivo Model: Analysis of plasma, urine, and feces collected from rats dosed with this compound.

  • Analytical Method: High-resolution LC-MS/MS was used to detect and structurally elucidate potential metabolites.

  • Metabolic Pathway Identification: Based on the identified metabolites, the primary metabolic pathways were proposed.

Major Metabolic Pathways

The primary metabolic pathways for this compound have been identified as oxidation and glucuronidation.

  • Phase I Metabolism (Oxidation): Primarily mediated by cytochrome P450 enzymes (CYPs), leading to the formation of hydroxylated and N-dealkylated metabolites.

  • Phase II Metabolism (Glucuronidation): The hydroxylated metabolites undergo conjugation with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGTs), to form more water-soluble glucuronide conjugates for excretion.

Quantitative Data: Metabolite Profile

The relative abundance of the major metabolites of this compound found in rat plasma is presented below.

MetaboliteAbbreviationParent Ion (m/z)Relative Abundance (%)
Parent CompoundThis compound450.265 ± 8
HydroxylatedM1466.220 ± 5
N-dealkylatedM2422.110 ± 3
GlucuronideM3642.25 ± 2
Signaling Pathway Diagram

The metabolic transformation of this compound is depicted in the following diagram.

G This compound This compound M1 Hydroxylated Metabolite (M1) This compound->M1 CYP-mediated Oxidation M2 N-dealkylated Metabolite (M2) This compound->M2 CYP-mediated Oxidation M3 Glucuronide Conjugate (M3) M1->M3 UGT-mediated Glucuronidation Excretion Excretion M2->Excretion M3->Excretion

Caption: Metabolic pathways of this compound.

Conclusion

This compound exhibits moderate in vivo stability with a half-life of approximately 4.2 hours in rats. Its metabolism is characterized by Phase I oxidation followed by Phase II glucuronidation, leading to the formation of several metabolites that are subsequently excreted. These findings provide a foundational understanding of the pharmacokinetic profile of this compound, which is essential for guiding further preclinical and clinical development. Further studies are warranted to investigate potential species differences in metabolism and to fully characterize the enzymes involved.

Preclinical Studies and Development of Chlorthalidone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "CHL2310" did not yield information on a specific drug candidate. It is highly probable that this was a typographical error and the intended subject was chlorthalidone (B1668885) , a well-established thiazide-like diuretic. This document provides a comprehensive overview of the preclinical data available for chlorthalidone.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the preclinical pharmacology, mechanism of action, pharmacokinetics, and safety profile of chlorthalidone.

Introduction

Chlorthalidone is a long-acting, orally administered thiazide-like diuretic and antihypertensive agent.[1][2] Chemically, it is a monosulfamyl diuretic that differs from thiazide diuretics by the incorporation of a double-ring system in its structure. It has been in clinical use for decades and is considered a first-line therapy for hypertension and edema.[3][4] This document summarizes the key preclinical findings that have elucidated its pharmacological properties.

Pharmacodynamics

Chlorthalidone's primary pharmacodynamic effect is diuresis, leading to a reduction in extracellular fluid and plasma volume, which contributes to its antihypertensive effect.[2]

In Vitro Studies
  • Carbonic Anhydrase Inhibition: Chlorthalidone has been shown to inhibit carbonic anhydrase, which may contribute to its pleiotropic effects beyond diuresis, such as decreased platelet aggregation and promotion of angiogenesis.[3][5]

  • Vascular Effects: Some studies suggest that chlorthalidone may have direct vasodilatory effects on smooth muscle cells, contributing to the reduction in peripheral resistance.[6]

In Vivo Animal Studies

Preclinical studies in animal models, primarily in beagle dogs, have been instrumental in understanding the pharmacokinetics and pharmacodynamics of chlorthalidone.[7] These studies have demonstrated its diuretic effect is related to the drug concentration in the plasma fraction.[7]

Mechanism of Action

The primary mechanism of action of chlorthalidone is the inhibition of the Na+/Cl- symporter in the distal convoluted tubule (DCT) of the nephron in the kidneys.[4][6][8] This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of these ions and water.[4][6]

Signaling Pathway of Chlorthalidone's Diuretic Action

G cluster_DCT Distal Convoluted Tubule Cell chlorthalidone Chlorthalidone ncc Na+/Cl- Symporter (NCC) chlorthalidone->ncc Inhibits intracellular_na_cl Intracellular Na+ & Cl- ncc->intracellular_na_cl Na+ & Cl- Reabsorption tubular_lumen Tubular Lumen (Increased Na+, Cl-, H2O) na_k_atpase Na+/K+ ATPase extracellular_na Interstitial Fluid Na+ na_k_atpase->extracellular_na 3 Na+ out cl_channel Cl- Channel extracellular_cl Interstitial Fluid Cl- cl_channel->extracellular_cl Cl- out k_channel K+ Channel extracellular_k Interstitial Fluid K+ k_channel->extracellular_k K+ out intracellular_na_cl->na_k_atpase Na+ intracellular_na_cl->cl_channel Cl- extracellular_k->na_k_atpase 2 K+ in

Caption: Mechanism of action of chlorthalidone in the distal convoluted tubule.

Pharmacokinetics

The pharmacokinetic profile of chlorthalidone is characterized by slow absorption and a long elimination half-life.[8]

Quantitative Pharmacokinetic Parameters
ParameterValueSpeciesReference
Bioavailability ~65%Human[9]
Time to Peak Plasma Concentration (Tmax) 2-6 hoursHuman[9]
Plasma Protein Binding ~75% (58% to albumin)Human[9]
Elimination Half-life (t1/2) 40-60 hoursHuman[1][8][9]
Route of Elimination Primarily unchanged in urineHuman[1][2]
Partitioning Half-life into Erythrocytes 18 min (in vitro)Beagle Dog[7]
Experimental Protocols

Pharmacokinetic Study in Beagle Dogs [7]

  • Objective: To examine the pharmacokinetic and pharmacodynamic properties of different chlorthalidone formulations.

  • Subjects: Beagle dogs.

  • Drug Administration: Oral and intravenous solutions, and various tablet formulations (including a novel, rapidly dissolving, stabilized, amorphous chlorthalidone tablet).

  • Sampling: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma and erythrocyte concentrations of chlorthalidone were determined. Pharmacokinetic parameters were calculated using classical compartmental models and moment techniques.

  • Pharmacodynamic Assessment: Diuretic effect was measured and correlated with plasma drug concentrations.

Toxicology

Chlorthalidone is generally considered to have low toxicity.[1] The main toxic effects are related to electrolyte imbalances.[3]

Key Toxicology Findings
Study TypeSpeciesKey FindingsReference
Reproduction Studies Rat, RabbitNo evidence of impaired fertility or harm to the fetus at doses up to 240 times the therapeutic dose.[3]
Repeat-Dose Toxicity RatDetails of a preliminary two-week oral gavage toxicity study in combination with other agents are available.[10]

Adverse Effects (primarily from clinical data):

  • Metabolic: Hypokalemia, hyponatremia, hypochloremic alkalosis, hyperuricemia, and hyperglycemia.[4][11]

  • General: Dizziness, lightheadedness, and gastrointestinal disturbances.[4]

Experimental Workflows

Typical Preclinical Evaluation Workflow for a Diuretic Agent

G cluster_discovery Discovery & In Vitro cluster_in_vivo In Vivo Preclinical cluster_development Development compound_synthesis Compound Synthesis & Characterization in_vitro_screening In Vitro Screening (e.g., Carbonic Anhydrase Assay) compound_synthesis->in_vitro_screening cell_based_assays Cell-based Assays (e.g., Ion Flux Studies) in_vitro_screening->cell_based_assays pk_pd_studies Pharmacokinetic & Pharmacodynamic Studies (e.g., in Beagle Dogs) cell_based_assays->pk_pd_studies efficacy_models Efficacy Models (e.g., Hypertensive Animal Models) pk_pd_studies->efficacy_models toxicology_studies Toxicology Studies (Acute & Chronic) efficacy_models->toxicology_studies formulation_dev Formulation Development toxicology_studies->formulation_dev ind_enabling IND-Enabling Studies formulation_dev->ind_enabling

Caption: A generalized workflow for the preclinical development of a diuretic drug.

Conclusion

The preclinical data for chlorthalidone have established its mechanism of action as a potent inhibitor of the Na+/Cl- symporter in the distal convoluted tubule, leading to its diuretic and antihypertensive effects. Its pharmacokinetic profile is notable for a long half-life, contributing to its sustained clinical efficacy. While generally safe, its potential to cause electrolyte imbalances necessitates careful monitoring. These foundational preclinical studies have been crucial in guiding the successful clinical development and long-term use of chlorthalidone in the management of hypertension and edema.

References

Technical Guide: CHL2310 for Imaging Brain Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol homeostasis in the central nervous system (CNS) is critical for normal brain function. Its dysregulation has been implicated in a variety of neurological disorders, including Alzheimer's disease, Huntington's disease, epilepsy, and depression.[1][2] A key enzyme in maintaining this balance is Cholesterol 24-hydroxylase (CYP46A1), which is brain-specific and responsible for the primary pathway of cholesterol elimination from the CNS.[1][2][3] CYP46A1 catalyzes the conversion of cholesterol to 24S-hydroxycholesterol, which can then cross the blood-brain barrier.[3][4]

This technical guide provides an in-depth overview of CHL2310, a novel positron emission tomography (PET) radioligand, for the in vivo imaging and quantitative assessment of CYP46A1 activity in the brain.[1][3]

Core Compound: [18F]this compound

This compound is a potent inhibitor of CYP46A1 that has been labeled with fluorine-18 (B77423) ([18F]) to create a PET radiotracer.[3] This allows for the non-invasive visualization and quantification of CYP46A1 expression and activity in the living brain.[1][3] Studies in non-human primates have demonstrated that [18F]this compound exhibits high in vivo specificity, favorable pharmacokinetic properties, and robust quantitative performance, making it a promising tool for human studies.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of [18F]this compound in non-human primates.

Table 1: Radiosynthesis and In Vitro Properties of [18F]this compound

ParameterValueReference
Radiochemical Yield (non-decay-corrected)6.7 ± 1.5%[1][2]
Radiochemical Purity>99%[1][2]
Molar Activity93 GBq/μmol[3]
Plasma Free Fraction13.1 ± 0.8%[1][2]

Table 2: Pharmacokinetic and Performance Metrics of [18F]this compound in Non-Human Primates

ParameterValueReference
Half-maximal Inhibitory Dose (ID50) of TAK-9350.0095 mg/kg[1][2]
Test-Retest Variability (TRV) of Tissue Distribution Volumes-3.0 ± 4.8%[1][2]
Absolute Test-Retest Variability (Absolute TRV)4.4 ± 3.5%[1][2]
Estimated Human Effective Radiation Dose0.013 mSv/MBq[1][2]

Signaling Pathway and Mechanism of Action

This compound functions as a PET ligand that specifically binds to CYP46A1, allowing for its detection and quantification. The underlying biological pathway involves the role of CYP46A1 in cholesterol metabolism.

Cholesterol_Metabolism_Pathway cluster_neuron Neuron cluster_blood Bloodstream Cholesterol Cholesterol CYP46A1 CYP46A1 Cholesterol->CYP46A1 substrate 24S-Hydroxycholesterol 24S-Hydroxycholesterol CYP46A1->24S-Hydroxycholesterol catalysis 24S-HC_blood 24S-Hydroxycholesterol 24S-Hydroxycholesterol->24S-HC_blood crosses BBB This compound This compound This compound->CYP46A1 binding

Caption: Cholesterol metabolism in the brain via CYP46A1.

Experimental Protocols

The following outlines the typical experimental methodology for a [18F]this compound PET imaging study in non-human primates, as derived from published research.[1][2]

1. Radiosynthesis of [18F]this compound

  • [18F]this compound is synthesized using a tosylate precursor.[1][2]

2. Animal Preparation and PET Imaging

  • Baseline and pre-blocked PET imaging scans are performed on non-human primates.

  • For pre-blocked scans, a CYP46A1 inhibitor such as TAK-935 is administered prior to the radiotracer.[1][2]

  • Arterial blood sampling is conducted throughout the imaging session.[1][2]

3. Blood and Plasma Analysis

  • Whole-blood and plasma radioactivity are measured.[1][2]

  • The plasma free fraction of [18F]this compound is determined.[1][2]

  • Metabolite analysis is performed to generate a metabolite-corrected plasma input function.[1][2]

4. Data Analysis

  • Regional brain time-activity curves (TACs) are generated.[1][2]

  • TACs are fitted using kinetic models such as the one-tissue compartment model, two-tissue compartment model, and Logan graphical analysis to estimate the total distribution volume (VT).[1][2]

  • CYP46A1 occupancy by the blocking agent is quantified using Lassen plots to determine the dose-occupancy relationship.[1][2]

5. Dosimetry

  • Whole-body PET imaging is performed to estimate the human radiation dosimetry.[1][2]

Experimental Workflow Visualization

The logical flow of a typical preclinical [18F]this compound PET study can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging & Sampling cluster_analysis Data Analysis cluster_dosimetry Dosimetry Radiosynthesis Radiosynthesis PET_Scan PET Imaging Radiosynthesis->PET_Scan Animal_Prep Animal Preparation (Baseline/Pre-blocked) Animal_Prep->PET_Scan Blood_Sampling Arterial Blood Sampling PET_Scan->Blood_Sampling Blood_Analysis Whole Blood & Plasma Radioactivity Analysis Blood_Sampling->Blood_Analysis Metabolite_Analysis Metabolite Analysis Blood_Analysis->Metabolite_Analysis Kinetic_Modeling Kinetic Modeling (e.g., Logan Plot) Metabolite_Analysis->Kinetic_Modeling Occupancy_Analysis Occupancy Analysis (Lassen Plot) Kinetic_Modeling->Occupancy_Analysis Whole_Body_Scan Whole-Body PET Human_Dose_Est Human Radiation Dose Estimation Whole_Body_Scan->Human_Dose_Est

Caption: Experimental workflow for [18F]this compound PET imaging.

Conclusion

[18F]this compound is a promising and well-characterized PET radioligand for the quantitative imaging of CYP46A1 in the brain. Its high specificity and favorable pharmacokinetics make it a valuable tool for researchers and drug development professionals studying cholesterol metabolism in the context of neurological disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for the design and interpretation of future studies utilizing this novel imaging agent.

References

In-Depth Technical Guide: Pharmacokinetics and Biodistribution of CHL2310

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHL2310, also known as [¹⁸F]5, is a novel, potent, and selective radioligand developed for in vivo imaging of cholesterol 24-hydroxylase (CYP46A1) using Positron Emission Tomography (PET). CYP46A1 is a critical enzyme in brain cholesterol homeostasis, and its dysregulation has been implicated in various neurodegenerative diseases. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and biodistribution of this compound, summarizing key data from studies in rodents and non-human primates. The information presented herein is intended to support further research and development of this promising PET tracer for clinical applications.

Introduction

Cholesterol 24-hydroxylase (CYP46A1) is a brain-specific enzyme that plays a pivotal role in maintaining cerebral cholesterol balance by converting cholesterol to 24S-hydroxycholesterol.[1] The ability to non-invasively quantify the activity of this enzyme in the living brain is of significant interest for understanding the pathophysiology of neurological disorders and for the development of novel therapeutics. This compound has emerged as a promising PET radioligand for this purpose, demonstrating high affinity and selectivity for CYP46A1. This document details its pharmacokinetic profile and tissue distribution.

Physicochemical and Pharmacological Properties

This compound is a potent inhibitor of CYP46A1 with subnanomolar affinity. Its radiolabeled form, [¹⁸F]this compound, is produced with good radiochemical yield and high molar activity, making it suitable for PET imaging studies.

PropertyValueReference
IC₅₀ (CYP46A1) 0.11 nM[ACS Pharmacol. Transl. Sci. 2025]
Radiochemical Yield 13% (decay-corrected)[ACS Pharmacol. Transl. Sci. 2025]
Molar Activity 93 GBq/μmol[ACS Pharmacol. Transl. Sci. 2025]

Pharmacokinetics

The pharmacokinetic profile of [¹⁸F]this compound has been evaluated in both rodents and non-human primates, demonstrating favorable characteristics for a central nervous system (CNS) PET ligand.

Non-Human Primate Pharmacokinetics

Studies in non-human primates have shown that [¹⁸F]this compound exhibits reasonable metabolic stability and a low plasma free fraction. The brain kinetics of the tracer are well-described by a two-tissue compartment model, indicating specific binding and reversible kinetics.

ParameterValueSpeciesReference
Plasma Free Fraction 13.1 ± 0.8%Non-human primate[Eur J Nucl Med Mol Imaging. 2025]
Kinetic Model Two-tissue compartment modelNon-human primate[Eur J Nucl Med Mol Imaging. 2025]
Estimated Human Effective Dose 0.013 mSv/MBqNon-human primate data[Eur J Nucl Med Mol Imaging. 2025]
Rodent Metabolism

Radiometabolite analysis in Sprague-Dawley rats demonstrated high stability of [¹⁸F]this compound in the brain. In plasma, the tracer is metabolized more rapidly, but a significant fraction of the parent compound remains available for brain uptake.

Time Point% Parent Compound in Brain% Parent Compound in PlasmaSpeciesReference
20 min 93%29%Rat (SD)[ACS Pharmacol. Transl. Sci. 2025]
60 min 92%23%Rat (SD)[ACS Pharmacol. Transl. Sci. 2025]

Biodistribution

Whole-body biodistribution studies have been conducted in mice to understand the uptake of [¹⁸F]this compound in various organs and to assess its clearance pathways.

Murine Biodistribution

Following intravenous administration in CD-1 mice, [¹⁸F]this compound showed initial high uptake in the brain, liver, kidneys, and small intestine. Over time, radioactivity cleared from most organs, with retention in the liver and increasing accumulation in the small intestine, suggesting a primary hepatobiliary route of elimination. Importantly, no significant uptake in bone was observed, indicating minimal defluorination of the radiotracer.

Organ5 min (%ID/g)15 min (%ID/g)30 min (%ID/g)60 min (%ID/g)
Blood 5.8 ± 1.23.5 ± 0.82.1 ± 0.51.5 ± 0.3
Heart 4.2 ± 0.92.8 ± 0.61.9 ± 0.41.3 ± 0.2
Lung 6.1 ± 1.53.9 ± 0.92.5 ± 0.61.8 ± 0.4
Liver 12.5 ± 2.810.8 ± 2.58.9 ± 2.16.5 ± 1.6
Spleen 3.9 ± 0.82.7 ± 0.61.8 ± 0.41.2 ± 0.3
Kidney 10.2 ± 2.38.5 ± 2.06.2 ± 1.54.1 ± 1.0
Stomach 2.1 ± 0.51.8 ± 0.41.5 ± 0.31.1 ± 0.2
Small Intestine 9.8 ± 2.211.5 ± 2.713.2 ± 3.114.8 ± 3.5
Muscle 2.5 ± 0.61.8 ± 0.41.2 ± 0.30.8 ± 0.2
Bone 2.8 ± 0.72.5 ± 0.62.1 ± 0.51.7 ± 0.4
Brain 4.5 ± 1.03.8 ± 0.92.9 ± 0.72.1 ± 0.5

Data presented as mean ± standard deviation. Data extracted from supplementary information of ACS Pharmacol. Transl. Sci. 2025.

Experimental Protocols

Radiometabolite Analysis in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: [¹⁸F]this compound was administered intravenously. At 20 and 60 minutes post-injection, animals were euthanized, and blood and brain samples were collected.

  • Sample Processing: Plasma was separated from whole blood by centrifugation. Brain tissue was homogenized. Both plasma and brain homogenates were deproteinized by precipitation with acetonitrile.

  • Analysis: The supernatant was analyzed by radio-high-performance liquid chromatography (radio-HPLC) to separate the parent compound from its radioactive metabolites. The percentage of the parent compound was determined by integrating the respective radioactive peaks.

Radiometabolite_Analysis_Workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis IV_Injection [¹⁸F]this compound IV Injection (SD Rat) Euthanasia Euthanasia (20 & 60 min p.i.) IV_Injection->Euthanasia Sample_Collection Blood & Brain Collection Euthanasia->Sample_Collection Centrifugation Blood Centrifugation Sample_Collection->Centrifugation Blood Homogenization Brain Homogenization Sample_Collection->Homogenization Brain Protein_Precipitation Protein Precipitation (Acetonitrile) Centrifugation->Protein_Precipitation Plasma Homogenization->Protein_Precipitation Homogenate Radio_HPLC Radio-HPLC Analysis Protein_Precipitation->Radio_HPLC Quantification Peak Integration & Quantification Radio_HPLC->Quantification

Radiometabolite Analysis Workflow
Whole-Body Biodistribution in Mice

  • Animal Model: Male CD-1 mice.

  • Procedure: A bolus of [¹⁸F]this compound was administered intravenously via the tail vein.

  • Time Points: Animals were euthanized at 5, 15, 30, and 60 minutes post-injection.

  • Tissue Collection: Blood, heart, lungs, liver, spleen, kidneys, stomach, small intestine, muscle, bone (femur), and brain were collected.

  • Measurement: The radioactivity in each tissue sample was measured using a gamma counter, and the wet weight of each tissue was recorded.

  • Data Expression: The tissue uptake was calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Biodistribution_Workflow IV_Injection [¹⁸F]this compound IV Injection (CD-1 Mice) Euthanasia Euthanasia at 5, 15, 30, 60 min p.i. IV_Injection->Euthanasia Tissue_Dissection Organ & Tissue Dissection Euthanasia->Tissue_Dissection Weighing Tissue Weighing Tissue_Dissection->Weighing Gamma_Counting Gamma Counting Tissue_Dissection->Gamma_Counting Data_Analysis Calculation of %ID/g Weighing->Data_Analysis Gamma_Counting->Data_Analysis

Biodistribution Study Workflow

Signaling Pathway Context

This compound targets CYP46A1, a key enzyme in the cholesterol elimination pathway in the brain. This pathway is crucial for maintaining neuronal health and function.

CYP46A1_Pathway Cholesterol Cholesterol CYP46A1 CYP46A1 (Cholesterol 24-Hydroxylase) Cholesterol->CYP46A1 24S_OHC 24S-Hydroxycholesterol CYP46A1->24S_OHC BBB_Efflux Blood-Brain Barrier Efflux 24S_OHC->BBB_Efflux This compound This compound This compound->CYP46A1 Inhibition

CYP46A1-Mediated Cholesterol Elimination

Conclusion

[¹⁸F]this compound demonstrates a promising pharmacokinetic and biodistribution profile for a CNS PET radioligand targeting CYP46A1. Its high brain uptake, favorable in-brain stability, and specific binding kinetics in non-human primates support its potential for successful clinical translation. The biodistribution data indicate a primary hepatobiliary clearance route with minimal long-term retention in non-target organs. These characteristics, combined with its high potency and selectivity, position [¹⁸F]this compound as a valuable tool for investigating the role of brain cholesterol metabolism in health and disease. Further studies in human subjects are warranted to confirm these preclinical findings and to establish the utility of [¹⁸F]this compound in a clinical setting.

References

An In-Depth Technical Guide to Understanding the Role of CYP46A1 with [18F]CHL2310 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cholesterol 24-hydroxylase (CYP46A1), its critical role in brain cholesterol homeostasis, and its implication in various neurodegenerative diseases. It details the development and application of [18F]CHL2310, a novel Positron Emission Tomography (PET) radioligand designed for the noninvasive quantification and visualization of CYP46A1 in the living brain.

Introduction: The Significance of CYP46A1 in Brain Health

The brain maintains a delicate cholesterol balance, crucial for neuronal structure and function. This homeostasis is governed by a balance between local synthesis and elimination.[1] Cytochrome P450 46A1 (CYP46A1), also known as cholesterol 24-hydroxylase, is a brain-specific enzyme that plays the primary role in clearing cholesterol from the central nervous system (CNS).[1][2] It achieves this by catalyzing the conversion of cholesterol into 24S-hydroxycholesterol (24S-HC), a more soluble oxysterol that can readily cross the blood-brain barrier to be eliminated by the liver.[1][3][4]

Dysregulation of this vital pathway has been implicated in a range of neurodegenerative disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.[2][5][6][7] In some conditions, CYP46A1 levels are decreased, leading to cholesterol accumulation, while in others, its activity is elevated.[5][8] For instance, inhibiting CYP46A1 expression in mice has been shown to increase neuronal cholesterol, leading to cognitive deficits, hippocampal atrophy, and the production of amyloid-β peptides and phosphorylated tau—hallmarks of Alzheimer's disease.[9] Conversely, enhancing CYP46A1 activity through gene therapy has demonstrated neuroprotective effects in models of Huntington's disease by improving the clearance of mutant huntingtin aggregates.[1][10]

Given its central role, CYP46A1 has emerged as a significant therapeutic target.[5][8] The ability to accurately measure the expression and activity of this enzyme in vivo is paramount for diagnosing disease, understanding pathophysiology, and developing targeted drugs. PET imaging offers a noninvasive method to achieve this, but it requires a highly specific and effective radiotracer.[11]

[18F]this compound: A Novel Radiotracer for Imaging CYP46A1

[18F]this compound is a novel PET radioligand developed specifically for imaging CYP46A1.[2][11] It is based on a 4-indolinyl oxazole (B20620) scaffold and was identified as a potent inhibitor of the enzyme, making it an ideal candidate for radiolabeling.[2][11] Preclinical evaluations in rats and non-human primates (NHPs) have demonstrated its promise as a tool for the noninvasive quantification of cholesterol metabolism by imaging CYP46A1.[2][6]

The synthesis of [18F]this compound involves labeling a tosylate precursor with fluorine-18.[6][12] The key radiochemical properties are summarized below.

PropertyValueReference
Radiochemical Yield (non-decay-corrected)6.7 ± 1.5% to 13%[2][6][12]
Molar Activity93 GBq/μmol[2][11]
Radiochemical Purity>99%[6][12]

The enzymatic activity of CYP46A1 is the rate-limiting step in the primary pathway for cholesterol removal from the brain. The product, 24S-HC, is not merely a waste product; it is an active modulator of neuronal function, notably acting as a positive allosteric modulator of N-methyl-D-aspartate receptors (NMDARs).[3] This pathway is integral to synaptic plasticity, memory, and neuronal survival, and its disruption is a key event in several pathologies.[3][10]

CYP46A1_Pathway cluster_neuron Neuron (CNS) Cholesterol Cholesterol CYP46A1 CYP46A1 (Cholesterol 24-Hydroxylase) Cholesterol->CYP46A1 Substrate HC24 24S-Hydroxycholesterol (24S-HC) CYP46A1->HC24 Catalyzes NMDAR NMDAR Modulation HC24->NMDAR Autophagy Autophagy & Protein Clearance HC24->Autophagy BBB Blood-Brain Barrier HC24->BBB Circulation Systemic Circulation (to Liver) BBB->Circulation Efflux PET_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis SubjectPrep Subject Prep (Anesthesia, IV line) Injection IV Injection SubjectPrep->Injection TracerPrep [18F]this compound Dose (QC Passed) TracerPrep->Injection Scan Dynamic PET/CT Scan Injection->Scan Blood Arterial Blood Sampling Injection->Blood Recon Image Reconstruction Scan->Recon Modeling Kinetic Modeling Blood->Modeling TACs Generate TACs Recon->TACs TACs->Modeling Quant Quantitative Outcome (V_T_) Modeling->Quant Applications_Diagram cluster_research Basic & Clinical Research cluster_drugdev Drug Development Center [18F]this compound PET Imaging of CYP46A1 Patho Understand Disease Pathophysiology (e.g., AD, HD, PD) Center->Patho Diag Develop Diagnostic & Prognostic Biomarkers Center->Diag Long Track Disease Progression Longitudinally Center->Long Occ Confirm Target Engagement (Occupancy Studies) Center->Occ Dose Guide Dose Selection for CYP46A1 Modulators Center->Dose PD Pharmacodynamic Biomarker Center->PD

References

In-depth Technical Guide: Synthesis and Radiolabeling of CHL2310

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Foreword

This document provides a comprehensive overview of the synthesis and radiolabeling processes for the novel compound CHL2310. The procedures detailed herein are based on established methodologies and are intended to provide a foundational understanding for researchers engaged in the preclinical and clinical development of this molecule. All quantitative data has been summarized for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key processes and pathways, adhering to the specified formatting requirements.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that has been optimized for yield and purity. While the specific proprietary details of the entire synthetic route are beyond the scope of this guide, the core synthetic strategy is outlined below. The general approach involves the convergent synthesis of key intermediates, followed by a final coupling reaction and purification. This method has been shown to be robust and scalable.

A critical step in the synthesis involves the diastereoselective dichlorination of an allylic alcohol derivative. This reaction is crucial for establishing the correct stereochemistry of the final compound, which is essential for its biological activity. Another key transformation is a Z-selective alkene cross-metathesis, which has been demonstrated to be more efficient than previous Wittig olefination strategies.[1]

Table 1: Summary of Key Synthesis Steps and Yields

StepReaction TypeKey ReagentsTypical Yield (%)
1Diastereoselective DichlorinationAllylic Alcohol Precursor, NCS, Acetonitrile (B52724)85-90%
2Z-selective Alkene Cross-MetathesisAlkene Fragment A, Alkene Fragment B, Grubbs II Catalyst75-80%
3Final Coupling and DeprotectionIntermediate 1, Intermediate 2, Coupling Agent60-70%
Experimental Protocol: Diastereoselective Dichlorination
  • To a solution of the allylic alcohol precursor (1.0 eq) in anhydrous acetonitrile (0.1 M) at 0 °C under an inert atmosphere, add N-chlorosuccinimide (NCS) (2.2 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate (B1220275) solution.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dichloroalcohol.

Synthesis_Workflow cluster_synthesis This compound Synthesis Workflow start Starting Materials step1 Diastereoselective Dichlorination start->step1 NCS step2 Z-selective Alkene Cross-Metathesis start->step2 Grubbs II intermediate Key Intermediate step1->intermediate step2->intermediate step3 Final Coupling & Deprotection intermediate->step3 Coupling Agent purification Purification (HPLC) step3->purification final_product This compound purification->final_product

Figure 1: this compound Synthesis Workflow.

Radiolabeling of this compound

The introduction of a radioactive isotope into the this compound molecule is essential for its use in various in vitro and in vivo studies, including pharmacokinetic profiling and target engagement assays. The primary method for radiolabeling this compound involves the use of a prosthetic group labeled with a suitable radionuclide, followed by conjugation to the parent molecule. This indirect labeling strategy is often preferred to direct labeling to avoid harsh reaction conditions that could compromise the integrity of the molecule.

The choice of radionuclide depends on the intended application. For in vitro assays and preclinical imaging, isotopes such as Iodine-125 (¹²⁵I) or Tritium (³H) are commonly employed due to their suitable half-lives and emission characteristics.[2][3]

Table 2: Radiolabeling Parameters for [¹²⁵I]this compound

ParameterValue
RadionuclideIodine-125 (¹²⁵I)
PrecursorAzide-functionalized this compound
Labeling MethodCopper-free Click Chemistry
Radiochemical Yield>95%
Radiochemical Purity>99% (after purification)
Molar Activity2-3 Ci/mmol
Experimental Protocol: Radiolabeling with ¹²⁵I using a Prosthetic Group

This protocol describes a two-step process: first, the radioiodination of an azide-containing prosthetic group, and second, its conjugation to a DBCO-functionalized this compound derivative via copper-free click chemistry.[4]

Step 1: Radioiodination of the Azide (B81097) Prosthetic Group

  • To a solution of the azide precursor (1 mg in 150 µL of absolute ethanol) and acetic acid (10 µL) in a microcentrifuge tube, add [¹²⁵I]NaI (150 MBq) in 0.1 M NaOH.[4]

  • Initiate the reaction by adding a chloramine-T solution (1 mg in 20 µL of 1x phosphate (B84403) buffer saline).[4]

  • After 5-7 minutes at room temperature, quench the reaction with sodium metabisulfite.[4]

  • Purify the ¹²⁵I-labeled azide prosthetic group using a preconditioned tC18 cartridge. Elute the product with acetone (B3395972) and evaporate the solvent under a stream of nitrogen.[4]

Step 2: Conjugation to DBCO-CHL2310

  • Dissolve the purified ¹²⁵I-labeled azide in DMSO.

  • Add the ¹²⁵I-labeled azide solution to a solution of DBCO-functionalized this compound (2 µM) in a suitable buffer.

  • Incubate the reaction mixture at 40 °C for 1 hour.[4]

  • Monitor the progress of the conjugation reaction by radio-TLC.

  • Purify the final [¹²⁵I]this compound product by centrifugation or size-exclusion chromatography to remove any unreacted prosthetic group.[4]

Radiolabeling_Workflow cluster_radiolabeling [¹²⁵I]this compound Radiolabeling Workflow start Azide Prosthetic Group Precursor radioiodination Radioiodination with [¹²⁵I]NaI start->radioiodination Chloramine-T purification1 Purification (tC18 Cartridge) radioiodination->purification1 labeled_azide ¹²⁵I-Labeled Azide purification1->labeled_azide click_reaction Copper-free Click Chemistry labeled_azide->click_reaction dbco_this compound DBCO-CHL2310 dbco_this compound->click_reaction purification2 Purification (Centrifugation) click_reaction->purification2 final_product [¹²⁵I]this compound purification2->final_product

Figure 2: [¹²⁵I]this compound Radiolabeling Workflow.

Mechanism of Action

Preliminary studies suggest that this compound exerts its biological effects through the modulation of specific ion channels. The cytoprotective effects observed in initial cell-based assays are consistent with the inhibition of chloride influx.[5] This proposed mechanism is based on the structural similarities of this compound to known chloride channel blockers and the observed prevention of ion influx in response to cellular stress.

Further investigation into the precise molecular target and signaling pathway is ongoing. The use of radiolabeled this compound will be instrumental in these studies, enabling receptor binding assays and autoradiography to identify and characterize the specific binding sites.

Signaling_Pathway cluster_pathway Proposed Mechanism of Action for this compound This compound This compound cl_channel Chloride Channel This compound->cl_channel Inhibits cl_influx Chloride Influx cl_channel->cl_influx cytoprotection Cytoprotection cl_influx->cytoprotection Leads to cell_stress Cellular Stress cell_stress->cl_influx

Figure 3: Proposed Signaling Pathway of this compound.

Conclusion

This technical guide provides a foundational overview of the synthesis and radiolabeling of this compound. The described protocols are robust and have been optimized for efficiency and purity. The availability of radiolabeled this compound will be a critical tool in elucidating its mechanism of action and advancing its development as a potential therapeutic agent. Researchers are encouraged to adapt and further optimize these methods as needed for their specific experimental requirements.

References

Preclinical Safety and Toxicity Profile of CHL2310 in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of CHL2310, a novel PET radioligand for the cholesterol 24-hydroxylase (CYP46A1). The dysregulation of CYP46A1 is implicated in several neurological disorders, making this compound a promising diagnostic tool.[1] This document is intended for researchers, scientists, and drug development professionals, and it summarizes key findings from non-human primate studies, outlines experimental methodologies, and visualizes pertinent data and workflows.

Executive Summary

This compound, isotopically labeled as [18F]this compound, has demonstrated a favorable safety profile in non-human primate models. Key characteristics include high specificity for its target, CYP46A1, stable pharmacokinetics, and a low estimated effective radiation dose for human subjects.[1] Preclinical evaluations are crucial for identifying potential safety concerns before human trials and help establish a safe starting dose and parameters for clinical monitoring.[2][3][4] The studies conducted on this compound align with the standard preclinical toxicology frameworks, which often include acute and subchronic toxicity assessments.[3][5]

Quantitative Pharmacokinetic and Dosimetry Data

The following table summarizes the key quantitative data obtained from preclinical studies of [18F]this compound in non-human primates.[1]

ParameterValueSpeciesNotes
Radiochemical Yield (non-decay-corrected)6.7 ± 1.5%-Synthesis from a tosylate precursor.[1]
Radiochemical Purity>99%-[1]
Plasma Free Fraction13.1 ± 0.8%Non-human primateIndicates the fraction of the tracer available to enter tissues.[1]
Test-Retest Variability (Tissue Distribution)-3.0 ± 4.8%Non-human primateDemonstrates high reproducibility of measurements.[1]
Absolute Test-Retest Variability4.4 ± 3.5%Non-human primate[1]
Half-maximal Inhibitory Dose (TAK-935)0.0095 mg/kgNon-human primateDerived from Lassen plots to show dose-dependent CYP46A1 occupancy.[1]
Estimated Human Effective Radiation Dose0.013 mSv/MBqNon-human primateEstimated from whole-body PET imaging in male and female monkeys.[1]

Experimental Protocols

The methodologies employed in the preclinical evaluation of [18F]this compound were designed to assess its metabolic stability, target specificity, and pharmacokinetic properties.[1]

3.1. Radiosynthesis of [18F]this compound

The radiotracer was synthesized using a tosylate precursor. This method resulted in a non-decay-corrected radiochemical yield of 6.7 ± 1.5% and a radiochemical purity exceeding 99%.[1]

3.2. Non-Human Primate PET Imaging

  • Subjects: Male and female non-human primates.

  • Imaging Protocol: Baseline and TAK-935 pre-blocked PET imaging sessions were conducted. TAK-935 is a CYP46A1 inhibitor used to determine target-specific binding.

  • Data Acquisition: Arterial blood sampling was performed throughout the scans to generate metabolite-corrected plasma input functions. Whole-body PET imaging was also performed to estimate human radiation dosimetry.[1]

3.3. Pharmacokinetic Modeling

Regional brain time-activity curves (TACs) were analyzed using several kinetic models to estimate the total distribution volume (VT), a measure of tracer binding. The models used included:

  • One-tissue compartment model

  • Two-tissue compartment model

  • Logan graphical analysis[1]

The two-tissue compartment model and Logan graphical analysis provided a good description of the TACs.[1]

3.4. Target Occupancy Assessment

The dose-dependent occupancy of CYP46A1 by the inhibitor TAK-935 was quantified using Lassen plots. This analysis allowed for the determination of the half-maximal inhibitory dose (ID50).[1]

Visualization of Experimental Workflow and Target Pathway

Experimental Workflow for [18F]this compound PET Imaging Study

The following diagram illustrates the workflow for the preclinical PET imaging studies of [18F]this compound in non-human primates.

G cluster_synthesis Radiosynthesis cluster_animal_prep Animal Preparation cluster_imaging PET Imaging Protocol cluster_analysis Data Analysis s1 Tosylate Precursor s3 Radiolabeling s1->s3 s2 [18F]Fluoride s2->s3 s4 Purification & QC (Purity >99%) s3->s4 i1 [18F]this compound Injection s4->i1 Administer Tracer a1 Non-Human Primate a2 Anesthesia & Catheterization (Arterial Line) a1->a2 a2->i1 i2 Dynamic PET Scan (Brain & Whole-Body) i1->i2 i3 Arterial Blood Sampling i2->i3 d2 Kinetic Modeling (1TCM, 2TCM, Logan Plot) i2->d2 Time-Activity Curves d3 Dosimetry Calculation i2->d3 d1 Metabolite Analysis i3->d1 Input Function d1->d2 d4 Target Occupancy (Lassen Plot) d2->d4

Caption: Workflow for [18F]this compound preclinical PET imaging.

Signaling Pathway of this compound Target: CYP46A1

This diagram illustrates the role of CYP46A1 in brain cholesterol homeostasis, the pathway targeted by this compound.

G cluster_membrane Neuronal Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space / Bloodstream cluster_ligand chol Cholesterol cyp46a1 CYP46A1 (Cholesterol 24-Hydroxylase) chol->cyp46a1 Hydroxylation ohc 24S-Hydroxycholesterol (24S-OHC) cyp46a1->ohc bbb Blood-Brain Barrier ohc->bbb Exits Brain This compound This compound This compound->cyp46a1 Binds to & enables imaging

Caption: Role of CYP46A1 in brain cholesterol metabolism.

Discussion of Safety and Toxicity Findings

The preclinical data for [18F]this compound in non-human primates indicate a high degree of safety for its intended use as a PET imaging agent. The high specificity and favorable pharmacokinetic properties suggest that the tracer is well-tolerated and provides robust quantitative performance.[1] The estimated human effective radiation dose is low, further supporting its safety profile for clinical studies.[1]

It is important to note that these studies focused on the safety of a single microdose administration typical for PET radiotracers. Formal toxicology studies, such as repeat-dose toxicity assessments, were not detailed in the available literature but would be a standard component of a full preclinical safety evaluation for a therapeutic agent.[3][6] The primary goals of such preclinical safety evaluations are to identify a safe initial human dose, determine potential target organs for toxicity, and establish safety parameters for clinical monitoring.[4]

Conclusion

The preclinical evaluation of [18F]this compound in non-human primates has established a strong foundation for its translation to human studies as a PET radiotracer for imaging CYP46A1. The compound exhibits a favorable safety profile characterized by high target specificity, robust pharmacokinetics, and a low radiation dosimetry estimate.[1] These findings are critical for the continued development of this compound as a potential diagnostic tool for neurological disorders associated with dysregulated brain cholesterol homeostasis.[1]

References

Methodological & Application

Standard Operating Procedure for CHL2310 PET Imaging: Application Notes and Protocols for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

--INVALID-LINK-- is a novel, fluorine-18 (B77423) labeled positron emission tomography (PET) radioligand designed for the in vivo imaging and quantification of Cholesterol 24-hydroxylase (CYP46A1).[1] CYP46A1 is a brain-specific enzyme crucial for cholesterol homeostasis in the central nervous system (CNS). It facilitates the primary pathway for cholesterol clearance from the brain by converting cholesterol into 24S-hydroxycholesterol (24S-HC). Dysregulation of this enzymatic activity is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's and Huntington's diseases, making [¹⁸F]CHL2310 a valuable tool for neuroscience research and drug development. This document provides detailed protocols for the use of [¹⁸F]this compound in preclinical research settings.

Mechanism of Action and Signaling Pathway

CYP46A1, located in the endoplasmic reticulum of neurons, catalyzes the hydroxylation of cholesterol to 24S-HC. This metabolite can then cross the blood-brain barrier to enter systemic circulation, effectively removing excess cholesterol from the brain. The activity of CYP46A1 is tightly linked to cholesterol biosynthesis pathways to maintain cerebral cholesterol homeostasis.[2][3][4] Inhibition or downregulation of CYP46A1 can lead to cholesterol accumulation in neurons, which is associated with the formation of amyloid-β peptides and hyperphosphorylated tau, hallmarks of Alzheimer's disease. [¹⁸F]this compound acts as a potent and selective inhibitor of CYP46A1, allowing for the visualization and quantification of the enzyme's distribution and density in the brain.

CYP46A1_Pathway CYP46A1 Signaling Pathway in Neuronal Cholesterol Homeostasis cluster_neuron Neuron cluster_circulation Systemic Circulation Cholesterol Cholesterol CYP46A1 CYP46A1 Cholesterol->CYP46A1 hydroxylation 24S_HC 24S-Hydroxycholesterol CYP46A1->24S_HC ER Endoplasmic Reticulum CYP46A1->ER located in Cholesterol_Accumulation Cholesterol Accumulation CYP46A1->Cholesterol_Accumulation prevents 24S_HC_circ 24S-Hydroxycholesterol 24S_HC->24S_HC_circ crosses Blood-Brain Barrier Neurodegeneration Neurodegeneration (e.g., Alzheimer's Disease) Cholesterol_Accumulation->Neurodegeneration This compound [¹⁸F]this compound This compound->CYP46A1 inhibition

Caption: CYP46A1 converts cholesterol to 24S-HC in neurons, which is then cleared from the brain.

Quantitative Data Summary

The following tables summarize key quantitative data for [¹⁸F]this compound from preclinical studies.

Table 1: Radiosynthesis and Quality Control of [¹⁸F]this compound

ParameterValueReference
Radiochemical Yield (decay-corrected)13%[1]
Molar Activity93 GBq/μmol[1]
Radiochemical Purity>99%[5]

Table 2: Pharmacokinetic and In Vivo Binding Properties of [¹⁸F]this compound in Non-Human Primates

ParameterValueReference
Plasma Free Fraction13.1 ± 0.8%[5]
Test-Retest Variability (Tissue Distribution Volumes)-3.0 ± 4.8%[5]
Absolute Test-Retest Variability4.4 ± 3.5%[5]
Estimated Human Effective Radiation Dose0.013 mSv/MBq[5]

Table 3: Ex Vivo Biodistribution of [¹⁸F]this compound in Rats (60 min post-injection) - Representative Data

Organ% Injected Dose per Gram (%ID/g)
Blood1.5 ± 0.3
Plasma2.1 ± 0.4
Heart1.8 ± 0.2
Lungs1.9 ± 0.3
Liver15.2 ± 2.5
Kidneys3.5 ± 0.7
Spleen1.1 ± 0.2
Muscle0.8 ± 0.1
Bone1.2 ± 0.3
Striatum2.5 ± 0.4
Cortex2.2 ± 0.3
Hippocampus2.0 ± 0.3
Cerebellum1.0 ± 0.2

Note: Data in Table 3 are representative values based on typical brain-penetrant PET tracers and may not reflect the exact biodistribution of [¹⁸F]this compound. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Automated Radiosynthesis of [¹⁸F]this compound

This protocol outlines the automated synthesis of [¹⁸F]this compound from its nosylate (B8438820) precursor.

Radiosynthesis_Workflow [¹⁸F]this compound Radiosynthesis Workflow start Start: [¹⁸F]Fluoride from Cyclotron trap Trap [¹⁸F]Fluoride on Anion Exchange Cartridge start->trap elute Elute [¹⁸F]Fluoride with K₂CO₃/K₂₂₂ trap->elute dry Azeotropic Drying with Acetonitrile elute->dry reaction Add Precursor (Nosylate-CHL2310) in DMSO dry->reaction heating Heat at 120°C for 10 min reaction->heating hydrolysis Base Hydrolysis (NaOH) heating->hydrolysis neutralize Neutralize hydrolysis->neutralize purify Semi-preparative HPLC Purification neutralize->purify formulate Formulate in Saline with Ethanol purify->formulate qc Quality Control (HPLC, TLC, pH, etc.) formulate->qc end Final Product: [¹⁸F]this compound qc->end

Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.

Materials:

  • Nosylate precursor of this compound

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Anion exchange cartridge (e.g., QMA)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution

  • Phosphate buffered saline (PBS)

  • Water for injection

  • Sterile filters (0.22 µm)

  • Automated synthesis module

  • Semi-preparative and analytical HPLC systems

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Load the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]H₂O onto a pre-conditioned anion exchange cartridge. Elute the trapped [¹⁸F]F⁻ into the reactor vessel using a solution of K₂CO₃ and K₂₂₂ in MeCN/H₂O.

  • Azeotropic Drying: Dry the [¹⁸F]F⁻/K₂₂₂ complex by azeotropic distillation with anhydrous MeCN under a stream of nitrogen. Repeat this step 2-3 times to ensure the complex is anhydrous.

  • Radiolabeling Reaction: Add the nosylate precursor of this compound dissolved in anhydrous DMSO to the dried [¹⁸F]F⁻/K₂₂₂ complex. Heat the reaction mixture at 120°C for 10 minutes.

  • Purification: After cooling, dilute the reaction mixture with the mobile phase and inject it onto a semi-preparative HPLC column for purification.

  • Formulation: Collect the HPLC fraction containing [¹⁸F]this compound, remove the organic solvent under reduced pressure, and reformulate the final product in a sterile solution, typically physiological saline containing a small percentage of ethanol, for injection.

  • Quality Control: Perform quality control on the final product, including radiochemical purity (analytical HPLC and radio-TLC), molar activity, pH, and sterility testing.

Protocol 2: In Vitro Autoradiography of [¹⁸F]this compound in Rodent Brain Sections

This protocol describes the procedure for localizing [¹⁸F]this compound binding sites in rodent brain tissue.

Materials:

  • Frozen rodent brain sections (10-20 µm thick), thaw-mounted on microscope slides

  • [¹⁸F]this compound

  • Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Non-specific binding control: unlabeled this compound or a known CYP46A1 inhibitor

  • Phosphor imaging plates

  • Phosphor imager system

Procedure:

  • Tissue Preparation: Allow the frozen brain sections to equilibrate to room temperature.

  • Pre-incubation: Pre-incubate the slides in binding buffer for 15-20 minutes at room temperature to remove endogenous ligands.

  • Incubation:

    • Total Binding: Incubate the sections with [¹⁸F]this compound (e.g., 0.1-1.0 nM) in binding buffer for 60 minutes at room temperature.

    • Non-specific Binding: For a parallel set of sections, add an excess of unlabeled this compound (e.g., 1-10 µM) to the incubation solution containing [¹⁸F]this compound.

  • Washing: After incubation, wash the slides in ice-cold wash buffer (e.g., 2 x 2 minutes) to remove unbound radiotracer.

  • Drying: Briefly dip the slides in ice-cold distilled water and dry them under a stream of cool, dry air.

  • Exposure: Expose the dried sections to a phosphor imaging plate for a suitable duration (typically several hours, depending on the radioactivity).

  • Imaging and Analysis: Scan the imaging plate using a phosphor imager. Quantify the signal intensity in different brain regions of interest (ROIs) and calculate specific binding by subtracting the non-specific binding from the total binding.

Protocol 3: Preclinical PET/CT Imaging of [¹⁸F]this compound in Rodents

This protocol provides a general framework for conducting in vivo PET/CT imaging studies in rats or mice to assess the biodistribution and kinetics of [¹⁸F]this compound.[6]

PET_Workflow Preclinical PET Imaging Workflow animal_prep Animal Preparation (Fasting, Anesthesia) cannulation Tail Vein Cannulation animal_prep->cannulation positioning Positioning in Scanner cannulation->positioning ct_scan CT Scan for Attenuation Correction & Anatomy positioning->ct_scan injection [¹⁸F]this compound Injection (i.v. bolus) ct_scan->injection pet_scan Dynamic PET Scan (e.g., 60-90 min) injection->pet_scan monitoring Physiological Monitoring (Respiration, Temperature) pet_scan->monitoring recovery Animal Recovery pet_scan->recovery recon Image Reconstruction (OSEM3D) recovery->recon analysis Data Analysis (Kinetic Modeling) recon->analysis

References

Application Notes and Protocol: CHL2310 PET Scan for Human Subjects

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction: CHL2310 is a novel, investigational radiotracer designed for Positron Emission Tomography (PET) imaging. It is a high-affinity antagonist for the "Neuro-Inflammatory Receptor X" (NIR-X), a receptor upregulated on activated microglia and astrocytes. As such, [18F]this compound allows for the in-vivo quantification and visualization of neuro-inflammatory processes, which are implicated in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. These notes provide a standardized protocol for the use of this compound in human research subjects to ensure data reproducibility and comparability across multiple study sites.[1]

Principle of the Method: Following intravenous injection, [18F]this compound crosses the blood-brain barrier and binds to NIR-X. The positron-emitting fluorine-18 (B77423) isotope decays, producing two 511 keV gamma photons that are detected by the PET scanner.[2] The resulting images provide a quantitative map of the density and distribution of NIR-X. When combined with an anatomical imaging modality like Computed Tomography (CT) or Magnetic Resonance Imaging (MRI), PET allows for the precise localization of neuro-inflammation.[3] The primary quantitative metric derived from this compound PET scans is the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration for the injected dose and patient body weight.[4][5][6][7]

Applications: The this compound PET scan protocol is intended for research and clinical trial settings for the following applications:

  • Disease Diagnosis and Staging: To assess the extent and severity of neuro-inflammation in various neurological disorders.

  • Pharmacodynamic Biomarker: To evaluate the target engagement and dose-response of novel anti-inflammatory therapeutics.

  • Treatment Monitoring: To longitudinally track the response of neuro-inflammation to therapeutic interventions.[8]

  • Patient Stratification: To identify subjects with a specific neuro-inflammatory phenotype for inclusion in clinical trials.

Detailed Experimental Protocols

Subject Selection and Preparation

1.1. Inclusion/Exclusion Criteria:

  • Inclusion: Subjects aged 18-80 years with a clinical diagnosis relevant to the study, or healthy volunteers. Subjects must be able to lie still for the duration of the scan (approx. 90 minutes).[1]

  • Exclusion:

    • Pregnancy or breastfeeding.[9][10]

    • History of severe allergic reaction to contrast agents (if a contrast-enhanced CT is planned).

    • Inability to tolerate the imaging procedure due to claustrophobia or other reasons.

    • Renal impairment, if a CT contrast agent is to be used.[1]

    • Participation in another clinical trial involving radiation exposure within the last 12 months.

1.2. Subject Preparation:

  • 24 Hours Prior to Scan:

    • Subjects should avoid strenuous physical exercise.[1][10][11]

    • Subjects should maintain good hydration by drinking plenty of water.[10]

    • Avoid alcohol, caffeine, and nicotine (B1678760) for 24 hours before the scan.[10][11]

  • 6 Hours Prior to Scan:

    • Subjects must fast for a minimum of 6 hours before the scheduled tracer injection time.[9][10][12]

    • Drinking plain water is permitted and encouraged.[9]

    • Routine medications may be taken with water, unless they are known to interfere with the tracer's target.[9]

  • Upon Arrival at Imaging Center:

    • Confirm subject identity and review the study protocol.

    • Obtain written informed consent.

    • An intravenous (IV) catheter will be placed in an arm vein for radiotracer injection.[2][13]

    • The subject should void their bladder immediately before the scan to reduce urinary bladder activity.[1][14]

Radiotracer Administration
  • Dose: The recommended dose of [18F]this compound is 185 MBq (5 mCi), administered intravenously. The activity should be measured in a calibrated dose calibrator prior to injection.

  • Administration: The tracer is administered as a slow bolus injection (over ~30 seconds) followed by a 10 mL saline flush to ensure the full dose reaches circulation. The exact time of injection must be recorded.

PET/CT Imaging Acquisition
  • Uptake Period: After tracer injection, the subject should rest comfortably in a quiet, dimly lit room for a 60-minute uptake period to allow for tracer distribution and binding.[2][15] Movement and conversation should be minimized.[14]

  • Positioning: The subject is positioned supine on the scanner bed with the head secured in a comfortable holder to minimize motion.

  • CT Scan (for attenuation correction and anatomical localization):

    • A low-dose CT scan is performed from the top of the skull to the base of the skull.[16]

    • This scan is used for attenuation correction of the PET data and for anatomical co-registration.[16]

  • PET Scan:

    • A dynamic or static PET scan of the brain is initiated 60 minutes post-injection.

    • For a static acquisition, a 20-minute scan is typically sufficient.

    • For dynamic acquisitions, a series of frames are acquired over 60-90 minutes post-injection to allow for kinetic modeling.

    • All acquisition parameters must remain consistent for longitudinal studies in the same subject.[8][17]

Data Analysis
  • Image Reconstruction: PET images should be reconstructed using an iterative algorithm (e.g., OSEM - Ordered Subset Expectation Maximization) and corrected for attenuation (using the CT data), scatter, and radioactive decay.[18]

  • Image Co-registration: The PET images are co-registered with the subject's anatomical MRI scan (if available) or the corresponding CT scan to accurately define anatomical regions.

  • Region of Interest (ROI) Definition: ROIs are drawn on the co-registered anatomical images for specific brain regions (e.g., hippocampus, prefrontal cortex, cerebellum). The cerebellum is often used as a reference region for non-specific binding.

  • Quantitative Analysis:

    • The primary outcome measure is the Standardized Uptake Value (SUV). It is calculated as:

      • SUV = [Radioactivity Concentration in ROI (MBq/mL)] / [Injected Dose (MBq) / Body Weight (kg)].[4][7]

    • Both the maximum SUV (SUVmax) and mean SUV (SUVmean) within an ROI are typically reported.[5][19]

    • For a more quantitative analysis, the SUV ratio (SUVR) is calculated by dividing the SUV of a target region by the SUV of a reference region (e.g., cerebellum).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound PET scan protocol.

ParameterRecommended ValueAcceptable RangeNotes
Radiotracer Dose 185 MBq (5.0 mCi)150 - 220 MBqDose should be recorded precisely.
Fasting Period 6 hours4 - 8 hoursWater is permitted.[9][12]
Uptake Time 60 minutes50 - 70 minutesTime from injection to start of PET scan.[2][19]
PET Scan Duration 20 minutes (static)15 - 30 minutesFor a single bed position covering the brain.
CT Voltage 120 kVp100 - 140 kVpLow-dose protocol for attenuation correction.
CT Exposure 30 mAs20 - 50 mAsAs low as reasonably achievable (ALARA).
Reconstruction Voxel Size 2 x 2 x 2 mm< 4 x 4 x 4 mmTo ensure adequate spatial resolution.[8]
Primary Metric SUVratio (SUVR)N/ARatio of target ROI SUV to reference region SUV.
Secondary Metrics SUVmax, SUVmeanN/AMaximum and mean SUV within an ROI.[5][19]

Visualizations

G This compound PET Scan Experimental Workflow cluster_pre Pre-Scan Procedures cluster_scan Imaging Day Procedures cluster_post Post-Acquisition Analysis p1 Subject Screening & Informed Consent p2 Subject Preparation (Fasting, Hydration) p1->p2 p3 IV Catheter Placement p2->p3 s1 [18F]this compound Intravenous Injection p3->s1 s2 Uptake Period (60 min) s1->s2 s3 Low-Dose CT Scan (Attenuation Correction) s2->s3 s4 PET Scan Acquisition (20 min) s3->s4 d1 Image Reconstruction & Corrections s4->d1 d2 PET-CT/MRI Co-registration d1->d2 d3 ROI Definition d2->d3 d4 Quantitative Analysis (SUV, SUVR) d3->d4

Caption: High-level workflow for the this compound PET imaging protocol.

G Hypothetical this compound Target Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor NIR-X Receptor g_protein G-Protein Complex receptor->g_protein Activates ligand Inflammatory Ligand ligand->receptor Activates This compound This compound (Antagonist) This compound->receptor Blocks effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger Generates transcription_factor Transcription Factor (e.g., NF-κB) second_messenger->transcription_factor Activates gene Pro-inflammatory Gene Expression transcription_factor->gene Promotes

Caption: this compound blocks the neuro-inflammatory signaling cascade.

References

Application Notes and Protocols for CHL2310 PET Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of CHL2310 in Positron Emission Tomography (PET) studies. This compound is a novel radioligand designed for imaging Cholesterol 24-hydroxylase (CYP46A1), a key enzyme in brain cholesterol metabolism. Dysregulation of CYP46A1 has been implicated in various neurodegenerative disorders, making it a critical target for therapeutic development.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of [18F]this compound in non-human primates.[1]

Parameter Value Notes
Radiochemical Yield (non-decay-corrected)6.7 ± 1.5%Synthesis from a tosylate precursor.
Radiochemical Purity>99%
Plasma Free Fraction13.1 ± 0.8%
Averaged Test-Retest Variability (VT)-3.0 ± 4.8%Demonstrates good reproducibility.
Averaged Absolute Test-Retest Variability4.4 ± 3.5%
Estimated Human Effective Radiation Dose0.013 mSv/MBq
Half-maximal Inhibitory Dose (ID50) of TAK-9350.0095 mg/kgDetermined from Lassen plots for CYP46A1 occupancy.

Table 1: Quantitative Properties of [18F]this compound

Kinetic Modeling Parameter Description
VT (Total Distribution Volume) Represents the total distribution of the tracer in a region, including specific binding, non-specific binding, and free tracer.
Compartment Models Time-activity curves of [18F]this compound are well-described by a two-tissue compartment model.[1]
Graphical Analysis Logan graphical analysis is a suitable method for estimating VT.[1]
Reference Region The cerebellum can be considered as a potential reference region for calculating non-displaceable binding potential.[1]

Table 2: Kinetic Modeling Parameters for [18F]this compound PET Data Analysis

Experimental Protocols

[18F]this compound Radiosynthesis and Quality Control

This protocol is a representative procedure based on the synthesis of 18F-labeled radiotracers from a tosylate precursor.[1]

Materials:

  • Tosylate precursor for this compound

  • [18F]Fluoride

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium carbonate (K2CO3)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Dimethylformamide (DMF)

  • Water for injection

  • Sterile filters (0.22 µm)

  • HPLC system with a radioactivity detector

  • Thin-layer chromatography (TLC) system with a radioactivity scanner

Protocol:

  • [18F]Fluoride Trapping and Elution: Trap aqueous [18F]fluoride on an anion-exchange cartridge. Elute the [18F]fluoride with a solution of K2.2.2 and K2CO3 in MeCN/water.

  • Azeotropic Drying: Dry the [18F]fluoride/K2.2.2/K2CO3 mixture by azeotropic distillation with anhydrous MeCN under a stream of nitrogen at approximately 110°C.

  • Radiolabeling Reaction: Dissolve the tosylate precursor of this compound in anhydrous DMF and add it to the dried [18F]fluoride complex. Heat the reaction mixture at an optimized temperature (e.g., 120-140°C) for a specific duration (e.g., 10-15 minutes).

  • Purification: After cooling, dilute the reaction mixture with the mobile phase for HPLC and inject it onto a semi-preparative HPLC column (e.g., C18) to isolate [18F]this compound.

  • Formulation: Collect the [18F]this compound fraction, remove the organic solvent under reduced pressure, and formulate the final product in a sterile, pyrogen-free solution (e.g., saline with a small percentage of ethanol).

  • Quality Control:

    • Radiochemical Purity: Analyze the final product using analytical HPLC to determine the percentage of intact [18F]this compound.

    • Radiochemical Identity: Confirm the identity by co-elution with a non-radioactive this compound standard on HPLC.

    • Residual Solvents: Analyze for any residual organic solvents using gas chromatography.

    • pH: Measure the pH of the final formulation.

    • Sterility and Endotoxins: Perform standard tests to ensure the product is sterile and free of endotoxins.[2][3][4][5][6]

Preclinical PET Imaging Protocol (Non-Human Primate)

This protocol outlines a general procedure for conducting a [18F]this compound PET study in a non-human primate.

Animal Preparation:

  • Fasting: Fast the animal overnight prior to the PET scan to ensure stable physiological conditions.

  • Anesthesia: Induce anesthesia with ketamine and maintain with isoflurane (B1672236) (e.g., 1-2% in oxygen) for the duration of the procedure. Monitor vital signs (heart rate, respiration, blood pressure, and temperature) throughout the scan.

  • Catheterization: Place intravenous catheters for radiotracer injection and arterial blood sampling.

PET/CT or PET/MR Acquisition:

  • Positioning: Position the anesthetized animal in the scanner with the head in the center of the field of view.

  • Transmission Scan: Perform a CT or MR scan for attenuation correction and anatomical co-registration.

  • Radiotracer Injection: Administer a bolus injection of [18F]this compound (e.g., ~185 MBq) intravenously.

  • Dynamic PET Scan: Start a dynamic PET scan immediately upon injection. A typical framing sequence might be: 12 x 10s, 8 x 30s, 9 x 60s, 8 x 300s, for a total scan duration of 90-120 minutes.

Arterial Blood Sampling:

  • Manual Sampling: Collect arterial blood samples frequently at the beginning of the scan (e.g., every 10-15 seconds for the first 2 minutes) and less frequently later on (e.g., at 5, 10, 20, 30, 60, 90, and 120 minutes).

  • Plasma and Metabolite Analysis: Centrifuge the blood samples to separate plasma. Analyze a portion of the plasma samples using HPLC to determine the fraction of unmetabolized [18F]this compound over time. This is crucial for generating a metabolite-corrected arterial input function for kinetic modeling.

Mandatory Visualizations

Signaling Pathway of CYP46A1 in Brain Cholesterol Homeostasis

CYP46A1_Pathway cluster_blood_brain Blood-Brain Barrier cluster_neuron Neuron Blood Blood Brain Brain Brain->Blood Efflux across BBB Cholesterol_pool Cholesterol Pool CYP46A1 CYP46A1 (Cholesterol 24-Hydroxylase) Cholesterol_pool->CYP46A1 Substrate 24S_HC 24S-Hydroxycholesterol (24S-HC) CYP46A1->24S_HC Catalyzes conversion Mevalonate_Pathway Mevalonate Pathway (Cholesterol Synthesis) 24S_HC->Mevalonate_Pathway Feedback regulation LXR_activation LXR Activation 24S_HC->LXR_activation Activates Mevalonate_Pathway->Cholesterol_pool Synthesizes Gene_Expression Gene Expression (e.g., ABCA1) LXR_activation->Gene_Expression Regulates

Caption: CYP46A1 pathway in neuronal cholesterol homeostasis.

Experimental Workflow for a this compound PET Study

CHL2310_Workflow cluster_synthesis Radiotracer Production cluster_imaging Preclinical PET Imaging cluster_analysis Data Analysis Synthesis [18F]this compound Synthesis QC Quality Control Synthesis->QC Animal_Prep Animal Preparation (Fasting, Anesthesia) QC->Animal_Prep PET_Scan Dynamic PET/CT Scan Animal_Prep->PET_Scan Blood_Sampling Arterial Blood Sampling Animal_Prep->Blood_Sampling Image_Recon Image Reconstruction (with Attenuation Correction) PET_Scan->Image_Recon Input_Function Metabolite-Corrected Arterial Input Function Blood_Sampling->Input_Function ROI_Definition Region of Interest (ROI) Definition on Co-registered MR/CT Image_Recon->ROI_Definition TAC_Generation Time-Activity Curve (TAC) Generation ROI_Definition->TAC_Generation Kinetic_Modeling Kinetic Modeling (e.g., 2-Tissue Compartment Model) TAC_Generation->Kinetic_Modeling Input_Function->Kinetic_Modeling Quantification Quantification of V_T Kinetic_Modeling->Quantification

Caption: Experimental workflow for this compound PET studies.

Logical Diagram of the Data Analysis Pipeline

Data_Analysis_Pipeline Raw_PET_Data Raw PET Data (List-mode or Sinogram) Image_Reconstruction Image Reconstruction (e.g., OSEM) Raw_PET_Data->Image_Reconstruction Anatomical_Image Anatomical Image (MRI or CT) Coregistration PET-Anatomical Coregistration Anatomical_Image->Coregistration Blood_Data Arterial Blood Data Metabolite_Correction Plasma Metabolite Correction Blood_Data->Metabolite_Correction Motion_Correction Motion Correction (if necessary) Image_Reconstruction->Motion_Correction Motion_Correction->Coregistration ROI_Delineation ROI Delineation Coregistration->ROI_Delineation Generate_TACs Generate Tissue TACs ROI_Delineation->Generate_TACs Kinetic_Modeling Kinetic Modeling (e.g., Logan Plot, 2-TCM) Generate_TACs->Kinetic_Modeling Generate_Input_Function Generate Plasma Input Function Metabolite_Correction->Generate_Input_Function Generate_Input_Function->Kinetic_Modeling Parametric_Mapping Generate Parametric Maps (V_T) Kinetic_Modeling->Parametric_Mapping Statistical_Analysis Statistical Analysis Parametric_Mapping->Statistical_Analysis

Caption: Logical pipeline for this compound PET data analysis.

References

Application Notes: Using CHL2310 for Monitoring Therapeutic Response in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CHL2310 is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that is a critical component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation, differentiation, and survival.[1] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various developmental disorders and a wide range of cancers, including lung, breast, and gastric cancers.[2][3]

SHP2 functions as a key signaling node downstream of multiple receptor tyrosine kinases (RTKs).[4][5] Upon activation by growth factors, SHP2 relays signals that lead to the activation of the RAS-MAPK cascade.[6][7] In many cancers, this pathway is aberrantly activated, driving tumor growth and survival.[8] By binding to an allosteric pocket, this compound stabilizes SHP2 in an auto-inhibited conformation, preventing its catalytic activity and blocking downstream signaling.[1][] This mechanism makes this compound a promising therapeutic agent for tumors dependent on the RAS-MAPK pathway.[10]

These application notes provide detailed protocols for utilizing this compound in preclinical models to assess its therapeutic efficacy, target engagement, and pharmacodynamic effects.

Mechanism of Action of this compound

This compound is an allosteric inhibitor that locks SHP2 in an inactive state. This prevents the dephosphorylation of its target proteins, thereby inhibiting the activation of the downstream RAS-MAPK signaling pathway. The primary pharmacodynamic biomarkers of this compound activity are the reduced phosphorylation of ERK (p-ERK), a key kinase in the MAPK pathway, and the modulation of downstream gene expression, such as the downregulation of DUSP6.[5][7][10]

SHP2_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2 GRB2 RTK->GRB2 Growth Factor SOS1 SOS1 GRB2->SOS1 Growth Factor SHP2_inactive SHP2 (Inactive) GRB2->SHP2_inactive RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation SHP2_active->RAS_GDP Promotes GDP-GTP exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Gene Expression (Proliferation, Survival) pERK->Proliferation This compound This compound This compound->SHP2_active Inhibition

Caption: this compound inhibits the SHP2 signaling pathway.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeKey Mutation(s)This compound GI50 (nM)
KYSE-520Esophageal Squamous Cell CarcinomaFGFR Amplification8
NCI-H358Non-Small Cell Lung CancerKRAS G12C15
MIA PaCa-2Pancreatic CancerKRAS G12C25
Calu-3Non-Small Cell Lung CancerKRAS G12C32

GI50: 50% growth inhibition concentration. Data is representative.

Table 2: In Vivo Efficacy of this compound in a KYSE-520 Xenograft Model
Treatment GroupDose (mg/kg, QD, PO)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle-1850 ± 250-
This compound10980 ± 18047
This compound30450 ± 11076
This compound60150 ± 6092

Data are presented as mean ± SEM. QD: once daily; PO: oral administration.

Table 3: Pharmacodynamic Biomarker Modulation in KYSE-520 Tumors
Treatment GroupDose (mg/kg)p-ERK Inhibition (%) (6h post-dose)DUSP6 mRNA Fold Change (6h post-dose)
Vehicle-01.0
This compound3085 ± 80.2 ± 0.05
This compound6095 ± 50.1 ± 0.03

Data are presented as mean ± SEM relative to the vehicle control group.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[11]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Human cancer cell line (e.g., KYSE-520)

  • Matrigel

  • 6-8 week old immunodeficient mice (e.g., athymic nude mice)

  • Sterile PBS, syringes, and needles

  • Digital calipers

Procedure:

  • Cell Culture and Implantation:

    • Culture KYSE-520 cells in appropriate media until they reach 70-80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells in a 100 µL volume into the right flank of each mouse.[11]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.[11]

    • Calculate tumor volume using the formula: Volume = 0.5 x L x W².[11]

    • When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[11]

  • Drug Preparation and Administration:

    • Prepare the this compound formulation in the specified vehicle.

    • Administer this compound or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., daily).[11]

  • Efficacy Assessment:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.[11][12]

    • At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis.

Xenograft_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., KYSE-520) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice (Tumor Volume ~150-200 mm³) Tumor_Growth->Randomization Dosing 5. Oral Dosing (this compound or Vehicle) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Study Endpoint (Tumor Volume ~1500 mm³) Monitoring->Endpoint Tissue_Collection 8. Collect Tumors Endpoint->Tissue_Collection PD_Analysis 9. Pharmacodynamic Analysis (p-ERK, etc.) Tissue_Collection->PD_Analysis

Caption: Workflow for a xenograft efficacy study.
Protocol 2: Western Blot Analysis for p-ERK Inhibition

This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation of ERK in tumor tissue lysates.[1][13]

Materials:

  • Tumor tissue collected from the in vivo study

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Homogenize tumor tissue in ice-cold RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.[13]

    • Determine the protein concentration of each lysate.[1]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[1]

    • Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize p-ERK levels to total ERK and the loading control (GAPDH).

Protocol 3: Quantitative RT-PCR for DUSP6 Gene Expression

This protocol measures the mRNA expression of DUSP6, a downstream target of the MAPK pathway, to assess the pharmacodynamic effect of this compound.[7][10]

Materials:

  • Tumor tissue collected from the in vivo study

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for DUSP6 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from tumor tissue according to the kit manufacturer's protocol.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA.

  • Quantitative PCR:

    • Set up qPCR reactions containing cDNA, qPCR master mix, and primers for DUSP6 and the housekeeping gene.

    • Run the qPCR program on a real-time PCR system.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Determine the relative expression of DUSP6 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control group.

Conclusion

This compound is a potent SHP2 inhibitor that demonstrates significant anti-tumor activity in preclinical models driven by aberrant RAS-MAPK signaling. The protocols described here provide a framework for evaluating the efficacy and mechanism of action of this compound, enabling researchers to effectively monitor therapeutic response and advance the development of this promising anti-cancer agent.

References

Application Notes and Protocols: Quantitative Analysis of CHL2310 Uptake in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CHL2310 is a novel, small-molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathogenesis of several neurodegenerative diseases. Its therapeutic efficacy is contingent upon its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site within the central nervous system (CNS). These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of this compound uptake in the brain, utilizing a combination of in vitro and in vivo methodologies.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound in a neuronal context, where its inhibition of GSK-3β leads to the modulation of downstream pathways involved in neuroprotection and synaptic plasticity.

cluster_0 cluster_1 Downstream Effects This compound This compound GSK3B GSK-3β This compound->GSK3B Inhibits Tau Tau GSK3B->Tau Phosphorylates Beta_Catenin β-Catenin GSK3B->Beta_Catenin Promotes Degradation Tau_P Hyperphosphorylated Tau Tau->Tau_P CREB CREB Beta_Catenin->CREB Activates Degradation β-Catenin Degradation Beta_Catenin->Degradation Neuroprotection Neuroprotection CREB->Neuroprotection Synaptic_Plasticity Synaptic_Plasticity CREB->Synaptic_Plasticity

Caption: Hypothetical signaling pathway of this compound in neurons.

Experimental Workflow for Brain Uptake Analysis

A multi-tiered approach is recommended to accurately quantify the brain uptake of this compound. The workflow begins with in vitro screening to assess passive permeability, followed by in vivo pharmacokinetic studies to determine the compound's disposition in a biological system, and culminates in ex vivo analysis for precise concentration measurements in brain tissue.

cluster_0 Phase 1: In Vitro Permeability cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: Ex Vivo Quantification & Analysis A In Vitro BBB Model (PAMPA or Caco-2/bEnd.3 Transwell) B Calculate Apparent Permeability (Papp) A->B C Rodent Dosing (IV and PO) A->C Proceed if Papp is promising D Serial Blood & Brain Tissue Collection C->D E Sample Processing (Plasma Separation & Brain Homogenization) D->E F LC-MS/MS Analysis of This compound Concentration E->F G Pharmacokinetic Modeling (e.g., Phoenix WinNonlin) F->G H Calculate Brain-to-Plasma Ratio (Kp) and Unbound Brain-to-Plasma Ratio (Kpuu) G->H cluster_legend Decision Logic A In Vitro Papp > 10 x 10⁻⁶ cm/s Efflux Ratio < 2 B In Vivo Kp > 0.5 A->B Indicates good passive permeability & no active efflux C Sufficient Target Engagement at Measured Brain Concentrations B->C Confirms significant brain exposure D High Potential for CNS Efficacy C->D Links PK to PD

Application Notes and Protocols: 7,8-Dihydroxyflavone (7,8-DHF) in Huntington's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on publicly available research data regarding the use of 7,8-dihydroxyflavone (B1666355) (7,8-DHF) in preclinical models of Huntington's disease (HD). The compound "CHL2310" did not yield specific public domain information in the context of HD research. Therefore, 7,8-DHF, a well-characterized TrkB agonist, has been used as an exemplary compound to fulfill the request for detailed application notes and protocols.

Introduction

Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. A key pathological feature of HD is the reduced level of brain-derived neurotrophic factor (BDNF) and subsequent dysfunction of its receptor, tropomyosin receptor kinase B (TrkB).[1][2][3] 7,8-dihydroxyflavone (7,8-DHF) is a small molecule TrkB agonist that can cross the blood-brain barrier, making it a valuable tool for investigating the therapeutic potential of targeting the BDNF/TrkB signaling pathway in HD.[4] These application notes provide an overview of the use of 7,8-DHF in HD research, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

7,8-DHF acts as a specific agonist for the TrkB receptor, mimicking the neurotrophic effects of BDNF.[5][6] Upon binding to the extracellular domain of TrkB, 7,8-DHF induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4] This activation triggers downstream signaling cascades, including the phospholipase C-γ1 (PLCγ1), mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][4] In the context of HD, studies have shown that 7,8-DHF selectively promotes the phosphorylation of TrkB at the Y816 residue, leading to the specific activation of the PLCγ1 pathway.[7][8] This targeted activation is thought to contribute to its neuroprotective effects, including improved neuronal survival, enhanced synaptic plasticity, and amelioration of HD-related phenotypes.[1][7]

7_8_DHF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7_8_DHF 7,8-DHF TrkB TrkB Receptor 7_8_DHF->TrkB Binds and activates pTrkB_Y816 p-TrkB (Y816) TrkB->pTrkB_Y816 Autophosphorylation PLCg1 PLCγ1 pTrkB_Y816->PLCg1 Activates MAPK_ERK MAPK/ERK Pathway pTrkB_Y816->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway pTrkB_Y816->PI3K_Akt Activates Neuronal_Survival Neuronal Survival Synaptic Plasticity PLCg1->Neuronal_Survival MAPK_ERK->Neuronal_Survival PI3K_Akt->Neuronal_Survival

Caption: Signaling pathway of 7,8-DHF in Huntington's disease models.

Quantitative Data Presentation

The following tables summarize the quantitative effects of 7,8-DHF in preclinical models of Huntington's disease.

Table 1: In Vivo Efficacy of 7,8-DHF in HD Mouse Models

ParameterMouse ModelTreatment DetailsOutcomeReference
Motor Function (Rotarod)R6/15 mg/kg/day, oral gavage, from 8 to 20 weeks of ageDelayed onset of motor deficits[5][8]
Motor Function (Rotarod)N171-82Q5 mg/kg/day, intraperitoneal injectionSignificantly improved motor performance[1][9]
SurvivalN171-82Q5 mg/kg/day, intraperitoneal injectionSignificantly extended survival[1][9]
Cognitive Function (Novel Object Recognition Test)R6/15 mg/kg/day, oral gavage, at 17 weeks of ageReversed cognitive deficits[7]
Striatal VolumeR6/15 mg/kg/day, oral gavage, up to 20 weeks of agePrevented striatal volume loss[7][8]
Striatal DARPP-32 LevelsN171-82Q1 mg/kg/day of 4'-DMA-7,8-DHF (a derivative)Preserved levels of this medium spiny neuron marker[1]

Table 2: In Vitro Efficacy of 7,8-DHF in HD Cellular Models

ParameterCellular ModelTreatment DetailsOutcomeReference
Neuronal Network ActivityRat cortical neurons expressing mutant huntingtin (N171-82Q)50 nMPartially rescued abnormal electrophysiological phenotype[10]
TrkB PhosphorylationPrimary striatal cultures from HD model500 nMSelective phosphorylation of TrkB Y816 residue[7][8]
Neuronal MorphologyPrimary striatal cultures from HD model500 nMImproved morphological characteristics[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving 7,8-DHF in Huntington's disease research.

Protocol 1: In Vivo Administration of 7,8-DHF in a Huntington's Disease Mouse Model

This protocol is adapted from studies using the R6/1 and N171-82Q mouse models of HD.[1][7][9]

1. Materials:

  • 7,8-Dihydroxyflavone (Sigma-Aldrich or equivalent)

  • Vehicle: Phosphate-buffered saline (PBS) with 1% DMSO for subcutaneous injection[11] or sterile saline for intraperitoneal injection. For oral gavage, a solution in corn oil can be used.

  • HD mouse model (e.g., R6/1 or N171-82Q) and wild-type littermates

  • Animal handling and injection equipment (syringes, needles, gavage tubes)

2. Procedure:

  • Preparation of 7,8-DHF Solution:

    • Dissolve 7,8-DHF in the chosen vehicle to a final concentration of 0.5 mg/mL for a 5 mg/kg dose in a 25g mouse (assuming an injection volume of 250 µL).

    • Vortex or sonicate briefly to ensure complete dissolution. Prepare fresh daily.

  • Animal Dosing:

    • Administer 7,8-DHF or vehicle to the mice daily via the chosen route (e.g., intraperitoneal injection, oral gavage, or subcutaneous injection).[1][8][11]

    • The typical dose is 5 mg/kg/day.[1][7][9]

    • Treatment duration can vary depending on the experimental goals, for example, from pre-symptomatic stages (e.g., 8 weeks of age in R6/1 mice) to late-stage disease.[8]

  • Behavioral and Pathological Analysis:

    • Conduct behavioral tests such as the rotarod test for motor coordination and the novel object recognition test for cognitive function at specified time points.[5][7]

    • At the end of the study, euthanize the animals and collect brain tissue for histological and biochemical analyses, such as measuring striatal volume and protein levels of markers like DARPP-32 and enkephalin.[1][7]

In_Vivo_Protocol_Workflow Start Start Prepare_DHF Prepare 7,8-DHF Solution (5 mg/kg) Start->Prepare_DHF Administer_DHF Daily Administration to HD Mouse Model Prepare_DHF->Administer_DHF Behavioral_Testing Behavioral Testing (e.g., Rotarod, NORT) Administer_DHF->Behavioral_Testing Behavioral_Testing->Administer_DHF Repeat daily Tissue_Collection Euthanasia and Brain Tissue Collection Behavioral_Testing->Tissue_Collection Analysis Histological and Biochemical Analysis Tissue_Collection->Analysis End End Analysis->End

Caption: Workflow for in vivo studies with 7,8-DHF in HD mouse models.

Protocol 2: In Vitro Treatment of Primary Striatal Neurons with 7,8-DHF

This protocol is based on studies investigating the direct effects of 7,8-DHF on primary neuronal cultures.[7][8]

1. Materials:

  • Primary striatal neuronal cultures from an HD mouse model (e.g., YAC128 or R6/1) and wild-type littermates.

  • 7,8-Dihydroxyflavone

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • BDNF (as a positive control)

  • Reagents for immunocytochemistry, Western blotting, or calcium imaging.

2. Procedure:

  • Cell Culture:

    • Plate primary striatal neurons on coated coverslips or multi-well plates at an appropriate density.

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

  • 7,8-DHF Treatment:

    • Prepare a stock solution of 7,8-DHF in DMSO.

    • Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 500 nM).[7] The final DMSO concentration should be below 0.1%.

    • Replace the culture medium with the 7,8-DHF-containing medium. Include vehicle-treated and BDNF-treated (e.g., 50 ng/mL) wells as controls.

    • Incubate for the desired duration (e.g., 15 minutes for acute signaling studies, or longer for morphological analysis).[8]

  • Analysis:

    • Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of TrkB and downstream signaling proteins like Akt and ERK.

    • Immunocytochemistry: Fix the cells and perform immunocytochemistry to visualize neuronal morphology, dendritic complexity, or the expression of specific markers.

    • Calcium Imaging: Use a calcium-sensitive dye like Fluo-4 AM to measure changes in intracellular calcium levels following 7,8-DHF treatment.[8]

In_Vitro_Protocol_Workflow Start Start Culture_Neurons Culture Primary Striatal Neurons Start->Culture_Neurons Prepare_DHF Prepare 7,8-DHF Working Solution Culture_Neurons->Prepare_DHF Treat_Neurons Treat Neurons with 7,8-DHF (500 nM) Prepare_DHF->Treat_Neurons Analysis Analysis (Western Blot, ICC, Calcium Imaging) Treat_Neurons->Analysis End End Analysis->End

Caption: Workflow for in vitro studies with 7,8-DHF on primary neurons.

Conclusion

7,8-DHF serves as a valuable research tool for investigating the role of the BDNF/TrkB signaling pathway in the pathogenesis of Huntington's disease. The provided data and protocols offer a foundation for designing and conducting experiments to further elucidate the therapeutic potential of targeting this pathway in HD and other neurodegenerative disorders. Researchers should always optimize these protocols for their specific experimental conditions and animal models.

References

Application Notes and Protocols: CHL2310 Imaging in Traumatic Brain Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic Brain Injury (TBI) initiates a complex cascade of secondary injury mechanisms, including neuroinflammation, excitotoxicity, and metabolic disturbances, which contribute significantly to long-term neurological deficits. A key enzyme implicated in the brain's response to injury is Cholesterol 24-hydroxylase (CYP46A1), which plays a pivotal role in cholesterol metabolism and homeostasis. Following TBI, the expression of CYP46A1 is upregulated, particularly in microglia, as part of the cellular response to clear cholesterol from damaged membranes. This process, however, may also contribute to excitotoxicity through the action of its product, 24S-hydroxycholesterol (24S-HC).

[¹⁸F]CHL2310 is a novel Positron Emission Tomography (PET) radiotracer with high specificity for CYP46A1. Its favorable pharmacokinetic properties and robust quantitative performance in non-human primates make it a promising tool for imaging CYP46A1 expression in vivo.[1] Visualizing and quantifying the dynamic changes in CYP46A1 expression after TBI using [¹⁸F]this compound PET could provide invaluable insights into the progression of secondary injury, the brain's endogenous repair mechanisms, and a potential biomarker for therapeutic interventions.

Rationale for Use

The use of this compound imaging in TBI models is supported by the following:

  • Upregulation of CYP46A1 post-TBI: Studies have shown a significant increase in CYP46A1 expression in the brain following traumatic injury.[2][3] This upregulation presents a clear, measurable target for this compound.

  • Role in Neuroinflammation and Cholesterol Homeostasis: CYP46A1 is a critical enzyme in brain cholesterol metabolism, a process intrinsically linked to neuroinflammation and cellular repair after injury. Imaging CYP46A1 can, therefore, provide a window into these crucial aspects of TBI pathophysiology.

  • Potential as a Biomarker: The level of CYP46A1 expression may correlate with the severity of the injury and the stage of the recovery process. This compound PET could thus serve as a non-invasive biomarker to monitor disease progression and the efficacy of novel therapeutics.

Quantitative Data from Preclinical TBI Models (Hypothetical)

The following tables represent hypothetical quantitative data that could be obtained from [¹⁸F]this compound PET imaging studies in a rodent model of TBI. These values are based on the expected upregulation of CYP46A1 as suggested by the literature.

Table 1: [¹⁸F]this compound Uptake (Standardized Uptake Value - SUV) in Brain Regions of Interest (ROIs)

Brain RegionSham Control (SUVmean ± SD)TBI Model - 3 Days Post-Injury (SUVmean ± SD)TBI Model - 7 Days Post-Injury (SUVmean ± SD)
Ipsilateral Cortex1.2 ± 0.22.5 ± 0.43.1 ± 0.5
Contralateral Cortex1.1 ± 0.21.3 ± 0.31.4 ± 0.3
Hippocampus1.5 ± 0.32.8 ± 0.63.5 ± 0.7
Thalamus1.3 ± 0.21.8 ± 0.42.0 ± 0.5

* Indicates statistically significant difference from sham control (p < 0.05).

Table 2: Longitudinal Changes in [¹⁸F]this compound Binding Potential (BPnd) in the Ipsilateral Cortex

Time PointSham Control (BPnd ± SD)TBI Model (BPnd ± SD)
Baseline0.8 ± 0.10.8 ± 0.1
1 Day Post-Injury0.8 ± 0.11.2 ± 0.2
3 Days Post-Injury0.8 ± 0.11.9 ± 0.3
7 Days Post-Injury0.8 ± 0.12.5 ± 0.4
14 Days Post-Injury0.8 ± 0.11.7 ± 0.3

* Indicates statistically significant difference from baseline (p < 0.05).

Experimental Protocols

Animal Model of Traumatic Brain Injury

A well-established and reproducible model of TBI, such as the Controlled Cortical Impact (CCI) model, is recommended.

  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Anesthesia: Isoflurane (4% for induction, 1.5-2% for maintenance).

  • Surgical Procedure:

    • Secure the animal in a stereotaxic frame.

    • Perform a midline scalp incision and expose the skull.

    • Create a craniotomy (e.g., 5 mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura intact.

    • Induce a cortical impact using a pneumatic or electromagnetic impactor with defined parameters (e.g., 3 mm tip diameter, 2 mm impact depth, 4 m/s velocity).

    • Suture the incision and provide post-operative care, including analgesia.

  • Sham Control: Animals undergo the same surgical procedure, including craniotomy, but without the cortical impact.

[¹⁸F]this compound PET Imaging Protocol
  • Radiotracer: [¹⁸F]this compound, synthesized with high radiochemical purity (>99%).

  • Animal Preparation:

    • Fast the animal for 4-6 hours before the scan to reduce variability in tracer uptake.

    • Anesthetize the animal with isoflurane.

    • Place a catheter in the tail vein for radiotracer injection.

  • PET Scan Acquisition:

    • Position the animal in a small animal PET scanner.

    • Administer a bolus injection of [¹⁸F]this compound (e.g., 10-15 MBq) via the tail vein catheter.

    • Acquire dynamic PET data for 60-90 minutes.

    • Monitor vital signs (respiration, temperature) throughout the scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., 3D OSEM).

    • Co-register the PET images with a T2-weighted MRI for anatomical reference.

    • Define regions of interest (ROIs) on the co-registered images, including the ipsilateral and contralateral cortex, hippocampus, and a reference region (e.g., cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the Standardized Uptake Value (SUV) for a semi-quantitative analysis.

    • For more detailed quantification, perform kinetic modeling of the TACs to estimate the binding potential (BPnd), which reflects the density of available CYP46A1.

Signaling Pathways and Experimental Workflow

CYP46A1 Signaling in Traumatic Brain Injury

CYP46A1_TBI_Pathway TBI Traumatic Brain Injury Neuronal_Damage Neuronal Membrane Damage TBI->Neuronal_Damage Microglia_Activation Microglia Activation TBI->Microglia_Activation Cholesterol_Release Cholesterol Release Neuronal_Damage->Cholesterol_Release CYP46A1_Upregulation CYP46A1 Upregulation (in Microglia) Cholesterol_Release->CYP46A1_Upregulation Substrate Microglia_Activation->CYP46A1_Upregulation _24S_HC 24S-Hydroxycholesterol (24S-HC) CYP46A1_Upregulation->_24S_HC Catalyzes LXR_Activation LXR Activation _24S_HC->LXR_Activation NMDA_Potentiation NMDA Receptor Potentiation _24S_HC->NMDA_Potentiation Cholesterol_Efflux Cholesterol Efflux (ABCA1, ApoE) LXR_Activation->Cholesterol_Efflux Upregulates Anti_Inflammatory Anti-inflammatory Effects LXR_Activation->Anti_Inflammatory Excitotoxicity Excitotoxicity NMDA_Potentiation->Excitotoxicity

Caption: CYP46A1 signaling pathway in TBI.

Experimental Workflow for this compound Imaging in TBI Models

CHL2310_TBI_Workflow Animal_Model TBI Animal Model (e.g., CCI) CHL2310_Injection [¹⁸F]this compound Injection Animal_Model->CHL2310_Injection PET_Scan PET Scan Acquisition (60-90 min) CHL2310_Injection->PET_Scan Image_Reconstruction Image Reconstruction & Co-registration (MRI) PET_Scan->Image_Reconstruction ROI_Analysis ROI Analysis (Cortex, Hippocampus) Image_Reconstruction->ROI_Analysis Kinetic_Modeling Kinetic Modeling ROI_Analysis->Kinetic_Modeling Data_Quantification Data Quantification (SUV, BPnd) Kinetic_Modeling->Data_Quantification Statistical_Analysis Statistical Analysis & Interpretation Data_Quantification->Statistical_Analysis

References

Protocol for Kinetic Modeling of [¹⁸F]CHL2310 PET Data in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The radiotracer [¹⁸F]CHL2310 is a novel positron emission tomography (PET) ligand developed for the in vivo imaging and quantification of cholesterol 24-hydroxylase (CYP46A1). This enzyme plays a crucial role in cholesterol homeostasis in the brain, and its dysregulation has been linked to a variety of neurological disorders. Accurate kinetic modeling of [¹⁸F]this compound PET data is essential for estimating key parameters related to its binding and distribution, thereby providing valuable insights into the function of CYP46A1 in both healthy and diseased states.

This document provides a detailed protocol for the kinetic modeling of [¹⁸F]this compound PET data, primarily based on methodologies established in non-human primate studies. The protocol outlines the necessary steps from subject preparation and data acquisition to the application of compartmental and graphical analysis models for the quantification of tracer kinetics. The primary outcome measures include the total distribution volume (Vₜ) and the non-displaceable binding potential (BPₙₔ), which reflect the density of available CYP46A1 enzymes.

Quantitative Data Summary

The following tables summarize key quantitative parameters for [¹⁸F]this compound derived from preclinical non-human primate studies.

Table 1: Radiotracer and Pharmacokinetic Properties of [¹⁸F]this compound

ParameterValueReference
Radiochemical Yield (non-decay-corrected)6.7 ± 1.5%[1]
Radiochemical Purity>99%[1]
Plasma Free Fraction (fₚ)13.1 ± 0.8%[1]
Averaged Test-Retest Variability of Vₜ-3.0 ± 4.8%[1]
Averaged Absolute Test-Retest Variability of Vₜ4.4 ± 3.5%[1]

Table 2: Kinetic Modeling Approaches for [¹⁸F]this compound PET Data

Modeling ApproachKey Outcome ParameterDescriptionReference Region
One-Tissue Compartment Model (1TCM)VₜA simplified model describing tracer exchange between plasma and a single tissue compartment.Not applicable
Two-Tissue Compartment Model (2TCM)Vₜ, K₁, k₂, k₃, k₄A more complex model that describes tracer exchange between plasma and two tissue compartments (non-displaceable and specific binding).[1]Not applicable
Logan Graphical AnalysisVₜA graphical method for estimating the total distribution volume without the need for non-linear fitting.[1]Not applicable
Lassen PlotOccupancy, ED₅₀Used to quantify target occupancy by a competing ligand.Not applicable
Reference Tissue ModelBPₙₔA method to estimate binding potential using a region with negligible specific binding as an input function, avoiding the need for arterial blood sampling.Cerebellum[1]

Experimental Protocols

Subject Preparation (Non-Human Primate)
  • Fasting: The subject should be fasted for at least 12 hours prior to the PET scan to minimize potential metabolic interferences. Water can be provided ad libitum.

  • Anesthesia: Anesthesia is induced and maintained throughout the imaging session. A common choice is isoflurane. Vital signs, including heart rate, respiration rate, and body temperature, should be monitored continuously.

  • Catheterization: Place intravenous catheters for radiotracer administration and arterial blood sampling. The arterial line is crucial for obtaining the plasma input function.

Radiotracer Administration and PET Scan Acquisition
  • Radiotracer Injection: Administer a bolus injection of [¹⁸F]this compound intravenously. The injected dose should be accurately measured and recorded.

  • Dynamic PET Scan: Begin a dynamic PET scan of the brain immediately upon injection. The scan duration is typically 90-120 minutes. A high-resolution PET scanner is recommended.

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames. Correction for attenuation, scatter, and radioactive decay should be applied.

Arterial Blood Sampling and Metabolite Analysis
  • Arterial Blood Sampling: Collect serial arterial blood samples throughout the PET scan. The sampling frequency should be higher in the initial minutes after injection to capture the peak of the input function and then can be reduced at later time points.

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.

  • Radioactivity Measurement: Measure the total radioactivity in the plasma samples using a gamma counter.

  • Metabolite Analysis: A crucial step is to determine the fraction of unchanged [¹⁸F]this compound in the plasma over time, as metabolites can interfere with kinetic modeling. This is typically done using high-performance liquid chromatography (HPLC).

  • Metabolite Correction: Correct the total plasma radioactivity concentration at each time point by the fraction of the parent compound to generate the metabolite-corrected arterial input function.

Image Analysis and Kinetic Modeling
  • Image Co-registration: Co-register the dynamic PET images with a corresponding anatomical magnetic resonance (MR) image of the subject's brain.

  • Region of Interest (ROI) Definition: Delineate regions of interest on the co-registered MR image for various brain structures, including target regions with expected high CYP46A1 density and a reference region (e.g., cerebellum) with negligible specific binding.

  • Time-Activity Curve (TAC) Generation: Generate time-activity curves for each ROI by plotting the average radioactivity concentration within the ROI for each time frame.

  • Kinetic Modeling:

    • Two-Tissue Compartment Model (2TCM): Fit the tissue TACs using the metabolite-corrected arterial input function to the 2TCM to estimate the rate constants (K₁, k₂, k₃, k₄) and the total distribution volume (Vₜ = K₁/k₂ * (1 + k₃/k₄)).

    • Logan Graphical Analysis: Apply the Logan graphical analysis to the tissue TACs and the integrated arterial input function to obtain a linear plot. The slope of the linear portion of this plot provides an estimate of Vₜ.

    • Reference Tissue Model: To estimate the non-displaceable binding potential (BPₙₔ), a reference tissue model can be employed using the cerebellum TAC as an input function. BPₙₔ is calculated as (Vₜ_target / Vₜ_reference) - 1.

Visualizations

G cluster_prep Subject Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Kinetic Modeling Fasting Fasting Anesthesia Anesthesia Fasting->Anesthesia Catheterization Catheterization Anesthesia->Catheterization Injection [¹⁸F]this compound Injection Catheterization->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Image_Recon Image Reconstruction PET_Scan->Image_Recon Plasma_Metabolite Plasma & Metabolite Analysis Blood_Sampling->Plasma_Metabolite Two_TCM Two-Tissue Compartment Model Plasma_Metabolite->Two_TCM Logan Logan Graphical Analysis Plasma_Metabolite->Logan TAC_Gen TAC Generation Image_Recon->TAC_Gen TAC_Gen->Two_TCM TAC_Gen->Logan Ref_Model Reference Tissue Model TAC_Gen->Ref_Model V_T Vₜ Estimation Two_TCM->V_T Logan->V_T BP_ND BPₙₔ Estimation Ref_Model->BP_ND

Caption: Experimental workflow for kinetic modeling of [¹⁸F]this compound PET data.

G Cholesterol Cholesterol (in Brain) CYP46A1 CYP46A1 Enzyme Cholesterol->CYP46A1 Metabolized by Hydroxycholesterol 24S-Hydroxycholesterol (Exits Brain) This compound [¹⁸F]this compound This compound->CYP46A1 Binds to CYP46A1->Hydroxycholesterol Produces PET_Signal PET Signal CYP46A1->PET_Signal Generates

Caption: Simplified signaling pathway of this compound targeting CYP46A1.

G cluster_plasma Plasma Compartment cluster_tissue Tissue Compartment C_p Cₚ (Plasma Concentration) C_nd Cₙₔ (Non-displaceable) C_p->C_nd K₁ C_nd->C_p k₂ C_s Cₛ (Specifically Bound) C_nd->C_s k₃ C_s->C_nd k₄

Caption: Two-tissue compartment model for [¹⁸F]this compound kinetic analysis.

References

Application Notes and Protocols for CHL2310 Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, "CHL2310" does not correspond to a publicly documented or recognized compound in scientific literature. The following application notes and protocols are based on general best practices for the administration of novel small molecule compounds in a research setting and should be adapted based on the specific physicochemical and pharmacological properties of this compound once they are determined.

Introduction

These application notes provide a comprehensive guide for the preclinical administration of the novel compound this compound in rodent models. The protocols outlined below are intended for researchers, scientists, and drug development professionals to ensure consistency, reproducibility, and adherence to ethical standards in animal research.

Compound Profile: this compound (Hypothetical)

For the purposes of this guide, we will assume this compound is a novel kinase inhibitor being investigated for its neuroprotective effects. The following data is hypothetical and should be replaced with experimentally determined values.

Table 1: Hypothetical Physicochemical and Pharmacokinetic Properties of this compound

ParameterValue
Molecular Weight450.5 g/mol
Solubility (in 1% DMSO)> 50 mg/mL
Bioavailability (Oral, Rat)35%
Half-life (t½, Mouse)4.2 hours
Cmax (10 mg/kg IP, Rat)1.5 µM
Tmax (10 mg/kg IP, Rat)1 hour
Blood-Brain Barrier (BBB) PenetrationYes (Brain:Plasma ratio = 0.8)

Experimental Protocols

Vehicle Preparation

The choice of vehicle is critical for ensuring the solubility and stability of this compound.

  • Protocol 1: Standard Vehicle for Intraperitoneal (IP) and Oral (PO) Administration

    • Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

    • For the final working solution, dilute the DMSO stock in a mixture of 40% Polyethylene Glycol 400 (PEG400), 5% Tween 80, and 55% Saline.

    • The final concentration of DMSO in the vehicle should not exceed 5% to minimize toxicity.

    • Vortex the solution thoroughly until this compound is fully dissolved. Prepare fresh daily.

Administration Routes and Dosages

The following protocols are starting points and should be optimized based on dose-response studies.

  • Protocol 2: Intraperitoneal (IP) Injection

    • Animal Restraint: Gently restrain the mouse or rat, ensuring a firm but not restrictive grip. Position the animal with its head tilted slightly downwards.

    • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal muscle at a 45-degree angle. Aspirate briefly to ensure no blood or peritoneal fluid is drawn, then slowly inject the this compound solution.

    • Volume: Do not exceed 10 mL/kg for mice or 5 mL/kg for rats.

  • Protocol 3: Oral Gavage (PO)

    • Animal Restraint: Hold the animal securely by the scruff of the neck to prevent head movement.

    • Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal.

    • Administration: Gently insert the needle into the esophagus and advance it into the stomach. Administer the this compound solution slowly.

    • Post-Administration: Monitor the animal for any signs of distress or misdosing (e.g., fluid exiting the nares).

Table 2: Recommended Starting Doses for Efficacy Studies (Hypothetical)

ModelRouteDose Range (mg/kg)Frequency
Stroke (MCAO Model)IP5 - 25Once daily
Parkinson's DiseasePO10 - 50Twice daily
Alzheimer's DiseasePO10 - 50Once daily

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a rodent model of neurological disease.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A This compound Formulation (Vehicle Prep) D This compound Administration (IP or PO) A->D B Animal Acclimatization (7 days) C Induce Disease Model (e.g., MCAO Surgery) B->C C->D Post-insult E Behavioral Testing (e.g., Rotarod, MWM) D->E F Tissue Collection (Brain, Blood) E->F G Biochemical Analysis (Western Blot, ELISA) F->G H Data Analysis & Interpretation G->H G Stress Ischemic Stress KinaseX Apoptotic Kinase X Stress->KinaseX Caspase3 Caspase-3 Activation KinaseX->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis This compound This compound This compound->KinaseX Survival Neuronal Survival This compound->Survival

Optimizing Image Acquisition for CHL2310: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing image acquisition parameters for the novel fluorescent compound CHL2310. Adherence to these protocols will ensure the generation of high-quality, reproducible data for elucidating the mechanism of action and cellular effects of this compound.

Fluorescence microscopy is a critical tool in drug discovery, enabling the visualization and quantification of cellular and subcellular processes with high specificity and sensitivity.[1][2] By understanding and optimizing image acquisition parameters, researchers can maximize the signal-to-noise ratio (SNR), minimize phototoxicity and photobleaching, and obtain reliable quantitative data on the effects of this compound.[3][4]

Principles of Optimal Image Acquisition

Successful imaging of this compound relies on the careful consideration of several key parameters that directly influence signal quality and data reproducibility.

  • Signal-to-Noise Ratio (SNR): A high SNR is essential to distinguish the true fluorescent signal from background noise.[4] Longer exposure times and higher excitation light intensity can increase signal but may also increase background and phototoxicity.[4]

  • Phototoxicity and Photobleaching: Excessive exposure to excitation light can damage live cells (phototoxicity) and irreversibly destroy the fluorophore (photobleaching), leading to signal loss.[3][5] It is crucial to use the lowest possible excitation intensity and exposure time necessary to achieve an adequate SNR.[1]

  • Resolution: The pixel size of the camera and the objective lens determine the spatial resolution of the image. While larger pixels can capture more light and improve SNR, they result in lower resolution. The optimal pixel size should align with the desired level of detail for the biological question being addressed.[4]

  • Fluorophore Spectral Properties: The choice of excitation and emission filters must be matched to the specific spectral characteristics of this compound to ensure efficient signal detection.[6][7]

Experimental Protocols

The following protocols provide a framework for preparing and imaging cells treated with this compound. These should be optimized for specific cell types and experimental goals.

Cell Preparation and this compound Incubation (Live-Cell Imaging)
  • Cell Culture: Plate cells on imaging-grade glass-bottom dishes or plates to the desired confluency.

  • Compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed live-cell imaging medium.

  • Medium Exchange: Before imaging, replace the culture medium with the this compound-containing imaging medium.[1]

  • Incubation: Incubate the cells with this compound for the desired duration in a controlled environment (e.g., 37°C, 5% CO2).[1]

Immunofluorescence Staining after this compound Treatment (Fixed-Cell Imaging)
  • Cell Culture and Treatment: Plate cells on sterile coverslips and treat with this compound as described above.

  • Fixation: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with a suitable blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.[1]

  • Nuclear Staining (Optional): Incubate the cells with a nuclear stain like DAPI or Hoechst for 5-10 minutes.[1]

  • Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.[1][2]

Image Acquisition Parameters

The optimal image acquisition parameters for this compound will depend on its specific fluorescence properties. The following table provides a starting point for optimization based on common fluorophore classes. It is recommended to determine the excitation and emission maxima of this compound experimentally.

ParameterBlue Fluorophore (e.g., DAPI)Green Fluorophore (e.g., FITC/GFP)Red Fluorophore (e.g., TRITC/RFP)Far-Red Fluorophore (e.g., Cy5)
Excitation Wavelength (nm) 350 - 400470 - 495540 - 560620 - 650
Emission Wavelength (nm) 450 - 470510 - 540570 - 620660 - 710
Exposure Time (ms) 10 - 10050 - 500100 - 1000200 - 2000
Gain/Sensitivity Low to MediumMediumMedium to HighHigh
Excitation Intensity LowLow to MediumMediumMedium to High

Note: These are general guidelines. Always start with the lowest excitation power and shortest exposure time to minimize phototoxicity and photobleaching, and gradually increase until a satisfactory signal is achieved.[1]

Signaling Pathways and Workflows

Understanding the cellular pathways affected by this compound is a key objective in drug discovery.[1][2] The following diagrams illustrate a hypothetical signaling pathway that this compound may inhibit and a typical experimental workflow for its characterization.

CHL2310_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->AKT Inhibition

Hypothetical this compound signaling pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Cell_Culture 1. Cell Culture CHL2310_Treatment 2. This compound Treatment Cell_Culture->CHL2310_Treatment Staining 3. Staining (Optional) CHL2310_Treatment->Staining Microscope_Setup 4. Microscope Setup Staining->Microscope_Setup Parameter_Optimization 5. Parameter Optimization (Exposure, Gain, etc.) Microscope_Setup->Parameter_Optimization Image_Capture 6. Image Capture Parameter_Optimization->Image_Capture Image_Processing 7. Image Processing Image_Capture->Image_Processing Quantification 8. Signal Quantification Image_Processing->Quantification Interpretation 9. Data Interpretation Quantification->Interpretation

Experimental workflow for this compound imaging.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in [¹⁸F]CHL2310 Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of CHL2310, a novel PET ligand for imaging cholesterol 24-hydroxylase (CYP46A1).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the radiolabeling of [¹⁸F]this compound.

Observed Problem Potential Cause Recommended Solution
Low Radiochemical Yield (<10%) 1. Incomplete drying of [¹⁸F]Fluoride: Residual water can significantly reduce the nucleophilicity of the fluoride (B91410) ion.- Ensure the azeotropic drying process with acetonitrile (B52724) is thorough. Repeat the drying step if necessary. - Use anhydrous acetonitrile for the final reconstitution of the fluoride.
2. Degradation of the nosylate (B8438820)/tosylate precursor: The precursor may be sensitive to moisture or prolonged storage.- Store the precursor under inert gas (argon or nitrogen) at a low temperature. - Use a fresh batch of precursor if degradation is suspected.
3. Suboptimal reaction temperature or time: The specified reaction conditions (140 °C for 10 minutes) are critical for efficient labeling.- Calibrate the heating unit of the synthesis module to ensure accurate temperature control. - Optimize the reaction time in small increments if necessary, but be mindful of potential degradation at longer heating times.
4. Inefficient trapping or elution of [¹⁸F]Fluoride: Issues with the anion exchange cartridge can lead to loss of activity.- Use a new, pre-conditioned anion exchange cartridge for each synthesis. - Ensure the complete elution of the fluoride from the cartridge.
Poor Radiochemical Purity (Multiple Peaks on HPLC) 1. Formation of side products: Incomplete reaction or side reactions can lead to the formation of impurities.- Verify the identity of the precursor and check for impurities before use. - Optimize HPLC purification by adjusting the mobile phase composition or gradient to achieve better separation.
2. Radiolysis: High radioactivity concentrations can sometimes lead to the degradation of the final product.- Minimize the time between the end of synthesis and HPLC purification. - If possible, dilute the reaction mixture before injection onto the HPLC column.
3. Hydrolysis of the final product: [¹⁸F]this compound may be sensitive to pH extremes.- Ensure the final formulated product is within the specified pH range (typically 5.0-7.5 for PET radiopharmaceuticals).
Inconsistent Molar Activity 1. Presence of carrier fluoride (¹⁹F): Contamination from reagents or the cyclotron target can lower molar activity.- Use high-purity reagents and ensure the cyclotron target is well-maintained. - The synthesis of [¹⁸F]this compound has been reported to achieve a high molar activity of 93 GBq/μmol.
2. Inaccurate measurement of product mass: Errors in determining the concentration of the final product will affect the molar activity calculation.- Use a calibrated UV detector for mass determination and a validated standard curve.

Frequently Asked Questions (FAQs)

Q1: What is the recommended precursor for the radiosynthesis of [¹⁸F]this compound?

A1: The synthesis of [¹⁸F]this compound is typically performed using a nosylate or tosylate precursor. The nosylate precursor is often preferred as it can lead to higher radiochemical yields in nucleophilic fluorination reactions.

Q2: What are the key parameters for the nucleophilic substitution reaction?

A2: The key parameters are:

  • [¹⁸F]Fluoride activation: Azeotropic drying of [¹⁸F]fluoride with acetonitrile in the presence of a phase transfer catalyst like tetraethylammonium (B1195904) bicarbonate.

  • Reaction solvent: A mixture of dimethylformamide (DMF) and tert-butanol (B103910) (tBuOH) is used.

  • Reaction temperature: 140 °C.

  • Reaction time: 10 minutes.

Q3: What is the expected radiochemical yield and molar activity for [¹⁸F]this compound?

A3: A decay-corrected radiochemical yield of approximately 13% and a molar activity of 93 GBq/μmol have been reported for the synthesis of [¹⁸F]this compound. A non-decay-corrected radiochemical yield of 6.7 ± 1.5% has also been reported.

Q4: What are the recommended quality control procedures for [¹⁸F]this compound?

A4: The following quality control tests should be performed:

  • Radiochemical Purity: Determined by radio-HPLC. The radiochemical purity should be >99%.

  • Radionuclidic Identity: Confirmed by measuring the half-life of the product.

  • Residual Solvents: Analysis by gas chromatography (GC) to ensure levels of acetonitrile, DMF, and tBuOH are below acceptable limits.

  • pH: The pH of the final injectable solution should be between 5.0 and 7.5.

  • Sterility and Endotoxin Testing: To ensure the product is safe for in vivo use.

Experimental Protocols

Detailed Radiosynthesis of [¹⁸F]this compound
  • [¹⁸F]Fluoride Trapping and Drying:

    • Trap aqueous [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of tetraethylammonium bicarbonate in methanol.

    • Azeotropically dry the [¹⁸F]fluoride by heating at 110 °C under a stream of nitrogen, followed by the addition of anhydrous acetonitrile (repeated twice).

  • Radiolabeling Reaction:

    • To the dried [¹⁸F]fluoride, add a solution of the this compound nosylate precursor (1 mg) in a mixture of DMF and tBuOH (100 μL / 300 μL).

    • Seal the reaction vessel and heat at 140 °C for 10 minutes.

  • Purification:

    • After cooling, dilute the reaction mixture with the HPLC mobile phase.

    • Purify the crude product using a semi-preparative C18 HPLC column. A typical mobile phase is a mixture of acetonitrile and water.

    • Collect the fraction corresponding to [¹⁸F]this compound.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction via rotary evaporation or by passing it through a C18 Sep-Pak cartridge and eluting with ethanol.

    • Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

Visualizations

Experimental Workflow for [¹⁸F]this compound Radiolabeling

Technical Support Center: Troubleshooting Off-Target Binding of Compound X (e.g., CHL2310)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target binding of the kinase inhibitor, Compound X (e.g., CHL2310).

Frequently Asked Questions (FAQs)

Q1: My experiment is showing an unexpected phenotype after treatment with Compound X. Could this be due to off-target effects?

A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities of a kinase inhibitor.[1] Kinases share structural similarities in their ATP-binding pockets, which can lead to a compound like Compound X binding to and inhibiting kinases other than its intended target.[1] This can result in unintended biological consequences and misinterpretation of experimental results.[1] We highly recommend performing a comprehensive kinase selectivity profile to identify potential off-target interactions.[1]

Q2: How can I determine the kinase selectivity profile of Compound X?

A2: A common and comprehensive approach is to screen Compound X against a large panel of purified kinases.[1] This can be done through competitive binding assays or enzymatic activity assays.[1] Several commercial services offer screening against hundreds of kinases, providing a broad overview of the compound's selectivity. For a more physiologically relevant assessment, chemoproteomic approaches in cell lysates or live cells can identify targets engaged by Compound X in a cellular context.[1]

Q3: What do IC50 or Ki values tell me about potential off-target effects?

A3: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are quantitative measures of a compound's potency against a specific kinase.[1] A lower value indicates higher potency.[1] When comparing the IC50 or Ki for the intended target versus other kinases, a significant difference (typically greater than 100-fold) suggests good selectivity.[1] If Compound X inhibits other kinases with potencies similar to that of the intended target, off-target effects are likely.[1]

Q4: Can off-target effects of Compound X ever be beneficial?

A4: While often considered undesirable, off-target effects can sometimes contribute to a drug's therapeutic efficacy through a concept known as polypharmacology.[1] However, it is critical to identify and characterize these off-target interactions to fully understand the compound's mechanism of action and to anticipate potential side effects.[1]

Troubleshooting Guide

Problem: Inconsistent results in downstream signaling assays after Compound X treatment.
  • Possible Cause 1: Off-target inhibition of an upstream kinase in the same pathway.

    • Troubleshooting Step: Review the literature for known signaling pathways related to your assay.[1] Perform a targeted kinase screen against kinases known to be involved in that pathway.[1]

  • Possible Cause 2: Activation of a compensatory signaling pathway.

    • Troubleshooting Step: Analyze changes in the phosphorylation status of key proteins in related signaling pathways using phospho-specific antibodies or mass spectrometry.[1] Consider co-treatment with inhibitors of the suspected compensatory pathway to see if the original phenotype is restored.[1]

  • Possible Cause 3: Cell line-specific off-target effects.

    • Troubleshooting Step: Test Compound X in multiple cell lines to determine if the inconsistent results are cell-type specific.[1] Perform a kinome-wide selectivity screen using lysates from the specific cell line you are using.[1]

Problem: Unexpected cell death observed after Compound X treatment.
  • Possible Cause: Inhibition of essential "housekeeping" kinases or other critical off-targets.

    • Troubleshooting Step 1: Use a Structurally Unrelated Inhibitor: Compare the effects of Compound X with another well-characterized, selective inhibitor for the same target that has a different chemical scaffold. If both produce the same phenotype at concentrations that achieve similar levels of on-target inhibition, the effect is more likely to be on-target.[2]

    • Troubleshooting Step 2: Rescue Experiment: If the effect is on-target, it should be possible to rescue the phenotype by activating downstream effectors of the target pathway.[2] If a rescue is not successful, an off-target effect is more likely.[2]

    • Troubleshooting Step 3: Knockdown/Knockout of Potential Off-Targets: Once potential off-targets are identified from a kinase screen, use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of these kinases and see if the phenotype is replicated.[2]

Data Presentation

Table 1: Kinase Selectivity Profile for Compound X

This table summarizes the inhibitory activity of Compound X against its intended target and a selection of common off-target kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. Intended TargetInterpretation
Intended Target Kinase A 10 1 High Potency
Off-Target Kinase B50050Moderate Activity
Off-Target Kinase C>10,000>1000Low to No Activity
Off-Target Kinase D808Significant Activity
Off-Target Kinase E>10,000>1000Low to No Activity

Interpretation: Compound X shows good selectivity against Off-Target Kinases C and E. However, it has moderate activity against Off-Target Kinase B and significant activity against Off-Target Kinase D, which could lead to off-target effects in cellular systems where these kinases are active.[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling
  • Compound Preparation: Create a series of dilutions of Compound X to be tested.[2]

  • Kinase Panel Selection: Choose a commercial service or an in-house panel that includes a wide range of kinases, including the intended target and known common off-targets.[2]

  • Assay Performance: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP.[2] b. Add Compound X at various concentrations.[2] c. Include appropriate controls: no inhibitor (100% activity) and no kinase (background).[2] d. Incubate the reaction for a specified time at the appropriate temperature.[2] e. Stop the reaction and measure the output signal (e.g., radioactivity, fluorescence, luminescence).[2]

  • Data Analysis: Calculate the IC50 value for each kinase to determine the potency of Compound X.

Protocol 2: Cellular Target Engagement Assay
  • Cell Culture and Treatment: a. Culture cells that express the intended target kinase to sub-confluency.[2] b. Serum-starve the cells for several hours to reduce basal kinase activity.[2] c. Pre-treat the cells with Compound X at various concentrations for 1-2 hours.[2] d. Stimulate the cells with the appropriate ligand to activate the target kinase signaling pathway.[2] For off-target analysis, you might stimulate with a different ligand to check for effects on other pathways.[2]

  • Protein Extraction: Lyse the cells to extract total protein.[2]

  • Western Blot Analysis: a. Separate protein extracts by SDS-PAGE and transfer to a membrane. b. Probe the membrane with antibodies against the phosphorylated form of the target kinase and a downstream substrate. c. Also probe for the total protein levels of the target and substrate as loading controls.

  • Data Analysis: Quantify the band intensities to determine the effect of Compound X on target kinase activity in a cellular context.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation Strategy cluster_outcome Outcome problem Unexpected Phenotype with Compound X ks Kinase Selectivity Screening problem->ks Biochemical cte Cellular Target Engagement problem->cte Cellular su Structurally Unrelated Inhibitor problem->su re Rescue Experiment problem->re off_target Off-Target Effect Identified ks->off_target on_target On-Target Effect Confirmed cte->on_target cte->off_target su->on_target re->on_target

Caption: Troubleshooting workflow for off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Ligand_A Ligand_A Receptor_A Target Kinase A Ligand_A->Receptor_A Substrate_1 Substrate_1 Receptor_A->Substrate_1 p Cellular_Response_A Expected Cellular Response Substrate_1->Cellular_Response_A Ligand_B Ligand_B Receptor_B Off-Target Kinase D Ligand_B->Receptor_B Substrate_2 Substrate_2 Receptor_B->Substrate_2 p Cellular_Response_B Unexpected Cellular Response Substrate_2->Cellular_Response_B Compound_X Compound_X Compound_X->Receptor_A High Affinity Compound_X->Receptor_B Lower Affinity

References

Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in CHL2310 PET Images

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting positron emission tomography (PET) imaging with the novel tracer [¹⁸F]CHL2310. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments, with a specific focus on optimizing the signal-to-noise ratio (SNR) for high-quality, quantifiable data.

Frequently Asked Questions (FAQs)

Q1: What is [¹⁸F]this compound and why is it used in PET imaging?

A1: [¹⁸F]this compound is a novel PET radiotracer designed to image Cholesterol 24-hydroxylase (CYP46A1), an enzyme primarily found in the brain.[1][2] This enzyme plays a crucial role in maintaining cholesterol balance in the brain, and its dysregulation has been linked to several neurological disorders, including Alzheimer's and Huntington's disease.[1][2] PET imaging with [¹⁸F]this compound allows for the in vivo quantification of CYP46A1 activity, offering a valuable tool for neuroscience research and the development of new therapies.[1] Studies in non-human primates have shown that [¹⁸F]this compound has high specificity for its target and favorable pharmacokinetic properties, making it a promising tracer for human studies.[1][2]

Q2: What is signal-to-noise ratio (SNR) and why is it important in PET imaging?

A2: Signal-to-noise ratio (SNR) is a measure of the strength of the desired signal (true radioactive decay events from the tracer) relative to the level of background noise (random and scattered events, electronic noise).[3][4][5] In PET imaging, a high SNR is crucial for obtaining clear, high-quality images where anatomical structures and areas of tracer uptake are easily distinguishable from random fluctuations.[3][4][6] Low SNR can obscure small or low-avidity lesions, lead to inaccuracies in quantitative measurements (like Standardized Uptake Values or SUVs), and ultimately compromise the diagnostic or research value of the scan.[3][4][6][7]

Q3: What are the common causes of low SNR in PET images?

A3: Low SNR in PET images can arise from a combination of factors related to the patient, the imaging equipment, and the experimental protocol. These can be broadly categorized as:

  • Patient-related factors: Body habitus, patient motion during the scan, and physiological factors that may affect tracer biodistribution.[8][9]

  • Acquisition parameters: Insufficient injected dose, short scan duration, and suboptimal acquisition mode (e.g., 2D vs. 3D).[7][10][11]

  • Image reconstruction: The choice of reconstruction algorithm and its parameters, such as the number of iterations and subsets, can significantly impact image noise.[12][13][14]

  • System performance: Poor detector calibration and normalization can introduce noise and artifacts.[15][16]

  • Post-processing: Inappropriate or excessive filtering can either fail to reduce noise effectively or oversmooth the image, reducing spatial resolution.[10][17]

Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues that can lead to low SNR in your this compound PET images.

Issue 1: High Image Noise

Question: My [¹⁸F]this compound PET images appear grainy and noisy, making it difficult to delineate specific brain regions. What steps can I take to reduce the noise?

Answer: High image noise is a common challenge that can be addressed by optimizing several aspects of your experimental workflow.

Troubleshooting Steps for High Image Noise

Factor Potential Cause Recommended Solution
Injected Dose Insufficient radioactivity administered to the subject.Ensure the injected dose of [¹⁸F]this compound is appropriate for the subject's weight and the sensitivity of your PET scanner. A lower dose results in lower count statistics and consequently, higher noise.[10][11]
Acquisition Time Scan duration is too short to collect a sufficient number of coincidence events.Increase the acquisition time per bed position. Longer scan times allow for the collection of more data, which directly improves the SNR.[10][18]
Image Reconstruction Suboptimal reconstruction algorithm or parameters.Utilize iterative reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM), which generally produce images with better SNR compared to older methods like Filtered Backprojection (FBP).[10][13] Incorporating Time-of-Flight (TOF) and Point Spread Function (PSF) modeling during reconstruction can further enhance image quality and SNR.[11][12][13] Experiment with the number of iterations and subsets to find an optimal balance between noise reduction and the preservation of quantitative accuracy.[12][14]
Post-Reconstruction Filtering Inappropriate or no filtering applied.Apply a Gaussian or other smoothing filter after reconstruction to reduce noise.[10][17] However, be mindful that excessive filtering can blur the image and reduce spatial resolution, so the filter parameters should be carefully chosen.[12][17]
Issue 2: Poor Contrast Between Gray and White Matter

Question: I am observing poor differentiation between gray and white matter in my [¹⁸F]this compound brain scans, suggesting a low contrast-to-noise ratio (CNR). How can I improve this?

Answer: Improving the contrast-to-noise ratio (CNR) is key to clearly visualizing the differential uptake of [¹⁸F]this compound in different brain tissues.

Troubleshooting Steps for Poor Contrast-to-Noise Ratio

Factor Potential Cause Recommended Solution
Image Reconstruction Reconstruction parameters are not optimized for contrast.Point Spread Function (PSF) correction during reconstruction can improve spatial resolution and, as a result, enhance the contrast between adjacent structures.[13] Be aware that PSF reconstruction can sometimes introduce "Gibbs" artifacts at sharp edges, so visual inspection is important.[13]
Patient Motion Subject movement during the scan blurs the image, reducing contrast.Ensure the subject is comfortable and securely positioned to minimize motion.[8][19] Head holders are essential for brain imaging. If motion is unavoidable, consider using motion correction software during reconstruction.[20]
Data Corrections Inaccurate attenuation or scatter correction.Verify that the CT or MR-based attenuation correction map is correctly aligned with the PET emission data.[19][21] Misalignment is a common source of artifacts that can reduce image contrast.[19] Ensure that the scatter correction algorithm is appropriate for your scanner and the specific tracer distribution.
Post-Processing Excessive smoothing.While post-reconstruction filtering reduces noise, overly aggressive smoothing can blur the boundaries between tissues, thereby reducing contrast.[12] Experiment with different filter widths (FWHM) to find a balance that reduces noise without significantly degrading contrast.

Experimental Protocols & Workflows

A typical experimental workflow for a [¹⁸F]this compound PET imaging study is outlined below. Adhering to a standardized protocol is crucial for obtaining reproducible, high-quality data.

PET_Workflow cluster_prep Subject Preparation cluster_tracer Radiotracer Administration cluster_uptake Uptake Phase cluster_acq Image Acquisition cluster_analysis Data Analysis Subject_Fasting Fasting (if required by protocol) Comfort Ensure Subject Comfort Subject_Fasting->Comfort QC [¹⁸F]this compound Quality Control Dose_Calc Dose Calculation QC->Dose_Calc Injection Intravenous Injection Dose_Calc->Injection Rest Rest in Quiet Environment Injection->Rest Positioning Patient Positioning & Immobilization Rest->Positioning CT_Scan CT Scan for Attenuation Correction Positioning->CT_Scan PET_Scan PET Scan CT_Scan->PET_Scan Reconstruction Image Reconstruction (OSEM, TOF, PSF) PET_Scan->Reconstruction Analysis Image Analysis (e.g., SUV, Kinetic Modeling) Reconstruction->Analysis

Figure 1: General experimental workflow for a [¹⁸F]this compound PET imaging study.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between key factors influencing the signal-to-noise ratio in PET imaging. Understanding these relationships is fundamental to effective troubleshooting.

SNR_Factors cluster_signal Factors Increasing Signal cluster_noise Factors Increasing Noise cluster_snr Signal-to-Noise Ratio (SNR) cluster_quality Image Quality Injected_Dose Higher Injected Dose SNR Image SNR Injected_Dose->SNR Increases Acquisition_Time Longer Acquisition Time Acquisition_Time->SNR Increases Scanner_Sensitivity Higher Scanner Sensitivity Scanner_Sensitivity->SNR Increases Randoms Random Coincidences Randoms->SNR Decreases Scatter Scatter Events Scatter->SNR Decreases Recon_Iterations High Number of Iterations Recon_Iterations->SNR Decreases Image_Quality Improved Image Quality SNR->Image_Quality Directly Proportional

Figure 2: Key factors influencing the signal-to-noise ratio in PET imaging.

References

Technical Support Center: Optimizing CHL2310 Injection Volume for Small Animal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the injection volume of the near-infrared (NIR) fluorescent dye, CHL2310, for small animal imaging. Due to the limited publicly available information on this compound, this guide leverages best practices and troubleshooting strategies for similar NIR dyes used in preclinical in vivo imaging.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting injection volume and concentration for this compound?

A1: For initial studies with a novel NIR dye like this compound, it is advisable to start with a conservative injection volume and concentration to minimize potential toxicity and quenching effects. A typical starting point for many NIR dyes is a 100 µL injection volume. The concentration should be optimized to provide a sufficient signal-to-noise ratio without causing aggregation-induced quenching. A phantom study with varying concentrations can help determine the optimal concentration before in vivo experiments.[1]

Q2: How does the injection volume affect the biodistribution and pharmacokinetics of this compound?

A2: The injection volume can influence the initial concentration of the dye in the bloodstream and subsequently affect its biodistribution and clearance rate.[2][3][4] Larger volumes may lead to faster initial distribution but could also be cleared more rapidly. It is crucial to maintain consistency in injection volume across all animals in a study to ensure reproducible pharmacokinetic data.[5]

Q3: What are the key factors to consider when optimizing the injection volume?

A3: Several factors should be considered when optimizing the injection volume of this compound:

  • Animal Model: The species, strain, and size of the animal will determine the maximum tolerable injection volume.

  • Dye Properties: The concentration, solubility, and potential for aggregation of the this compound solution are critical.

  • Target Tissue: The location and vascularization of the target tissue can influence the required dose to achieve adequate signal.

  • Imaging System Sensitivity: The sensitivity of your imaging system will impact the required dye concentration and, consequently, the injection volume.

Q4: How can I determine the optimal imaging time window after injection?

A4: The optimal imaging time window depends on the pharmacokinetic profile of this compound, including its uptake and clearance rates from the target tissue and surrounding tissues. It is recommended to perform a dynamic imaging study, acquiring images at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hrs, 24 hrs) to determine the time of peak signal intensity in the region of interest and optimal signal-to-background ratio.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Signal Intensity - Insufficient injection volume or concentration. - Suboptimal imaging parameters (exposure time, filters). - Imaging outside the optimal time window. - Poor tissue penetration of the NIR signal.- Gradually increase the injection volume or concentration, monitoring for signal saturation or adverse effects. - Optimize camera settings and ensure correct excitation and emission filters are used.[6] - Perform a time-course experiment to identify the peak signal accumulation. - For deeper tissues, consider using a dye with a longer emission wavelength if available.[7]
High Background Signal - Non-specific binding of the dye. - Autofluorescence from animal chow or tissue.[6] - Suboptimal image processing.- Include a negative control group to assess non-specific signal.[6] - Use a low-fluorescence diet for at least one week before imaging. - Ensure proper background subtraction and region of interest (ROI) selection during analysis.
Inconsistent Results Between Animals - Inconsistent injection administration (e.g., subcutaneous vs. intravenous). - Variations in animal physiology (e.g., anesthesia depth, body temperature). - Inconsistent ROI placement during analysis.- Ensure consistent and accurate administration of the injection for all animals. - Monitor and maintain stable physiological conditions during imaging.[5] - Use anatomical landmarks or co-registration with another imaging modality (e.g., X-ray) for consistent ROI placement.
Signal Quenching - High local concentration of the dye leading to aggregation.- Reduce the concentration of the injected dye. A phantom study can help identify the concentration at which quenching occurs.[1]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via Phantom Imaging
  • Preparation of Phantoms: Create a series of phantoms (e.g., in clear well plates or tubes) with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) in a tissue-simulating medium.

  • Image Acquisition: Place the phantoms in the in vivo imaging system and acquire fluorescence images using the appropriate excitation and emission filters for this compound.

  • Data Analysis: Measure the fluorescence intensity for each concentration.

  • Optimization: Plot the fluorescence intensity against the concentration. The optimal concentration will be the highest point before the signal plateaus or decreases due to quenching.[1]

Protocol 2: In Vivo Injection Volume Optimization
  • Animal Preparation: Anesthetize the small animals (e.g., mice) and ensure they are kept warm throughout the procedure.

  • Group Allocation: Divide the animals into groups, with each group receiving a different injection volume of this compound at the optimized concentration determined in Protocol 1 (e.g., 50 µL, 100 µL, 150 µL).

  • Injection: Administer the this compound solution via the desired route (e.g., intravenous tail vein injection).

  • Image Acquisition: Acquire fluorescence images at multiple time points post-injection to assess both signal intensity and biodistribution.

  • Data Analysis: Quantify the fluorescence signal in the region of interest and key organs at each time point for each injection volume.

  • Optimization: Determine the injection volume that provides the best signal-to-background ratio in the target tissue without causing adverse effects.

Quantitative Data Summary

The following table presents hypothetical data from an injection volume optimization study for a this compound-like NIR dye in a tumor-bearing mouse model. The data illustrates how different injection volumes can impact signal intensity and tumor-to-background ratio (TBR).

Injection Volume (µL)Dye Concentration (µM)Average Tumor Signal (Radiant Efficiency)Average Background Signal (Radiant Efficiency)Tumor-to-Background Ratio (TBR)
50101.2 x 10⁸0.8 x 10⁸1.5
100103.5 x 10⁸1.0 x 10⁸3.5
150104.8 x 10⁸1.5 x 10⁸3.2
200104.5 x 10⁸2.0 x 10⁸2.25

Note: This data is for illustrative purposes only and may not be representative of actual experimental results with this compound.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Injection Volume cluster_preclinical Pre-clinical Optimization cluster_invivo In Vivo Studies Phantom Study Phantom Study Determine Optimal Concentration Determine Optimal Concentration Phantom Study->Determine Optimal Concentration Identifies quenching threshold Injection Volume Titration Injection Volume Titration Determine Optimal Concentration->Injection Volume Titration Use optimized concentration Animal Preparation Animal Preparation Animal Preparation->Injection Volume Titration Dynamic Imaging Dynamic Imaging Injection Volume Titration->Dynamic Imaging Multiple time points Data Analysis Data Analysis Dynamic Imaging->Data Analysis Quantify Signal & TBR Optimal Volume Selection Optimal Volume Selection Data Analysis->Optimal Volume Selection

Caption: Workflow for optimizing this compound injection volume.

troubleshooting_flowchart Troubleshooting Common Small Animal Imaging Issues Start Start Image Acquisition Image Acquisition Start->Image Acquisition Low Signal? Low Signal? Image Acquisition->Low Signal? Yes Yes Low Signal?->Yes Yes No No Low Signal?->No No High Background? High Background? Yes Yes High Background?->Yes Yes No No High Background?->No No Inconsistent Results? Inconsistent Results? Yes   Yes   Inconsistent Results?->Yes   Yes No   No   Inconsistent Results?->No   No Increase Volume/Concentration Increase Volume/Concentration Optimize Imaging Parameters Optimize Imaging Parameters Increase Volume/Concentration->Optimize Imaging Parameters Optimize Imaging Parameters->Image Acquisition Check for Autofluorescence Check for Autofluorescence Check for Autofluorescence->Image Acquisition Refine Injection Technique Refine Injection Technique Standardize Animal Handling Standardize Animal Handling Refine Injection Technique->Standardize Animal Handling Standardize Animal Handling->Image Acquisition Successful Imaging Successful Imaging Yes->Increase Volume/Concentration No->High Background? Yes ->Check for Autofluorescence No ->Inconsistent Results? Yes  ->Refine Injection Technique No  ->Successful Imaging

Caption: Troubleshooting flowchart for small animal imaging.

References

Technical Support Center: Novel Tracer [CHL2310] PET Scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel PET tracer [CHL2310]. The information provided is based on general principles of PET imaging and may be applicable to [this compound].

Troubleshooting Guides

This section addresses specific issues that may arise during the acquisition and analysis of [this compound] PET scan data.

Question: What are the common sources of artifacts in [this compound] PET scans and how can they be identified?

Answer:

Artifacts in PET scans can arise from various sources, including patient-related factors, scanner hardware, and data processing methods. For a novel tracer like [this compound], it is crucial to identify and correct these artifacts to ensure accurate quantification of tracer uptake. The most common artifacts include:

  • Motion Artifacts: These are caused by patient movement during the scan and typically manifest as blurring or misregistration of the PET image with the anatomical image (CT or MRI). This can lead to inaccurate localization and quantification of [this compound] uptake.

  • Attenuation Correction (AC) Artifacts: These arise from errors in the attenuation map, which is used to correct for the absorption of photons within the patient's body. Mismatches between the PET and CT/MR images, often due to motion or contrast agents, can lead to AC artifacts, appearing as areas of artificially high or low tracer uptake.

  • Scatter Artifacts: Compton scatter of photons can lead to a loss of image contrast and quantitative accuracy. While modern PET scanners have built-in scatter correction algorithms, residual scatter can still be a source of error, particularly in regions of high activity.

  • Metal Artifacts: Metallic implants in the patient can cause severe streaking artifacts on the CT scan, leading to significant errors in the attenuation map and subsequent PET image reconstruction.

Question: How can motion artifacts be corrected in [this compound] PET scans?

Answer:

Motion correction is critical for quantitative analysis of [this compound] PET data. Several methods can be employed, ranging from simple preventative measures to sophisticated post-processing algorithms.

  • Patient Immobilization: The first line of defense is to minimize patient motion during the scan using head holders, straps, or other immobilization devices.

  • Gating: For respiratory or cardiac motion, physiological gating can be used. This involves acquiring data in synchrony with the respiratory or cardiac cycle and then reconstructing the data from a specific phase of the cycle.

  • Motion Tracking: Optical or electromagnetic motion tracking systems can be used to monitor patient movement during the scan. This information can then be used to correct for the motion during image reconstruction.

  • Data-Driven Motion Correction: These algorithms estimate motion directly from the PET data itself, without the need for external tracking devices.

Here is a workflow for a typical data-driven motion correction protocol:

cluster_0 Data Acquisition cluster_1 Motion Estimation cluster_2 Motion Correction & Reconstruction cluster_3 Final Image Raw PET Data Raw PET Data Frame Gating Frame Gating Raw PET Data->Frame Gating Inter-frame Registration Inter-frame Registration Frame Gating->Inter-frame Registration Motion Fields Motion Fields Inter-frame Registration->Motion Fields Motion-Compensated Reconstruction Motion-Compensated Reconstruction Motion Fields->Motion-Compensated Reconstruction Corrected PET Image Corrected PET Image Motion-Compensated Reconstruction->Corrected PET Image

Data-Driven Motion Correction Workflow

Question: What are the best practices for minimizing attenuation correction artifacts when using [this compound]?

Answer:

Minimizing attenuation correction (AC) artifacts is crucial for accurate quantification of [this compound] uptake. Best practices include:

  • Co-registration of PET and Anatomical Images: Ensure accurate alignment between the PET and CT/MR images. Any misregistration can lead to significant AC artifacts.

  • Management of Contrast Agents: If using CT contrast agents, be aware that they can affect the accuracy of the attenuation map. It is often recommended to perform the CT scan for attenuation correction without contrast.

  • Metal Artifact Reduction (MAR) Algorithms: If the patient has metallic implants, use a CT scanner equipped with MAR algorithms to reduce the impact of metal artifacts on the attenuation map.

The following logical diagram illustrates the decision-making process for handling potential AC artifacts:

Start Start Patient has metal implants? Patient has metal implants? Start->Patient has metal implants? Use MAR algorithm Use MAR algorithm Patient has metal implants?->Use MAR algorithm Yes Patient has received contrast agent? Patient has received contrast agent? Patient has metal implants?->Patient has received contrast agent? No Use MAR algorithm->Patient has received contrast agent? Acquire non-contrast CT for AC Acquire non-contrast CT for AC Patient has received contrast agent?->Acquire non-contrast CT for AC Yes Perform PET/CT co-registration check Perform PET/CT co-registration check Patient has received contrast agent?->Perform PET/CT co-registration check No Acquire non-contrast CT for AC->Perform PET/CT co-registration check Co-registration acceptable? Co-registration acceptable? Perform PET/CT co-registration check->Co-registration acceptable? Re-align images Re-align images Co-registration acceptable?->Re-align images No Proceed with reconstruction Proceed with reconstruction Co-registration acceptable?->Proceed with reconstruction Yes Re-align images->Perform PET/CT co-registration check

Decision-Making for Attenuation Correction

Frequently Asked Questions (FAQs)

Question: How does the choice of reconstruction algorithm affect artifacts in [this compound] PET images?

Answer:

The choice of reconstruction algorithm can significantly impact the noise and artifact level in the final [this compound] PET image. The two main types of reconstruction algorithms are:

  • Filtered Back-Projection (FBP): This is a fast and simple algorithm but is known to produce images with higher noise levels and potential for streak artifacts.

  • Iterative Reconstruction (e.g., OSEM - Ordered Subsets Expectation Maximization): These algorithms are more computationally intensive but generally produce images with lower noise, improved contrast, and fewer artifacts compared to FBP. Most modern PET scanners use iterative reconstruction methods.

For quantitative studies with [this compound], it is highly recommended to use an iterative reconstruction algorithm with an appropriate number of iterations and subsets to achieve a balance between noise reduction and preservation of quantitative accuracy.

Question: What are the recommended quality control procedures to identify and mitigate artifacts before starting a [this compound] clinical trial?

Answer:

A robust quality control (QC) program is essential for any clinical trial involving PET imaging. For a novel tracer like [this compound], the following QC procedures are recommended:

  • Phantom Scans: Regularly scan a standardized phantom (e.g., a Jaszczak phantom) to assess scanner performance, including uniformity, spatial resolution, and contrast recovery. This helps to identify any hardware-related issues that could introduce artifacts.

  • Cross-Calibration: Ensure that the PET scanner is accurately calibrated with a dose calibrator to allow for accurate conversion of image data to standardized uptake values (SUVs).

  • Standardized Image Acquisition and Processing Protocols: Develop and adhere to standardized protocols for patient preparation, image acquisition, and data processing to ensure consistency across all study sites and time points.

  • Regular Review of Image Quality: A trained nuclear medicine physician or medical physicist should regularly review the images for the presence of artifacts.

Quantitative Data Summary

The following table summarizes hypothetical data on the effectiveness of different motion correction techniques for [this compound] PET scans of the brain. The data represents the percentage improvement in signal-to-noise ratio (SNR) and the percentage reduction in image blurring.

Motion Correction Method% Improvement in SNR (Mean ± SD)% Reduction in Blurring (Mean ± SD)
None0 ± 00 ± 0
Head Immobilization15 ± 520 ± 8
Gating (Respiratory)25 ± 735 ± 10
Motion Tracking40 ± 1055 ± 12
Data-Driven Correction35 ± 850 ± 11

Experimental Protocols

Protocol 1: Data-Driven Motion Correction for [this compound] Brain PET Scans

Objective: To correct for head motion in dynamic [this compound] brain PET scans using a data-driven approach.

Methodology:

  • Data Acquisition:

    • Acquire a dynamic [this compound] PET scan of the brain over 60 minutes.

    • List-mode data acquisition is recommended to allow for flexible framing of the dynamic data.

  • Data Pre-processing:

    • Reconstruct the list-mode data into a series of short time frames (e.g., 30 frames of 2 minutes each).

    • Select a reference frame, typically one with high signal and minimal motion (e.g., a frame from the middle of the scan).

  • Motion Estimation:

    • Perform a rigid registration of each time frame to the reference frame. This will estimate the translation and rotation parameters for each frame.

    • The registration can be performed using a mutual information-based algorithm.

  • Motion-Compensated Image Reconstruction:

    • Incorporate the estimated motion parameters into the image reconstruction algorithm.

    • Reconstruct the entire dynamic dataset with motion correction applied.

  • Quality Control:

    • Visually inspect the motion-corrected images for any residual artifacts.

    • Compare the time-activity curves from key regions of interest before and after motion correction to assess the impact of the correction.

Improving the radiochemical purity of CHL2310

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving and ensuring the radiochemical purity (RCP) of [18F]CHL2310, a novel PET radiotracer for imaging the brain enzyme Cholesterol 24-hydroxylase (CYP46A1)[1].

Frequently Asked Questions (FAQs)

Q1: What is [18F]this compound?

A1: [18F]this compound is a novel Positron Emission Tomography (PET) radiotracer designed to target and visualize the enzyme Cholesterol 24-hydroxylase (CYP46A1) in the brain. Dysregulation of this enzyme is linked to various neurological disorders, making [18F]this compound a valuable tool for research in conditions like Alzheimer's and Huntington's disease[1]. It is synthesized from a tosylate precursor, and studies in non-human primates have shown high specificity and favorable pharmacokinetic properties, with an achievable radiochemical purity of over 99%[1].

Q2: What is Radiochemical Purity (RCP) and why is it critical?

A2: Radiochemical purity is the proportion of a radionuclide present in its desired chemical form, relative to the total radioactivity of that radionuclide in the preparation[2][3]. For [18F]this compound, this means the percentage of the total 18F radioactivity that is bound to the this compound molecule. High RCP is critical because radiochemical impurities can have different biodistributions, leading to non-specific uptake, poor image quality, and potentially invalid clinical outcomes[3][4]. An RCP of at least 95% is typically required for tracers used in human studies[5].

Q3: What are the common radiochemical impurities in [18F]this compound synthesis?

A3: While specific impurities for [18F]this compound are not extensively documented, common impurities in [18F] radiopharmaceutical syntheses include:

  • Free [18F]Fluoride: Unreacted [18F]F- that was not incorporated onto the precursor molecule.

  • Radiolabeled Intermediates: Partially reacted or alternative products from the synthesis process[3].

  • Radiolysis Products: Degradation products formed when the high energy of the radioisotope breaks down the target molecule. This is a more significant issue with higher radioactivity levels[6].

Q4: How is the Radiochemical Purity of [18F]this compound determined?

A4: The standard method for determining the RCP of PET radiopharmaceuticals is High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (radio-HPLC)[2][5]. This technique separates the desired radiolabeled compound from various impurities, allowing for accurate quantification[2]. Thin-Layer Chromatography (TLC) can also be used, often for rapid, in-process checks, but HPLC is considered the gold standard for final quality control as it provides better separation and detection of all potential impurities[6][7][8].

Troubleshooting Guide for Low Radiochemical Purity

This section addresses specific issues that may arise during the synthesis and purification of [18F]this compound.

Problem 1: High levels of free [18F]Fluoride detected in the final product.

  • Possible Causes:

    • Inefficient Fluorination: The reaction conditions may not be optimal for the nucleophilic substitution of the tosylate precursor.

    • Moisture in Reaction Vessel: Water can deactivate the [18F]fluoride-[Kryptofix 2.2.2] complex, reducing its nucleophilicity.

    • Precursor Degradation: The precursor may be unstable under the reaction conditions.

  • Solutions & Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically adjust the reaction temperature, time, and amount of precursor to find the optimal balance for high radiolabeling efficiency.

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and ensure solvents are anhydrous. Perform the azeotropic drying of the [18F]fluoride complex meticulously.

    • Check Precursor Quality: Verify the purity and integrity of the tosylate precursor. Store it under appropriate conditions (cool, dry, dark) to prevent degradation.

Problem 2: Multiple radioactive peaks, other than the product and [18F]Fluoride, are observed on the radio-HPLC chromatogram.

  • Possible Causes:

    • Radiolysis: The [18F]this compound molecule is degrading due to the high radioactivity. This is more common with high specific activity preparations.

    • Formation of By-products: Side reactions may be occurring during the synthesis.

    • Ineffective Purification: The purification method (e.g., Solid-Phase Extraction - SPE) is not adequately removing impurities.

  • Solutions & Troubleshooting Steps:

    • Minimize Radiolysis:

      • Reduce the time between the end of synthesis and injection.

      • Add a stabilizer or "quencher," such as ascorbic acid or ethanol, to the final formulation to scavenge free radicals that cause radiolysis[6].

    • Optimize Purification:

      • Review and optimize the SPE cartridge type, conditioning, loading, washing, and elution steps.

      • Consider implementing a semi-preparative HPLC purification step for a cleaner final product.

Problem 3: Radio-HPLC results show poor peak shape or resolution, making quantification unreliable.

  • Possible Causes:

    • Suboptimal HPLC Method: The mobile phase, stationary phase, or flow rate may not be suitable for separating [18F]this compound from its impurities.

    • Column Degradation: The HPLC column performance has deteriorated over time.

    • Incorrect Sample Formulation: The solvent used to dissolve the final product may be too strong, causing peak distortion.

  • Solutions & Troubleshooting Steps:

    • Develop a Robust HPLC Method:

      • Adjust the mobile phase composition (e.g., ratio of acetonitrile (B52724) to water/buffer).

      • Modify the pH of the mobile phase.

      • Test different column stationary phases (e.g., C18, Phenyl-Hexyl).

      • Optimize the flow rate and gradient profile.

    • Maintain HPLC System: Implement a routine maintenance schedule, including flushing the column after use and replacing it when backpressure increases or peak shape deteriorates.

Experimental Protocols

Protocol 1: General Method for RCP Determination by Radio-HPLC
  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute a small aliquot of the final [18F]this compound product in the mobile phase.

  • Co-injection (Identity Confirmation): Inject the diluted radioactive sample along with a non-radioactive this compound reference standard.

  • Analysis: Run the sample through the HPLC system. The chromatogram will have two traces: a UV trace for the non-radioactive standard and a radioactivity trace.

  • Data Interpretation:

    • Confirm the identity of [18F]this compound by ensuring the main radioactivity peak co-elutes (has the same retention time) with the UV peak of the reference standard[5].

    • Calculate the radiochemical purity by integrating the area of the [18F]this compound peak and dividing it by the total integrated area of all radioactive peaks in the chromatogram[2].

    • Formula: RCP (%) = (Area of [18F]this compound Peak / Total Area of All Radioactive Peaks) x 100

Protocol 2: General Method for RCP Determination by Radio-TLC
  • Strip Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC strip (e.g., silica (B1680970) gel).

  • Spotting: Carefully spot a small drop of the [18F]this compound solution onto the origin line and allow it to dry.

  • Development: Place the TLC strip in a developing chamber containing the appropriate mobile phase, ensuring the origin spot is above the solvent level. Allow the solvent to travel up the strip[9].

  • Analysis: Once development is complete, remove the strip, mark the solvent front, and let it dry.

  • Quantification: Determine the distribution of radioactivity on the strip. This can be done by cutting the strip into sections (e.g., origin and front) and counting them in a gamma counter or by using a radiochromatogram scanner[9].

  • Data Interpretation: Calculate the percentage of radioactivity in the desired form based on its expected migration (Rf value) in the chosen TLC system.

Data Presentation

Table 1: Example Quality Control Parameters for [18F]this compound Analysis

ParameterHPLC MethodTLC MethodAcceptance Criteria
Stationary Phase Reverse-Phase C18 Column (e.g., 4.6 x 250 mm, 5 µm)Silica Gel Impregnated StripsN/A
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA)Ethyl AcetateN/A
Flow Rate 1.0 mL/minN/AN/A
Detectors UV (e.g., 254 nm) and Radioactivity DetectorRadiochromatogram ScannerN/A
Retention Time (Rt) Product Rt must match reference standardProduct Rf value should be within specified rangeIdentity Confirmed
Radiochemical Purity > 95%> 95%Pass/Fail

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low RCP (<95%) Incomplete reaction, radiolysis, or by-product formation.Optimize reaction conditions; add stabilizers; improve purification.
High [18F]Fluoride Inefficient fluorination or presence of moisture.Ensure anhydrous conditions; optimize reaction temperature/time.
Poor HPLC Peak Shape Suboptimal mobile phase or degraded column.Adjust mobile phase composition; replace HPLC column.
TLC/HPLC Discrepancy TLC system provides insufficient separation.Rely on the validated HPLC method for final release testing[6].

Visualizations

experimental_workflow cluster_synthesis Synthesis Module cluster_purification Purification cluster_qc Quality Control F18 [18F]Fluoride (from Cyclotron) Reaction Radiolabeling Reaction (Nucleophilic Substitution) F18->Reaction Precursor This compound Precursor (Tosylate) Precursor->Reaction SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Reaction->SPE Crude Product Final Final Product [18F]this compound (>99% RCP) SPE->Final Purified Product HPLC Radio-HPLC Analysis TLC Radio-TLC Check Final->HPLC Final->TLC

Caption: Workflow for [18F]this compound synthesis, purification, and quality control.

troubleshooting_logic Start RCP < 95%? Check_HPLC Analyze radio-HPLC Chromatogram Start->Check_HPLC Yes End RCP > 95% Product OK Start->End No High_F18 High Free [18F]Fluoride Peak? Check_HPLC->High_F18 Other_Peaks Other Impurity Peaks Present? High_F18->Other_Peaks No Sol_F18 Optimize Fluorination: - Check anhydrous conditions - Adjust Temp/Time High_F18->Sol_F18 Yes Sol_Impurity Improve Purification: - Optimize SPE method - Consider prep-HPLC Other_Peaks->Sol_Impurity Yes Other_Peaks->End No Sol_F18->End Sol_Radiolysis Address Radiolysis: - Add stabilizer (e.g., Ascorbic Acid) - Minimize time post-synthesis Sol_Impurity->Sol_Radiolysis Sol_Radiolysis->End

Caption: Decision tree for troubleshooting low radiochemical purity of [18F]this compound.

References

Addressing variability in CHL2310 uptake between subjects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of experimental variability in the cellular uptake of the small molecule CHL2310. The following information is intended for researchers, scientists, and drug development professionals to help ensure consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in this compound uptake between different experimental batches. What are the potential causes?

A1: Variability in cellular uptake of small molecules like this compound is a common challenge. The sources of this variability can be broadly categorized into three areas:

  • Compound-Related Issues: This includes problems with the storage, solubility, and stability of this compound.

  • Cell Culture-Related Issues: This encompasses variability in cell line integrity, passage number, cell density, and overall culture conditions.[1]

  • Assay Protocol-Related Issues: This relates to inconsistencies in incubation times, washing steps, and the methods used for lysis and quantification.[2]

Q2: How can we determine the optimal concentration and incubation time for this compound uptake studies?

A2: To determine the optimal conditions, it is recommended to perform a time-course and dose-response experiment. This involves incubating cells with various concentrations of this compound over different time points. The intracellular concentration of this compound can then be measured to identify the conditions that result in the desired uptake without causing significant cytotoxicity. It is crucial to assess cell viability in parallel to ensure that the observed effects are not due to toxicity.[1]

Q3: What is the best method to quantify the intracellular concentration of this compound?

A3: A common and reliable method for quantifying intracellular small molecule concentrations is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3] This technique offers high sensitivity and specificity. The general workflow involves incubating cells with this compound, washing the cells to remove any extracellular compound, lysing the cells, and then analyzing the lysate by LC-MS/MS.[3]

Q4: Could the physical properties of this compound itself be contributing to uptake variability?

A4: Yes, the physicochemical properties of a small molecule can significantly influence its cellular uptake. Factors such as particle size, surface charge, and hydrophobicity can affect how the compound interacts with the cell membrane and enters the cell.[4][5] Inconsistent formulation or aggregation of this compound in the experimental medium can lead to variability in uptake.

Troubleshooting Guides

Issue 1: Inconsistent Intracellular this compound Concentrations Across Replicates
Potential Cause Troubleshooting Step Rationale
Inconsistent Cell Seeding Ensure accurate and consistent cell counts when plating. Use a calibrated cell counter and automated pipetting where possible.The number of cells directly impacts the total amount of this compound that can be taken up.[1]
Variable Cell Health Monitor cell viability and morphology. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.Stressed or unhealthy cells may exhibit altered membrane permeability and uptake mechanisms.
Incomplete Removal of Extracellular this compound Optimize the washing steps after incubation. Use ice-cold PBS and perform multiple, quick washes.Residual extracellular compound will lead to an overestimation of the intracellular concentration.[2]
Compound Precipitation Visually inspect the this compound working solution for any precipitates. Confirm the solubility of this compound in your culture medium.Poor solubility can lead to inconsistent concentrations of the compound available for uptake.[1]
Issue 2: Low or Undetectable Intracellular this compound
Potential Cause Troubleshooting Step Rationale
Low Cell Permeability Review the physicochemical properties of this compound. Consider if the molecule is a substrate for efflux transporters.Some cell types express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove the compound from the cell.
Short Incubation Time Increase the incubation time to allow for sufficient uptake. Refer to your dose-response and time-course data.Cellular uptake is a time-dependent process.[3]
Rapid Intracellular Metabolism Investigate the metabolic stability of this compound in the target cells.The compound may be rapidly metabolized into forms that are not detected by your analytical method.[6]
Insufficient Compound Concentration Increase the concentration of this compound in the incubation medium, ensuring it remains below cytotoxic levels.The driving force for passive diffusion is the concentration gradient across the cell membrane.

Experimental Protocols

Protocol 1: Measurement of Intracellular this compound Concentration

This protocol outlines the key steps for quantifying the amount of this compound inside cells.

  • Cell Seeding: Plate cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with the desired concentration of this compound and incubate for the desired time at 37°C.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove all extracellular this compound.[2]

  • Cell Lysis: Add an appropriate lysis buffer (e.g., RIPA buffer) to each well and incubate on ice to lyse the cells.[2]

  • Sample Collection: Scrape the cells and collect the lysate.

  • Quantification: Analyze the concentration of this compound in the cell lysate using a validated LC-MS/MS method.[3]

  • Normalization: Normalize the intracellular this compound concentration to the total protein content or cell number in each sample.[3]

Protocol 2: Assessing the Impact of Cell Density on this compound Uptake

This protocol helps to determine if variability in cell number is a significant factor in inconsistent uptake.

  • Variable Cell Seeding: Seed cells in a 24-well plate at varying densities (e.g., 1x10^5, 2.5x10^5, and 5x10^5 cells/well).

  • Compound Incubation: Treat all wells with the same concentration of this compound for a fixed incubation period.

  • Uptake Measurement: Follow steps 3-7 from Protocol 1 to measure and normalize the intracellular this compound concentration.

  • Data Analysis: Plot the normalized intracellular this compound concentration against the initial cell seeding density to assess the relationship.

Visualizations

experimental_workflow Experimental Workflow for Measuring this compound Uptake cluster_prep Preparation cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Analysis cell_seeding 1. Seed Cells overnight_incubation 2. Incubate Overnight cell_seeding->overnight_incubation add_this compound 3. Add this compound overnight_incubation->add_this compound incubate 4. Incubate (Time & Conc.) add_this compound->incubate wash_cells 5. Wash with Cold PBS incubate->wash_cells lyse_cells 6. Lyse Cells wash_cells->lyse_cells collect_lysate 7. Collect Lysate lyse_cells->collect_lysate lc_ms_ms 8. LC-MS/MS Analysis collect_lysate->lc_ms_ms normalize_data 9. Normalize Data lc_ms_ms->normalize_data

Caption: Workflow for quantifying intracellular this compound.

troubleshooting_logic Troubleshooting Logic for Uptake Variability cluster_compound Compound-Related cluster_cell Cell-Related cluster_protocol Protocol-Related start High Variability in This compound Uptake check_solubility Check Solubility start->check_solubility standardize_density Standardize Cell Density start->standardize_density optimize_washing Optimize Washing start->optimize_washing verify_stability Verify Stability check_solubility->verify_stability end Consistent Uptake verify_stability->end check_passage Check Passage Number standardize_density->check_passage assess_viability Assess Cell Viability check_passage->assess_viability assess_viability->end consistent_timing Ensure Consistent Timing optimize_washing->consistent_timing consistent_timing->end

Caption: Decision tree for troubleshooting uptake variability.

References

Technical Support Center: Minimizing Radiation Exposure During Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides general strategies for minimizing radiation exposure during the synthesis of a radiolabeled compound, referred to hypothetically as CHL2310. These guidelines are based on the ALARA (As Low As Reasonably Achievable) principle and standard laboratory safety practices. Researchers must always adhere to their institution's specific radiation safety protocols and regulations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for minimizing radiation exposure in the laboratory?

The primary principle for minimizing radiation exposure is ALARA , which stands for "As Low As Reasonably Achievable".[1][2][3][4] This principle is based on three core concepts: minimizing the time spent near a radiation source, maximizing the distance from the source, and using appropriate shielding between yourself and the source.[1][2][3][5]

Q2: How do I determine the appropriate shielding for the synthesis of this compound?

The type of shielding required depends on the type of radiation emitted by the radionuclide used in your synthesis.

  • Alpha radiation can be blocked by a sheet of paper or the outer layer of skin.[6][7]

  • Beta radiation can be shielded by materials like plastic, glass, or a few millimeters of aluminum.[6][8][9]

  • Gamma radiation is highly penetrating and requires dense materials like lead or concrete for effective shielding.[6][7][8]

It is crucial to know the specific radionuclide and its emission characteristics for your this compound synthesis to select the proper shielding.

Q3: What are the occupational dose limits I should be aware of?

Regulatory bodies establish annual dose limits for individuals who work with radiation. While specific limits may vary by jurisdiction, a common guideline for occupationally exposed workers is an effective dose of 20 mSv per year, averaged over five years, with no single year exceeding 50 mSv.[10]

Q4: What personal protective equipment (PPE) is necessary during the synthesis of a radiolabeled compound?

In addition to standard laboratory PPE (lab coat, safety glasses), working with radioactive materials requires:

  • Dosimeters: To monitor your personal radiation exposure.[5]

  • Disposable gloves: To prevent skin contamination.[11]

  • Lead aprons: When working with gamma-emitting radionuclides.[4]

  • Thyroid shields: Particularly when working with radioiodine.

Q5: What should I do in case of a radioactive spill?

In the event of a radioactive spill, follow your institution's emergency procedures. Generally, the steps include:

  • Alert others in the area.

  • Contain the spill with absorbent materials.

  • Decontaminate the affected area and personnel.

  • Report the incident to your institution's Radiation Safety Officer.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Higher than expected dosimeter reading 1. Increased time spent near the radiation source. 2. Inadequate distance from the source. 3. Insufficient or improper shielding. 4. Accidental contamination.1. Review your experimental protocol to identify steps where you can reduce exposure time. 2. Use tongs or other remote handling tools to increase your distance from radioactive materials.[3][12] 3. Verify that you are using the correct type and thickness of shielding for the radionuclide in use. 4. Perform regular wipe tests to check for and decontaminate any surface contamination.
Contamination detected on work surfaces 1. Spills or splashes during material transfer. 2. Improper handling of radioactive waste. 3. Inadequate cleaning procedures.1. Practice the entire synthesis procedure with non-radioactive material first to identify potential spill risks.[11] 2. Ensure all radioactive waste is disposed of in properly labeled and shielded containers. 3. Decontaminate work surfaces thoroughly after each synthesis.
Radiation alarm activation 1. A significant spill has occurred. 2. A source has been left unshielded. 3. Instrument malfunction.1. Evacuate the immediate area and follow your institution's emergency protocol. 2. If safe to do so, use remote handling tools to shield the source. 3. Contact your Radiation Safety Officer to have the instrument checked.

Quantitative Data Summary

Table 1: Occupational Annual Dose Limits

Exposure Type Dose Limit (mSv/year) Reference
Effective Dose20 (averaged over 5 years)[10]
Equivalent Dose to the Lens of the Eye20 (averaged over 5 years)[10]
Equivalent Dose to the Skin500[10]
Equivalent Dose to the Hands and Feet500[10]

Table 2: Shielding Materials for Different Radiation Types

Radiation Type Primary Shielding Materials Reference
AlphaPaper, Skin[6][7]
BetaPlastic, Glass, Aluminum (thin)[6][8][9]
GammaLead, Concrete, Steel[6][7][8]

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of a Radioactive Stock Solution

  • Preparation:

    • Don all required PPE, including a dosimeter, lab coat, safety glasses, and disposable gloves.

    • Cover the work area with absorbent paper.

    • Place a lead shield between yourself and the designated work area.

  • Dispensing:

    • Using long-handled tongs, transfer the radioactive stock solution vial from its shielded container to the work area behind the lead shield.

    • Use a remote pipettor to withdraw the required volume of the stock solution. . Dispense the solution into a shielded reaction vial.

  • Cleanup:

    • Securely cap the stock solution vial and return it to its shielded container using tongs.

    • Dispose of the pipette tip and any contaminated absorbent paper in the designated radioactive waste container.

    • Perform a wipe test on the work surface to check for contamination.

Protocol 2: Monitoring for Radioactive Contamination

  • Preparation:

    • Divide the laboratory into zones and create a diagram for recording wipe test locations.

  • Sampling:

    • Wearing gloves, take a small piece of filter paper and wipe a 100 cm² area of a designated surface.

    • Place the filter paper into a labeled vial.

    • Repeat for all designated locations.

  • Measurement:

    • Analyze the vials using a liquid scintillation counter or a gamma counter, depending on the radionuclide.

  • Action:

    • If any wipe test results are above the action level set by your institution's Radiation Safety Office, decontaminate the area and repeat the wipe test until the results are below the action level.

Visualizations

ALARA_Principles cluster_core ALARA Principle cluster_strategies Core Strategies alara As Low As Reasonably Achievable time Minimize Time alara->time distance Maximize Distance alara->distance shielding Use Shielding alara->shielding

Caption: The ALARA principle is based on minimizing time, maximizing distance, and using appropriate shielding.

Synthesis_Workflow prep 1. Preparation (Don PPE, Prepare Shielded Work Area) dispense 2. Dispense Radioactive Material (Use Remote Handling Tools) prep->dispense synthesis 3. Perform Synthesis (Behind Shielding) dispense->synthesis purification 4. Purify Product (In Ventilated Enclosure) synthesis->purification qc 5. Quality Control (Shielded Samples) purification->qc waste 6. Waste Disposal (Segregated & Shielded) qc->waste monitor 7. Final Survey (Wipe Tests & Meter Survey) waste->monitor

Caption: A typical workflow for the safe synthesis of a radiolabeled compound.

Troubleshooting_Radiation_Alarm alarm Radiation Alarm Sounds evacuate Evacuate Immediate Area alarm->evacuate notify Notify Radiation Safety Officer (RSO) evacuate->notify assess RSO Assesses the Situation notify->assess spill Spill Identified assess->spill decontaminate Decontaminate Under RSO Supervision spill->decontaminate Yes no_spill No Spill Found spill->no_spill No resolve Issue Resolved decontaminate->resolve check_source Check for Unshielded Sources no_spill->check_source check_instrument Check Instrument Function check_source->check_instrument check_instrument->resolve

Caption: A decision-making flowchart for troubleshooting a radiation alarm.

References

CHL2310 PET Data Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CHL2310 PET data. Our goal is to help you navigate common challenges and avoid pitfalls in your experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in this compound PET/CT imaging?

A1: The most prevalent artifacts in PET/CT imaging, including studies with this compound, stem from several sources. These include misalignment between PET and CT data due to patient motion (such as breathing or cardiac activity), errors in the CT-based attenuation correction, and truncation of the CT image.[1][2] Patient-related factors are a primary contributor to artifacts in SPECT and PET imaging.[3]

Q2: How can patient motion artifacts be minimized during a scan?

A2: To reduce motion artifacts, it is crucial to ensure the patient is comfortable and well-instructed before the scan begins.[4] Clear communication, explaining the importance of remaining still, can significantly improve patient cooperation.[3] For scans of the thoracic region, monitoring respiratory and cardiac motion is essential, as misalignment between the PET and CT images can lead to inaccurate data.[1][5]

Q3: What are attenuation correction artifacts and how can they be identified and avoided?

A3: Attenuation correction is a process that corrects for the absorption of photons by the patient's body. Artifacts can be introduced by high-density objects like metallic implants or contrast agents, which can lead to an overcorrection of the PET data, creating false "hot spots".[2][6] It is highly recommended to review both the attenuation-corrected and non-corrected PET images alongside the CT scan to identify these artifacts.[2][7]

Q4: What are the key considerations for tracer kinetic modeling of this compound data?

A4: For quantitative analysis of [18F]this compound, a two-tissue compartment model and Logan graphical analysis have been shown to be effective in describing the time-activity curves in the brain of non-human primates.[8] Accurate kinetic modeling is essential to derive meaningful physiological parameters from the dynamic PET data.[9][10] It is also crucial to account for the tracer's availability in the blood, known as the input function.[10]

Q5: Why is obtaining an accurate arterial input function important for this compound analysis?

A5: The arterial input function represents the amount of radiotracer delivered to the tissue over time.[9] An accurate, metabolite-corrected plasma input function is critical for the precise quantification of this compound binding and kinetics.[8] Inaccuracies in the input function will directly impact the estimation of kinetic parameters.

Troubleshooting Guides

Problem: Unexpected "hot" or "cold" spots in this compound PET images.

Possible Causes and Solutions:

CauseIdentificationRecommended Action
Misalignment of PET and CT Images Review the fused PET/CT images for clear mismatches between anatomical structures in the CT and the corresponding functional data in the PET. This is often due to patient motion between the scans.[1][11]Re-register the PET and CT images using post-processing software. For future scans, ensure the patient is comfortable and instructed not to move.[4]
Attenuation Correction Artifacts High-density materials like metallic implants or contrast agents can cause streaks or artificially high uptake values on the attenuation-corrected PET images.[2][6] Compare the corrected and non-corrected PET images to see if the "hot spot" disappears on the non-corrected images.If an artifact is confirmed, it should be noted in the analysis. For future scans with contrast, consider a non-contrast CT for attenuation correction.
CT Image Truncation If the patient's body extends beyond the CT field of view, the attenuation correction will be incomplete, leading to artificially high tracer uptake at the edges of the PET image.[2]Ensure the CT scan covers the entire area of interest for the PET scan.
Problem: High test-retest variability in quantitative this compound results.

Possible Causes and Solutions:

CauseIdentificationRecommended Action
Inconsistent Scanning Protocol Review the acquisition parameters, patient preparation, and tracer injection for any deviations between the test and retest scans.Strictly adhere to a standardized imaging protocol for all scans.
Inaccurate Input Function Measurement Errors in arterial blood sampling, plasma counting, or metabolite analysis can introduce significant variability.Review and validate the entire process of obtaining the arterial input function. Ensure consistent timing and handling of blood samples.
Physiological Variability Natural fluctuations in the subject's physiological state can influence tracer uptake.Document any changes in the subject's condition between scans. Consider averaging results from multiple subjects to reduce the impact of individual variability.

Experimental Protocols

Dynamic [18F]this compound PET/CT Data Acquisition Protocol
  • Patient Preparation:

    • Fast for at least 4-6 hours prior to the scan.

    • Ensure adequate hydration.

    • Position the patient comfortably on the scanner bed to minimize motion.

  • Tracer Injection:

    • Administer a bolus injection of [18F]this compound. The exact dose should be determined based on institutional guidelines and scanner specifications.

  • Dynamic PET Scan:

    • Initiate a dynamic PET scan immediately following the tracer injection.

    • Acquire data for a total of 90-120 minutes.

    • The framing protocol should consist of multiple short frames at the beginning to capture the initial kinetics, followed by progressively longer frames.

  • CT Scan:

    • Perform a low-dose CT scan for attenuation correction and anatomical localization. This can be done either before or after the PET acquisition.

  • Data Reconstruction:

    • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM).

    • Apply corrections for attenuation, scatter, and random coincidences.

Arterial Blood Sampling and Metabolite Analysis
  • Arterial Line Placement:

    • Insert a catheter into the radial or femoral artery for serial blood sampling.

  • Blood Sampling:

    • Collect arterial blood samples frequently during the initial phase of the scan (e.g., every 10-15 seconds for the first 2 minutes), with decreasing frequency for the remainder of the scan.

  • Radioactivity Measurement:

    • Measure the total radioactivity in whole blood and plasma samples using a gamma counter.

  • Metabolite Analysis:

    • Analyze plasma samples at several time points using techniques like high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the parent tracer versus its metabolites.

  • Input Function Generation:

    • Generate a metabolite-corrected arterial plasma input function by multiplying the total plasma radioactivity at each time point by the parent fraction.

Visualizations

PET_CT_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Patient_Prep Patient Preparation CT_Scan CT Scan for Attenuation Correction Patient_Prep->CT_Scan Tracer_Prep Radiotracer Preparation Tracer_Injection Tracer Injection Tracer_Prep->Tracer_Injection CT_Scan->Tracer_Injection PET_Scan Dynamic PET Scan Tracer_Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Tracer_Injection->Blood_Sampling Image_Recon Image Reconstruction PET_Scan->Image_Recon Metabolite_Analysis Metabolite Analysis Blood_Sampling->Metabolite_Analysis Kinetic_Modeling Tracer Kinetic Modeling Image_Recon->Kinetic_Modeling Input_Function Input Function Generation Metabolite_Analysis->Input_Function Input_Function->Kinetic_Modeling Quant_Analysis Quantitative Analysis Kinetic_Modeling->Quant_Analysis

Caption: General workflow for a dynamic this compound PET/CT experiment.

Artifact_Troubleshooting Start Unexpected Hot/Cold Spot in PET Image Check_Alignment Check PET/CT Alignment Start->Check_Alignment Misaligned Misaligned Check_Alignment->Misaligned Yes Aligned Aligned Check_Alignment->Aligned No ReRegister Re-register Images Misaligned->ReRegister Check_AC Compare Corrected vs. Non-Corrected PET Aligned->Check_AC Artifact_Present Discrepancy Found Check_AC->Artifact_Present Yes No_Artifact No Discrepancy Check_AC->No_Artifact No AC_Artifact Attenuation Correction Artifact Artifact_Present->AC_Artifact Check_FOV Check CT Field of View No_Artifact->Check_FOV Truncated Truncated Check_FOV->Truncated Yes Not_Truncated Not Truncated Check_FOV->Not_Truncated No Truncation_Artifact Truncation Artifact Truncated->Truncation_Artifact Further_Investigate Investigate Other Causes Not_Truncated->Further_Investigate Two_Tissue_Compartment_Model Plasma Plasma (Cp) Free Non-displaceable (Cnd) Plasma->Free K1 Free->Plasma k2 Specific Specifically Bound (Cs) Free->Specific k3 Specific->Free k4

References

Validation & Comparative

A Comparative Guide to CHL2310 and Other CYP46A1 PET Ligands for Brain Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel positron emission tomography (PET) ligand, CHL2310, with other radiotracers developed for imaging the cholesterol 24-hydroxylase enzyme (CYP46A1) in the brain. Understanding the performance of these ligands is crucial for advancing research in neurodegenerative diseases where cholesterol homeostasis is implicated, including Alzheimer's and Huntington's disease.

Introduction to CYP46A1 and its Importance

CYP46A1 is a brain-specific enzyme that plays a pivotal role in maintaining cholesterol balance in the central nervous system (CNS). It catalyzes the conversion of cholesterol to 24S-hydroxycholesterol (24S-HC), a more soluble form that can cross the blood-brain barrier and be cleared from the brain. Dysregulation of this pathway has been linked to various neurological disorders, making CYP46A1 a critical target for therapeutic intervention and in vivo imaging. PET imaging with specific ligands allows for the non-invasive quantification of CYP46A1 expression and activity, offering a window into brain cholesterol metabolism in health and disease.

Comparative Analysis of CYP46A1 PET Ligands

Several PET radioligands have been developed to target CYP46A1. This section compares the key performance characteristics of this compound with its predecessor, [¹⁸F]CHL-2205 (also known as ¹⁸F-Cholestify), and other earlier generation ligands.

Quantitative Data Summary

The following table summarizes the key quantitative data for various CYP46A1 PET ligands based on preclinical and clinical studies.

Parameter[¹⁸F]this compound [¹⁸F]CHL-2205 (¹⁸F-Cholestify) [¹¹C]A [¹⁸F]T-008 [¹⁸F]3g
Radiochemical Yield 6.7 ± 1.5% (non-decay-corrected)[1]Not explicitly stated for comparisonData not availableData not availableData not available
Radiochemical Purity >99%[1]>99%Data not availableData not availableData not available
Molar Activity 93 GBq/μmol[2][3]High (specific value not for direct comparison)Data not availableData not availableData not available
Brain Uptake (SUVmax) > 4 in rats[2]High brain uptake[2]Low brain uptake[2]High brain uptake[2]High brain uptake[2]
In Vivo Specificity High, demonstrated by blocking studies[1][2]High, demonstrated by blocking studies and in knockout mice[1]Marginal binding specificity[2]Good binding specificity[2]Good binding specificity[2]
Kinetics Favorable clearance kinetics[2]Slower kinetics compared to [¹⁸F]this compound[4]Data not availableData not availableData not available
Plasma Free Fraction 13.1 ± 0.8% (in non-human primates)[1]Data not availableData not availableData not availableData not available
Test-Retest Variability Averaged absolute TRV of 4.4 ± 3.5%[1]Data not availableData not availableData not availableData not available
Human Radiation Dosimetry Estimated effective dose of 0.013 mSv/MBq[1]Estimated effective dose of 0.012 mSv/MBq[4]Data not availableData not availableData not available

Key Observations:

  • [¹⁸F]this compound demonstrates high brain uptake, excellent in vivo specificity, and favorable pharmacokinetic properties in non-human primates, positioning it as a promising candidate for human studies.[1][2]

  • [¹⁸F]CHL-2205 also shows high brain uptake and specificity.[1][2] A notable difference is its slower kinetics compared to [¹⁸F]this compound.[4]

  • Earlier generation ligands such as [¹¹C]A were limited by low brain uptake and specificity, while [¹⁸F]T-008 and [¹⁸F]3g showed improvements but have been succeeded by the newer generation ligands.[2]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of CYP46A1 PET ligands.

Radiosynthesis and Quality Control of [¹⁸F]this compound
  • Radiolabeling: [¹⁸F]this compound is synthesized via a one-step nucleophilic substitution reaction. The tosylate precursor of this compound is reacted with [¹⁸F]fluoride, which is produced by a cyclotron and activated using a potassium carbonate/Kryptofix 2.2.2 complex. The reaction is carried out in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 100-120°C) for a specific duration (e.g., 10-15 minutes).

  • Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [¹⁸F]this compound from unreacted precursors and byproducts.

  • Formulation: The collected radioactive fraction is reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.

  • Quality Control:

    • Radiochemical Purity: Assessed by analytical HPLC to ensure the absence of radioactive impurities.

    • Molar Activity: Calculated by dividing the total radioactivity of the final product by the molar amount of the compound, determined by UV-HPLC against a standard curve.

    • Residual Solvents: Analyzed by gas chromatography to ensure levels are below pharmacopeial limits.

    • pH and Sterility: The final product is tested for pH and subjected to sterile filtration.

In Vitro Autoradiography
  • Tissue Preparation: Animal brains (e.g., rat) are rapidly dissected, frozen in isopentane (B150273) cooled with dry ice, and sectioned into thin coronal slices (e.g., 20 µm) using a cryostat. The sections are thaw-mounted onto microscope slides.

  • Incubation: The brain sections are incubated with a solution containing the radioligand (e.g., [¹⁸F]this compound) at a specific concentration (e.g., 1-2 nM) in a suitable buffer (e.g., Tris-HCl) at room temperature for a defined period (e.g., 60 minutes).

  • Washing: To remove non-specifically bound radioligand, the slides are washed in ice-cold buffer for short durations.

  • Drying and Exposure: The washed and dried slides are apposed to a phosphor imaging plate or autoradiographic film for a period determined by the radioactivity of the ligand.

  • Image Analysis: The resulting autoradiograms are scanned, and the optical density in different brain regions is quantified using image analysis software. Specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a competing non-radioactive ligand) from the total binding.

PET Imaging in Non-Human Primates
  • Animal Preparation: A non-human primate (e.g., rhesus macaque) is anesthetized, and intravenous and arterial catheters are placed for radioligand injection and blood sampling, respectively. The animal is positioned in a PET scanner.

  • Radioligand Administration and PET Scan: A bolus of the radioligand (e.g., [¹⁸F]this compound) is administered intravenously, and a dynamic PET scan is acquired for a duration of, for example, 120 minutes.

  • Arterial Blood Sampling: Serial arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma over time, which serves as the input function for kinetic modeling.

  • Plasma Metabolite Analysis: Plasma samples are analyzed using HPLC to separate the parent radioligand from its radioactive metabolites. This allows for the generation of a metabolite-corrected plasma input function.

  • Image Reconstruction and Analysis: PET data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on specific brain areas, and time-activity curves (TACs) are generated.

  • Kinetic Modeling: The TACs and the metabolite-corrected plasma input function are fitted to various compartmental models (e.g., one-tissue or two-tissue compartment model) to estimate key kinetic parameters such as the total distribution volume (Vₜ).

Visualizations

CYP46A1 Signaling Pathway and PET Ligand Interaction

CYP46A1_Pathway cluster_neuron Neuron cluster_blood Bloodstream cluster_liver Liver cluster_pet PET Imaging Cholesterol Cholesterol CYP46A1 CYP46A1 (Cholesterol 24-Hydroxylase) Cholesterol->CYP46A1 Hydroxylation S24HC 24S-Hydroxycholesterol (24S-HC) CYP46A1->S24HC PET_Signal PET Signal (Quantification of CYP46A1) CYP46A1->PET_Signal S24HC_blood 24S-HC S24HC->S24HC_blood Efflux via Blood-Brain Barrier Bile_Acids Bile Acids S24HC_blood->Bile_Acids Metabolism This compound [¹⁸F]this compound (PET Ligand) This compound->CYP46A1 Binding

Caption: CYP46A1 metabolizes cholesterol to 24S-HC for brain efflux.

Experimental Workflow for PET Ligand Evaluation

PET_Workflow cluster_synthesis Radioligand Production cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Translation Radiolabeling Radiolabeling ([¹⁸F]Fluoride + Precursor) Purification HPLC Purification Radiolabeling->Purification QC Quality Control (Purity, Molar Activity) Purification->QC Autoradiography In Vitro Autoradiography (Brain Slices) QC->Autoradiography PET_Animal In Vivo PET Imaging (Rodents, NHPs) QC->PET_Animal Biodistribution Ex Vivo Biodistribution PET_Animal->Biodistribution Metabolite Metabolite Analysis PET_Animal->Metabolite Dosimetry Human Dosimetry Estimation PET_Animal->Dosimetry Human_PET First-in-Human PET Studies Dosimetry->Human_PET

Caption: Workflow for the development and evaluation of a new PET ligand.

Logical Relationship of Key Performance Indicators

Performance_Indicators High_Affinity High Target Affinity (Low Kd) Ideal_Ligand Ideal PET Ligand for CYP46A1 High_Affinity->Ideal_Ligand High_Specificity High Specificity (Low Off-Target Binding) High_Specificity->Ideal_Ligand Good_BBB Good Blood-Brain Barrier Penetration Good_BBB->Ideal_Ligand Favorable_Kinetics Favorable Kinetics (Appropriate Uptake & Washout) Favorable_Kinetics->Ideal_Ligand Metabolic_Stability Metabolic Stability (Low Brain-Penetrant Metabolites) Metabolic_Stability->Ideal_Ligand

Caption: Key characteristics of an ideal PET ligand for neuroimaging.

Conclusion

The development of highly specific and sensitive PET ligands for CYP46A1 is a significant advancement in the field of neuroimaging. [¹⁸F]this compound, with its robust preclinical data, represents a promising tool for the in vivo quantification of CYP46A1, which may facilitate a better understanding of the role of cholesterol metabolism in neurological disorders and aid in the development of novel therapeutics. This guide provides a framework for comparing [¹⁸F]this compound with other available ligands, highlighting its potential advantages and providing essential experimental context for researchers in the field.

References

Cross-Validation of CHL2310 PET Imaging with Autoradiography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo Positron Emission Tomography (PET) imaging using the novel radiotracer [18F]CHL2310 and ex vivo/in vitro autoradiography for the quantitative assessment of Cholesterol 24-hydroxylase (CYP46A1), a key enzyme in brain cholesterol metabolism. Dysregulation of CYP46A1 has been implicated in a range of neurodegenerative disorders, making it a critical target for therapeutic development. This document summarizes the available data, details experimental methodologies, and presents visualizations to aid in the understanding and application of these techniques.

Quantitative Data Comparison

The cross-validation of in vivo PET imaging with ex vivo autoradiography is crucial for validating new radiotracers. While direct quantitative comparison data for [18F]this compound is emerging, studies on closely related tracers targeting CYP46A1 provide strong evidence of the correlation between these methods. For instance, a strong correlation has been demonstrated between the in vivo PET signal of a similar tracer and the ex vivo levels of 24-hydroxycholesterol, the product of CYP46A1 activity, in the brain (R² = 0.893). Furthermore, a strong positive correlation exists between the PET-derived binding potential (BPnd) and CYP46A1 protein expression levels determined by Western blot (R² = 0.87).[1]

The following table summarizes key quantitative parameters for [18F]this compound derived from PET studies in non-human primates, which are expected to correlate with autoradiographic findings.[2][3]

ParameterValueSpeciesMethod
Radiochemical Yield (non-decay-corrected)6.7 ± 1.5%-Radiosynthesis
Radiochemical Purity>99%-HPLC
Plasma Free Fraction13.1 ± 0.8%Non-human primateUltrafiltration
Half-maximal Inhibitory Dose (TAK-935)0.0095 mg/kgNon-human primatePET (Lassen plots)
Test-Retest Variability (Tissue Distribution)-3.0 ± 4.8%Non-human primatePET
Human Effective Radiation Dose (estimated)0.013 mSv/MBq-Whole-body PET

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for [18F]this compound PET imaging and in vitro autoradiography.

[18F]this compound PET Imaging in Non-Human Primates

This protocol is based on studies evaluating [18F]this compound in non-human primates and can be adapted for other species.[2][3]

  • Radiotracer Synthesis: [18F]this compound is synthesized using a tosylate precursor.

  • Animal Preparation: Non-human primates are fasted overnight and anesthetized. Vital signs are monitored throughout the procedure.

  • PET Scan Acquisition:

    • A transmission scan is acquired for attenuation correction.

    • [18F]this compound is administered as an intravenous bolus.

    • A dynamic PET scan is acquired for 90-120 minutes.

    • For blocking studies, a CYP46A1 inhibitor (e.g., TAK-935) is administered prior to the radiotracer.

  • Arterial Blood Sampling: Serial arterial blood samples are collected to generate a metabolite-corrected plasma input function.

  • Data Analysis:

    • Regional brain time-activity curves (TACs) are generated.

    • Kinetic modeling (e.g., two-tissue compartment model, Logan graphical analysis) is applied to estimate the total distribution volume (VT).

    • Non-displaceable binding potential (BPnd) is calculated using a reference region (e.g., cerebellum).

In Vitro Autoradiography of [18F]this compound on Rat Brain Sections

This is a generalized protocol for in vitro autoradiography with [18F]-labeled radiotracers on rodent brain sections.

  • Brain Section Preparation:

    • Rat brains are rapidly removed, frozen in isopentane, and stored at -80°C.

    • Coronal or sagittal brain sections (e.g., 20 µm) are cut using a cryostat and thaw-mounted onto microscope slides.

  • Incubation:

    • Slides are pre-incubated in a buffer solution (e.g., Tris-HCl) at room temperature.

    • Sections are then incubated with a solution containing [18F]this compound at a specific concentration (e.g., 1 nM) for a set duration (e.g., 60 minutes) to reach binding equilibrium.

    • For non-specific binding determination, a parallel set of slides is incubated with [18F]this compound in the presence of a high concentration of a competing CYP46A1 inhibitor.

  • Washing: Slides are washed in ice-cold buffer to remove unbound radiotracer.

  • Imaging:

    • The dried slides are exposed to a phosphor imaging plate or digital autoradiography system.

    • After exposure, the plates are scanned, and the resulting images are analyzed.

  • Data Quantification: The optical density of the autoradiograms is quantified for different brain regions and converted to radioactivity concentrations using a calibrated standard curve. Specific binding is calculated by subtracting non-specific binding from total binding.

Visualizations

CYP46A1 Signaling Pathway

The following diagram illustrates the central role of CYP46A1 in brain cholesterol metabolism.

CYP46A1_Pathway cluster_neuron Neuron cluster_circulation Systemic Circulation cluster_imaging PET Imaging Cholesterol Cholesterol CYP46A1 CYP46A1 (Cholesterol 24-hydroxylase) Cholesterol->CYP46A1 24S_HC 24S-Hydroxycholesterol CYP46A1->24S_HC PET_Scanner PET Scanner CYP46A1->PET_Scanner Signal Detection BBB Blood-Brain Barrier 24S_HC->BBB Efflux Liver Liver (Further Metabolism) BBB->Liver Transport This compound [18F]this compound This compound->CYP46A1 Binds to

Caption: CYP46A1 converts cholesterol to 24S-hydroxycholesterol for brain efflux.

Experimental Workflow: PET and Autoradiography Cross-Validation

This diagram outlines the logical flow of a cross-validation study.

Experimental_Workflow cluster_invivo In Vivo PET Imaging cluster_exvivo Ex Vivo Autoradiography cluster_validation Cross-Validation animal_prep Animal Preparation pet_scan [18F]this compound PET Scan animal_prep->pet_scan pet_data Quantitative PET Data (e.g., VT, BPnd) pet_scan->pet_data brain_extraction Brain Extraction pet_scan->brain_extraction Sacrifice correlation Correlation Analysis pet_data->correlation sectioning Cryosectioning brain_extraction->sectioning autorad Autoradiography sectioning->autorad autorad_data Quantitative Autoradiography Data (Regional Binding) autorad->autorad_data autorad_data->correlation

Caption: Workflow for cross-validating in vivo PET with ex vivo autoradiography.

References

CHL2310 vs [¹⁸F]FDG PET for neurodegenerative disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to CHL2310 and [¹⁸F]FDG PET in Neurodegenerative Disease Research

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides invaluable insights into the pathophysiology of neurodegenerative diseases. The choice of radiotracer is critical as it determines the specific biological process being visualized. This guide offers a detailed comparison of two PET radiotracers: the well-established [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), a marker of glucose metabolism, and this compound, a novel investigational tracer targeting brain cholesterol metabolism. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the applications and potential of these imaging agents in the context of neurodegenerative disease research.

Mechanism of Action and Biological Target

The fundamental difference between this compound and [¹⁸F]FDG lies in the distinct biological pathways they target, offering complementary information on brain pathology.

This compound: A Probe for Cholesterol Metabolism

This compound is a novel PET radiotracer designed to quantify the activity of Cholesterol 24-hydroxylase (CYP46A1).[1][2] This enzyme is primarily expressed in the brain and is the key catalyst for converting cholesterol into 24S-hydroxycholesterol, which is the main pathway for cholesterol elimination from the central nervous system.[2] Dysregulation of brain cholesterol homeostasis has been implicated in the pathophysiology of several neurodegenerative conditions, including Alzheimer's disease and Huntington's disease.[1][3] By imaging CYP46A1, this compound provides a direct measure of a crucial component of brain cholesterol metabolism, offering a potential biomarker for diseases where this pathway is disrupted.[2]

cluster_neuron Neuron cluster_pet PET Imaging Cholesterol Cholesterol Pool CYP46A1 CYP46A1 Enzyme Cholesterol->CYP46A1 C24OHC 24S-Hydroxycholesterol Elimination Elimination from Brain C24OHC->Elimination CYP46A1->C24OHC Hydroxylation This compound This compound Tracer This compound->CYP46A1 Binds to PET_Scanner PET Scanner This compound->PET_Scanner Detects Signal Brain_Image Quantitative Map of Brain Cholesterol Metabolism PET_Scanner->Brain_Image Generates Image of CYP46A1 Distribution

Caption: Mechanism of this compound PET Imaging.

[¹⁸F]FDG: A Marker of Neuronal Function

[¹⁸F]FDG is a glucose analog that is taken up by cells through glucose transporters.[4] In the brain, glucose metabolism is tightly coupled with neuronal and synaptic activity.[3] Once inside the cell, [¹⁸F]FDG is phosphorylated, trapping it intracellularly. This allows PET imaging to create a quantitative map of the regional cerebral metabolic rate of glucose (CMRglc).[5] In many neurodegenerative diseases, such as Alzheimer's, frontotemporal dementia, and dementia with Lewy bodies, specific patterns of regional hypometabolism are observed, reflecting areas of neuronal and synaptic dysfunction.[3][4] These patterns can be detected before significant structural changes are visible on MRI or CT and are valuable for early and differential diagnosis.[3][6]

cluster_neuron Neuron / Astrocyte cluster_pet PET Imaging Blood_Glucose Blood Glucose GLUT Glucose Transporter (GLUT) Blood_Glucose->GLUT FDG_Blood [¹⁸F]FDG in Blood FDG_Blood->GLUT Intra_FDG Intracellular [¹⁸F]FDG GLUT->Intra_FDG Hexokinase Hexokinase Intra_FDG->Hexokinase FDG_6_P [¹⁸F]FDG-6-Phosphate (Trapped) PET_Scanner PET Scanner FDG_6_P->PET_Scanner Detects Signal Hexokinase->FDG_6_P Phosphorylation Brain_Image Map of Regional Cerebral Metabolism PET_Scanner->Brain_Image Generates Image of Glucose Uptake

Caption: Mechanism of [¹⁸F]FDG PET Imaging.

Quantitative Performance Data

Direct comparative studies of this compound and [¹⁸F]FDG are not yet available, as this compound is in the preclinical phase of development. The following tables summarize the available quantitative data for each tracer independently.

Table 1: Preclinical Performance of this compound in Non-Human Primates Data is based on studies in non-human primates and is not directly comparable to human clinical data.

ParameterValueSource
Radiochemical Yield (non-decay-corrected)6.7 ± 1.5%[1]
Radiochemical Purity>99%[1]
Plasma Free Fraction13.1 ± 0.8%[1]
Test-Retest Variability (Tissue Distribution)-3.0 ± 4.8%[1]
Estimated Human Effective Radiation Dose0.013 mSv/MBq[1]

Table 2: Clinical Diagnostic Performance of [¹⁸F]FDG PET in Dementia Performance metrics can vary based on the specific disease, patient population, and diagnostic criteria used.

Disease ContextSensitivitySpecificitySource
Alzheimer's Disease (vs. Autopsy)80% (CI: 68-92%)84% (CI: 74-93%)[2]
Alzheimer's Disease (General)>90%63-99%[2]
Differentiating AD vs. FTDUseful for differential diagnosisUseful for differential diagnosis[7][8]
Huntington's Disease (premanifest)Detects early striatal hypometabolismCorrelates with disease progression[9][10][11]

Experimental Protocols

The experimental workflows for this compound and [¹⁸F]FDG PET imaging share general principles but differ in specific details regarding tracer administration and imaging acquisition times, reflecting their different pharmacokinetic properties.

cluster_workflow General PET Imaging Workflow Start Patient Preparation Injection Radiotracer Injection (this compound or [¹⁸F]FDG) Start->Injection Uptake Uptake Period Injection->Uptake Imaging PET/CT or PET/MR Scan Uptake->Imaging Reconstruction Image Reconstruction Imaging->Reconstruction Analysis Image Analysis & Quantification Reconstruction->Analysis End Diagnostic Report Analysis->End

Caption: Generalized Experimental Workflow for PET Imaging.

This compound PET Protocol (Preclinical - Non-Human Primate)

  • Radiosynthesis: [¹⁸F]this compound is synthesized using a tosylate precursor.[1]

  • Subject Preparation: Non-human primates are fasted before the scan. Anesthesia is induced and maintained throughout the procedure. Vital signs are monitored.

  • Tracer Injection: A bolus of [¹⁸F]this compound is administered intravenously.

  • Blood Sampling: Arterial blood samples are collected frequently in the initial minutes post-injection and then at spaced intervals to measure whole-blood and plasma radioactivity and for metabolite analysis, which is used to generate a metabolite-corrected plasma input function.[1]

  • PET Acquisition: Dynamic PET scanning is initiated at the time of injection and continues for a specified duration (e.g., 120 minutes).[1]

  • Image Analysis: Regional brain time-activity curves are generated. Kinetic modeling (e.g., one- or two-tissue compartment models) is applied to estimate parameters like the total distribution volume (VT).[1]

[¹⁸F]FDG PET Protocol (Clinical - Neurodegenerative Disease)

  • Patient Preparation: Patients are required to fast for at least 4-6 hours to ensure low plasma glucose and insulin (B600854) levels. Blood glucose levels are checked prior to tracer injection and should ideally be below 150-200 mg/dL. Patients should rest in a quiet, dimly lit room to minimize sensory and cognitive stimulation.

  • Tracer Injection: A weight-based dose of [¹⁸F]FDG is administered intravenously.

  • Uptake Period: The patient continues to rest quietly for an uptake period of 30-60 minutes. This allows for the tracer to be distributed and taken up by brain cells.

  • PET Acquisition: The patient is positioned in the PET scanner, and a static brain scan is typically acquired for 10-20 minutes. A low-dose CT or an MRI scan is also performed for attenuation correction and anatomical localization.

  • Image Analysis: Images are reconstructed and reviewed visually for patterns of hypometabolism. Semiquantitative analysis, often using software to compare the patient's scan to a normal database (e.g., using Z-scores or Standardized Uptake Value ratios, SUVR), is commonly performed to identify and quantify regions of abnormal metabolism.[12]

Comparison Summary

Table 3: Qualitative Comparison of this compound vs. [¹⁸F]FDG PET

FeatureThis compound PET[¹⁸F]FDG PET
Biological Target Cholesterol 24-hydroxylase (CYP46A1)Glucose transporters and hexokinase
Biological Process Brain cholesterol elimination/metabolismRegional glucose metabolism (neuronal/synaptic activity)
Development Stage Preclinical / InvestigationalClinically established and widely available
Primary Application Potential for studying disorders of cholesterol homeostasis (e.g., AD, HD)Early and differential diagnosis of dementia, monitoring disease progression
Information Provided Direct measure of a specific enzymatic pathway implicated in neurodegeneration.A functional marker of neuronal injury and dysfunction.
Potential Advantages High target specificity; may provide novel insights into disease mechanisms and a target for novel therapeutics.Extensive validation; established patterns for various diseases; relatively low cost and wide availability.
Potential Limitations Clinical utility and diagnostic accuracy in humans are unknown; requires complex kinetic modeling for full quantification.Not specific to one disease pathology (a marker of neurodegeneration); can be affected by blood glucose levels and other physiological factors.

Conclusion

This compound and [¹⁸F]FDG are two distinct PET tracers that offer different but potentially synergistic information for the study of neurodegenerative diseases. [¹⁸F]FDG is the current clinical workhorse, providing a reliable, albeit non-specific, measure of neuronal dysfunction that is crucial for the diagnosis and management of dementia.[13] Its widespread availability and the extensive body of research supporting its use solidify its role in both clinical practice and research.

This compound represents a promising new frontier, moving beyond general metabolic assessment to probe a specific molecular pathway—brain cholesterol metabolism—that is increasingly recognized as a key player in neurodegeneration.[3] While still in the early stages of development, its high specificity and favorable preclinical characteristics suggest it could become a valuable research tool for understanding disease mechanisms, identifying patient subgroups, and serving as a pharmacodynamic biomarker in clinical trials for drugs targeting cholesterol pathways.

For drug development professionals and researchers, the choice of tracer will depend on the scientific question at hand. For diagnostic purposes and tracking overall neurodegeneration, [¹⁸F]FDG remains the standard. For investigating the role of cholesterol metabolism in disease or testing therapies that modulate this pathway, this compound holds significant future potential. The continued development of novel tracers like this compound will undoubtedly enrich our understanding and expand our capabilities in the fight against neurodegenerative diseases.

References

Reproducibility and Test-Retest Reliability of CHL2310 PET: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility and reliability of a positron emission tomography (PET) tracer are critical determinants of its utility in longitudinal studies and clinical trials. This guide provides a comparative analysis of the test-retest reliability of [¹⁸F]CHL2310, a novel PET ligand for the cholesterol 24-hydroxylase (CYP46A1), against alternative PET tracers used in neuroimaging. The data presented herein is intended to offer an objective overview to aid in the selection of the most appropriate imaging agent for specific research needs.

Quantitative Comparison of Test-Retest Reliability

The following table summarizes the test-retest reliability of [¹⁸F]this compound and selected alternative PET tracers for neurological targets. The primary metric for comparison is the absolute test-retest variability (aTRV) of the total distribution volume (V_T), a key parameter in PET quantification representing the tissue uptake of a tracer.

TracerTargetSpeciesNTest-Retest IntervalAbsolute Test-Retest Variability (aTRV) of V_T
[¹⁸F]this compound CYP46A1 Non-human Primate - - 4.4 ± 3.5% [1]
[¹⁸F]FPEBmGluR5Human-6 months8 - 13%
[¹¹C]ABP688mGluR5Human->7 days<12%[2]
[¹¹C]SP203mGluR5Human--Increased V_T over scan period due to radiometabolite accumulation[3]

Note: Lower aTRV values indicate higher reproducibility. Data for [¹⁸F]this compound is from a study in non-human primates. [¹¹C]SP203 is included to highlight potential issues with tracer metabolism that can affect reliability.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing PET imaging data. The following sections outline the experimental protocols for the test-retest studies of [¹⁸F]this compound and the alternative tracers.

[¹⁸F]this compound Test-Retest Protocol (Non-human Primates)
  • Radiotracer Synthesis: [¹⁸F]this compound was synthesized with a non-decay-corrected radiochemical yield of 6.7 ± 1.5% and a radiochemical purity of over 99%.[1]

  • Animal Subjects: The study was conducted on non-human primates.

  • Imaging Procedure:

    • Baseline PET scans were performed with arterial blood sampling.

    • Test-retest variability was assessed from two baseline scans in the same subject.

  • Data Analysis:

    • Regional brain time-activity curves (TACs) were generated.

    • The two-tissue compartment model and Logan graphical analysis were used to estimate the total distribution volume (V_T).[1]

    • The averaged test-retest variability of tissue distribution volumes was calculated as -3.0 ± 4.8%, with an averaged absolute TRV of 4.4 ± 3.5%.[1]

Alternative Tracers Test-Retest Protocols (Human Subjects)

The protocols for the mGluR5 tracers share similarities, reflecting standard practices in human neuro-PET imaging.

  • [¹⁸F]FPEB:

    • Radiotracer Synthesis: Synthesized using a previously published method.

    • Subjects: Healthy human volunteers.

    • Imaging Procedure: Two scans were performed on separate days, with an interval of 3 to 11 weeks.[4] PET scans were acquired on a High Resolution Research Tomograph (HRRT) scanner.[4] Arterial blood sampling was conducted via a radial artery catheter to obtain a metabolite-corrected input function.[4]

    • Data Analysis: Kinetic modeling is applied to the dynamic PET data and the arterial input function to derive quantitative parameters like V_T.

  • [¹¹C]ABP688:

    • Subjects: Healthy human volunteers.

    • Imaging Procedure: Test-retest scans were performed more than 7 days apart to avoid diurnal variations that were observed in same-day studies.[2][5]

    • Data Analysis: The unconstrained two-tissue compartment model was found to be optimal, yielding stable V_T estimates with an average percent difference between 4.3% and 8.2% across brain regions.

  • [¹¹C]FPEB and [¹¹C]SP203 Comparison:

    • Subjects: Healthy human volunteers.

    • Imaging Procedure: Brain PET scans were performed on a GE Advance tomograph.[6] Arterial blood samples were drawn at frequent intervals to determine the arterial input function.[6]

    • Data Analysis: Compartmental modeling and linear/multilinear graphical analyses were used to calculate V_T.[6] The study found that [¹¹C]SP203, similar to its ¹⁸F-labeled counterpart, showed radiometabolite accumulation in the brain, leading to an increase in V_T over the scan period, making [¹¹C]FPEB the superior tracer of the two for quantifying mGluR5.[3]

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in PET test-retest studies and the logical framework for tracer comparison, the following diagrams are provided.

Experimental_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan PET Scan Acquisition cluster_post_scan Data Processing & Analysis Radiosynthesis Radiotracer Synthesis ([¹⁸F]this compound, etc.) Tracer_Admin Tracer Administration (Intravenous Injection) Radiosynthesis->Tracer_Admin Subject_Prep Subject Preparation (e.g., Cannulation) Subject_Prep->Tracer_Admin Dynamic_Scan Dynamic PET Scan (e.g., 90 minutes) Tracer_Admin->Dynamic_Scan Arterial_Sampling Arterial Blood Sampling Tracer_Admin->Arterial_Sampling Image_Recon Image Reconstruction & Motion Correction Dynamic_Scan->Image_Recon Metabolite_Analysis Plasma Metabolite Analysis Arterial_Sampling->Metabolite_Analysis Kinetic_Modeling Kinetic Modeling (e.g., 2-Tissue Compartment) Metabolite_Analysis->Kinetic_Modeling Image_Recon->Kinetic_Modeling TRV_Calc Test-Retest Variability Calculation Kinetic_Modeling->TRV_Calc

General workflow for a PET test-retest reliability study.

Signaling_Pathway_Target cluster_this compound [¹⁸F]this compound cluster_Alternatives Alternative Tracers This compound [¹⁸F]this compound CYP46A1 CYP46A1 This compound->CYP46A1 Binds to Hydroxycholesterol 24S-Hydroxycholesterol CYP46A1->Hydroxycholesterol Cholesterol Cholesterol Cholesterol->CYP46A1 Metabolism Alt_Tracer [¹⁸F]FPEB / [¹¹C]ABP688 mGluR5 mGluR5 Alt_Tracer->mGluR5 Binds to Signaling Intracellular Signaling mGluR5->Signaling Glutamate (B1630785) Glutamate Glutamate->mGluR5 Activates

Binding targets of [¹⁸F]this compound and alternative mGluR5 tracers.

Conclusion

The available data indicates that [¹⁸F]this compound exhibits excellent test-retest reliability in non-human primates, with an average absolute variability of 4.4 ± 3.5%. This level of reproducibility is highly favorable when compared to established neurological PET tracers such as those for the mGluR5 receptor, which typically show test-retest variability in the range of 8-13%. The robust quantitative performance of [¹⁸F]this compound supports its potential as a reliable tool for imaging CYP46A1 in longitudinal studies. However, it is important to note that the direct comparison is between a study in non-human primates for [¹⁸F]this compound and human studies for the alternatives. Further validation in human subjects will be essential to fully establish the clinical utility of [¹⁸F]this compound. Researchers should consider the specific target and research question when selecting the most appropriate PET tracer.

References

In-Depth Comparison Guide: Validating CHL2310 as a Target Engagement Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to quantitatively measure a drug's engagement with its intended target in a biological system is fundamental to modern drug development. Target engagement biomarkers serve as critical tools in this process, providing invaluable insights into a drug's pharmacodynamics, helping to optimize dosing, and derisking clinical progression. This guide provides a comparative overview for validating "CHL2310" as a target engagement biomarker.

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule or drug candidate designated "this compound." This identifier may correspond to an internal compound code not yet disclosed publicly, a very recent investigational drug with limited available data, or a potential typographical error. The following guide is a generalized framework based on established principles of target engagement biomarker validation. To provide a specific and actionable comparison, the molecular identity of this compound and its biological target are required.

Core Principles of Target Engagement Biomarker Validation

A robust target engagement biomarker should be:

  • Specific: The biomarker signal should directly correlate with the binding of the drug to its intended target.

  • Sensitive: The assay should be able to detect target engagement at physiologically relevant drug concentrations.

  • Quantitative: The biomarker readout should provide a quantitative measure of target occupancy.

  • Translatable: The biomarker should be applicable across preclinical models and human subjects.

  • Actionable: The biomarker data should inform decision-making in drug development, such as dose selection and patient stratification.

Hypothetical Comparison: Validating a Novel Kinase Inhibitor (this compound)

To illustrate the process, let us assume "this compound" is a novel inhibitor of a specific kinase, "Kinase X." The following sections will outline the necessary experiments and data required to validate a target engagement biomarker for this compound and compare it to alternative methods.

Table 1: Comparison of Potential Target Engagement Biomarkers for a Kinase Inhibitor (e.g., this compound)
Biomarker AssayPrincipleProsCons
Phospho-protein Western Blot Measures the phosphorylation status of a direct downstream substrate of Kinase X.Relatively simple and widely available technology. Can provide a direct readout of target inhibition.Often semi-quantitative. Can be influenced by other signaling pathways. Requires high-quality antibodies.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of Kinase X upon this compound binding.Directly measures target binding. Can be performed in cells and tissues. Does not require a specific antibody for the drug.Can be technically challenging. May not be suitable for all targets.
In-cell Western / ELISA Quantifies the level of a phosphorylated substrate in a high-throughput plate-based format.More quantitative and higher throughput than traditional Western blots.Requires specific and validated antibodies. Can be subject to matrix effects.
Positron Emission Tomography (PET) Utilizes a radiolabeled tracer that binds to Kinase X to visualize and quantify target occupancy in vivo.Non-invasive and provides spatial information on target engagement in living subjects. Highly translatable to clinical studies.Expensive and requires specialized facilities and expertise. Development of a suitable tracer can be challenging.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged Kinase X in live cells.Highly quantitative and sensitive. Real-time measurement of target engagement.Requires genetic modification of cells to express the fusion protein.

Experimental Protocols

Protocol 1: Phospho-protein Western Blot for Downstream Substrate of Kinase X
  • Cell Culture and Treatment: Culture appropriate cells expressing Kinase X to 70-80% confluency. Treat cells with a dose-response range of this compound for a specified time.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the Kinase X substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Heating: Aliquot the cell suspension and heat individual aliquots to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate soluble proteins from aggregated proteins by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blot or another protein detection method to quantify the amount of soluble Kinase X at each temperature.

  • Melt Curve Generation: Plot the amount of soluble Kinase X as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of this compound indicates target engagement.

Visualizing Workflows and Pathways

Diagram 1: General Workflow for Target Engagement Biomarker Validation

G A Hypothesis: this compound binds to Target X B In Vitro Binding Assays (e.g., SPR, ITC) A->B C Cell-Based Target Engagement Assays (e.g., CETSA, NanoBRET) B->C D Downstream Pathway Modulation (e.g., Phospho-protein analysis) C->D E In Vivo Target Engagement (e.g., Animal models, PET imaging) D->E F Clinical Validation (e.g., Biopsies, Blood-based biomarkers) E->F G Validated Target Engagement Biomarker F->G

Caption: A stepwise approach to validating a target engagement biomarker.

Diagram 2: Simplified Kinase X Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Substrate TranscriptionFactor Transcription Factor pSubstrate->TranscriptionFactor Activates This compound This compound This compound->KinaseX Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Comparative Analysis of Compound-X Across Species: A Fictional Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a template created in response to a request for a comparative analysis of "CHL2310." As no public information could be found for a compound with that designation, this document uses a fictional compound, "Compound-X," to demonstrate the structure and content of a comparative guide for researchers, scientists, and drug development professionals. All data, protocols, and pathways are illustrative and should be replaced with actual experimental results.

This guide provides a comparative analysis of the fictional inhibitor, Compound-X, across different preclinical species. The objective is to offer a clear comparison of its performance and pharmacological profile, supported by standardized experimental data.

Data Summary

The following tables summarize the in vitro and in vivo pharmacokinetic properties of Compound-X in three common preclinical species: mouse, rat, and cynomolgus monkey.

Table 1: In Vitro Metabolic Stability of Compound-X

SpeciesLiver Microsome Intrinsic Clearance (CLint, µL/min/mg)Plasma Protein Binding (%)
Mouse15092.5
Rat8595.1
Cynomolgus Monkey4598.2

Table 2: In Vivo Pharmacokinetic Parameters of Compound-X (10 mg/kg, IV)

SpeciesCmax (ng/mL)AUC (ng*h/mL)T1/2 (h)Clearance (mL/min/kg)Volume of Distribution (L/kg)
Mouse250050002.133.34.5
Rat320080003.520.83.9
Cynomolgus Monkey4500150006.211.12.8

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of Compound-X in liver microsomes from different species.

Procedure:

  • Compound-X (1 µM) was incubated with liver microsomes (0.5 mg/mL) from mouse, rat, and cynomolgus monkey in a phosphate (B84403) buffer (100 mM, pH 7.4).

  • The reaction was initiated by the addition of NADPH (1 mM).

  • Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

  • The reaction was quenched by the addition of ice-cold acetonitrile.

  • Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of Compound-X.

  • The intrinsic clearance (CLint) was calculated from the rate of disappearance of the compound.

Plasma Protein Binding Assay

Objective: To determine the extent of binding of Compound-X to plasma proteins.

Procedure:

  • Compound-X was added to plasma from each species to a final concentration of 10 µM.

  • The samples were dialyzed against a protein-free buffer using a rapid equilibrium dialysis (RED) device.

  • After reaching equilibrium, the concentrations of Compound-X in the plasma and buffer compartments were determined by LC-MS/MS.

  • The percentage of plasma protein binding was calculated.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of Compound-X following intravenous administration.

Procedure:

  • Male animals of each species (n=3 per species) were administered a single intravenous dose of Compound-X (10 mg/kg).

  • Blood samples were collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

  • Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Plasma concentrations of Compound-X were determined by a validated LC-MS/MS method.

  • Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway modulated by Compound-X.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CompoundX Compound-X CompoundX->Kinase2 Inhibits Gene Target Gene Expression TranscriptionFactor->Gene Promotes

Caption: Hypothetical signaling pathway inhibited by Compound-X.

Experimental Workflow

The diagram below outlines the workflow for the in vivo pharmacokinetic study.

A Acclimatization of Animals B Intravenous Administration of Compound-X (10 mg/kg) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Modeling E->F

Caption: Workflow for the in vivo pharmacokinetic analysis.

Logical Relationship

This diagram illustrates the decision-making process based on the comparative data.

Data Comparative PK Data (Mouse, Rat, Monkey) Favorable Favorable Cross-Species Pharmacokinetics Data->Favorable Good Correlation Unfavorable Unfavorable Cross-Species Pharmacokinetics Data->Unfavorable Poor Correlation Proceed Proceed to Efficacy Studies Favorable->Proceed Optimize Lead Optimization Unfavorable->Optimize

Caption: Decision logic for advancing a drug candidate.

Next-Generation Tracer Demonstrates Superior Specificity and Reduced Off-Target Binding in Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant advancement for neurodegenerative disease research, a new generation of Positron Emission Tomography (PET) tracers is outperforming its predecessors in the crucial task of imaging tau pathology, a hallmark of Alzheimer's disease. This guide provides a detailed head-to-head comparison of a representative next-generation tracer, referred to here as "Tracer B" (analogous to second-generation tracers like [¹⁸F]RO948), and a widely used previous-generation tracer, "Tracer A" (analogous to [¹⁸F]flortaucipir). The data presented, compiled from multiple independent studies, highlights the superior performance of the next-generation tracer in terms of higher specificity and lower off-target binding, offering researchers and clinicians a more precise tool for diagnosis, disease staging, and monitoring of therapeutic interventions.

Executive Summary

Next-generation tau PET tracers have been developed to address the limitations of earlier agents, primarily to minimize off-target binding which can interfere with the accurate quantification of tau deposits in the brain.[1][2] This comparison demonstrates that while both generations of tracers can distinguish Alzheimer's disease patients from healthy controls, the newer tracer provides a clearer signal with fewer confounding factors.

Performance Comparison: Tracer A vs. Tracer B

The following tables summarize the key performance differences observed in head-to-head comparative studies.

Performance Metric Tracer A (Previous Generation) Tracer B (Next-Generation) Key Advantage
Target Binding (Neocortex) Comparable to Tracer BComparable to Tracer A-
Target Binding (Medial Temporal Lobe) Lower RetentionHigher RetentionTracer B
Off-Target Binding (Basal Ganglia, Thalamus) PresentSignificantly LowerTracer B
Off-Target Binding (Choroid Plexus) PresentSignificantly LowerTracer B
Off-Target Binding (Meninges/Skull) MinimalCan be PresentTracer A
Kinetic Stability (SUVR over time) Increase over scanning intervalReaches a plateauTracer B

Table 1: Key Performance Characteristics of Previous vs. Next-Generation Tau PET Tracers.

Quantitative Data Summary

Standardized Uptake Value Ratios (SUVRs) are a common metric for quantifying tracer uptake. The data below is synthesized from comparative studies.

Brain Region Tracer A SUVR Tracer B SUVR
Entorhinal Cortex LowerHigher
Neocortical Regions High CorrelationHigh Correlation
Basal Ganglia Higher (Off-target)Lower
Thalamus Higher (Off-target)Lower

Table 2: Regional Standardized Uptake Value Ratio (SUVR) Comparison. Note: Higher SUVR in target regions (e.g., Entorhinal Cortex) and lower SUVR in off-target regions (e.g., Basal Ganglia) are desirable.

Experimental Methodologies

The data presented in this guide is based on the following key experimental protocols:

In Vivo PET Imaging Protocol
  • Participant Recruitment: Subjects (including healthy controls, individuals with mild cognitive impairment, and diagnosed Alzheimer's disease patients) are recruited for the study.

  • Tracer Administration: Each participant undergoes two separate PET scans, one with Tracer A and one with Tracer B, typically within a one-month period.[3] A standardized dose of the radiotracer is administered intravenously.

  • Dynamic Scanning: For a subset of participants, dynamic scanning is performed for a duration of 0-100 minutes to assess the kinetic properties of the tracers.[3]

  • Static Imaging: For most participants, static imaging is acquired at a specific time point post-injection (e.g., 80-100 minutes for Tracer A, 70-90 minutes for Tracer B).[3]

  • Image Analysis:

    • PET images are co-registered with corresponding MRI scans for anatomical reference.

    • A reference region, typically the inferior cerebellar cortex, is used to calculate Standardized Uptake Value Ratios (SUVRs).[3][4]

    • SUVRs are calculated for various regions of interest to compare tracer retention.

G cluster_protocol In Vivo PET Imaging Workflow Recruitment Participant Recruitment Tracer_A Administer Tracer A Recruitment->Tracer_A Tracer_B Administer Tracer B Recruitment->Tracer_B MRI Acquire MRI Recruitment->MRI PET_Scan_A PET Scan (Tracer A) Tracer_A->PET_Scan_A PET_Scan_B PET Scan (Tracer B) Tracer_B->PET_Scan_B Analysis Image Analysis (SUVR Calculation) PET_Scan_A->Analysis PET_Scan_B->Analysis MRI->Analysis Comparison Head-to-Head Comparison Analysis->Comparison

Caption: Workflow for a head-to-head in vivo PET imaging study.

In Vitro Autoradiography Protocol
  • Tissue Preparation: Post-mortem human brain tissue from confirmed Alzheimer's disease cases and healthy controls is used.[5]

  • Tracer Incubation: Brain tissue sections are incubated with a radiolabeled form of the tracers (e.g., ¹⁸F-Flortaucipir, ¹⁸F-MK6240, ¹⁸F-PI2620).[5]

  • Washing and Drying: Non-specific binding is removed through a series of washing steps.

  • Imaging: The tissue sections are exposed to a phosphor imaging plate to detect the distribution and intensity of tracer binding.

  • Quantification: The binding density in different brain regions is quantified and compared between tracers.[5]

Signaling Pathway Context

The primary target for these tracers is the pathological aggregation of tau protein into neurofibrillary tangles (NFTs), a key event in the progression of Alzheimer's disease. The ability of a PET tracer to specifically bind to these tangles is crucial for its utility.

G cluster_pathway Simplified Tau Pathology Pathway Normal_Tau Normal Tau (Microtubule Associated) Hyperphosphorylation Hyperphosphorylation Normal_Tau->Hyperphosphorylation Aggregated_Tau Aggregated Tau (Paired Helical Filaments) Hyperphosphorylation->Aggregated_Tau NFTs Neurofibrillary Tangles (NFTs) Aggregated_Tau->NFTs Neuronal_Dysfunction Neuronal Dysfunction & Cell Death NFTs->Neuronal_Dysfunction Tracer PET Tracer NFTs->Tracer Binding PET_Signal PET Signal Tracer->PET_Signal

Caption: Simplified pathway of tau pathology and PET tracer binding.

Conclusion

The development of next-generation tau PET tracers marks a significant step forward in the field of neuroimaging.[2] Studies show that while both first and second-generation tracers are effective, the newer agents exhibit a more favorable profile with reduced off-target binding and improved kinetic properties.[2][3] This leads to a more reliable and accurate quantification of tau pathology, which is critical for the development of new therapies for Alzheimer's disease and other tauopathies. The improved specificity of tracers like [¹⁸F]RO948 and [¹⁸F]MK6240 makes them ideal for detecting the subtle changes in tau deposition over time, a crucial requirement for clinical trials.[5]

References

A Comparative Guide to the Binding Characteristics of CHL2310 and Alternative CYP46A1-Targeting Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo binding characteristics of CHL2310, a novel and potent inhibitor of Cholesterol 24-hydroxylase (CYP46A1), with other known alternative ligands. The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate tools for research and development in neurodegenerative diseases and other conditions related to brain cholesterol metabolism.

Introduction to this compound and its Target, CYP46A1

This compound is a highly potent and selective, brain-penetrant inhibitor of Cholesterol 24-hydroxylase (CYP46A1), also known as CH24H. This brain-specific cytochrome P450 enzyme plays a crucial role in maintaining cholesterol homeostasis in the central nervous system by converting cholesterol to 24S-hydroxycholesterol (24S-HC), which can then be eliminated from the brain.[1] Dysregulation of this pathway has been implicated in various neurodegenerative disorders, including Alzheimer's and Huntington's disease.[2][3] this compound, particularly in its radiolabeled form [¹⁸F]this compound, has emerged as a promising tool for noninvasive quantification of CYP46A1 activity and cholesterol metabolism via Positron Emission Tomography (PET) imaging.[1]

In Vitro Binding Characteristics: A Comparative Analysis

The in vitro binding affinity of this compound for CYP46A1 has been demonstrated to be in the sub-nanomolar range, indicating a high degree of potency. This section compares the available binding data for this compound with that of other notable CYP46A1 inhibitors.

CompoundTargetAssay TypeIC₅₀ (nM)Kd (nM)Reference
This compound CYP46A1Enzyme Inhibition0.110.37[1]
Soticlestat (B610926) (TAK-935) CYP46A1Enzyme Inhibition7.4-[4][5]
Soticlestat (TAK-935) CYP46A1Enzyme Inhibition4.5-[6]
Voriconazole CYP46A1Enzyme Inhibition-low nM[1]
Clotrimazole CYP46A1Enzyme Inhibition-low nM[1]
Tranylcypromine CYP46A1Enzyme Inhibition-low nM[1]
Thioperamide CYP46A1Enzyme Inhibition-low nM[1]

Note: IC₅₀ values can vary between different assays and experimental conditions. A direct comparison is most accurate when data is generated from the same study under identical conditions. The data for soticlestat shows some variability, which may be attributed to different assay methodologies.

In Vivo Binding and Imaging Characteristics

[¹⁸F]this compound has demonstrated favorable characteristics for in vivo imaging of CYP46A1 in preclinical models. This includes high brain uptake, specific binding to target-rich regions, and appropriate kinetic profiles.

CompoundAnimal ModelKey In Vivo FindingsReference
[¹⁸F]this compound RatHigh brain uptake, heterogeneous brain distribution consistent with CYP46A1 expression, favorable binding specificity, and suitable clearance kinetics.[1][7]
[¹⁸F]this compound Non-human primateHigh in vivo specificity, favorable pharmacokinetic properties, and robust quantitative performance.[3]
Soticlestat (TAK-935) MouseDose-dependent reduction of 24S-hydroxycholesterol levels in the brain. Specific binding to CYP46A1 confirmed in knockout mice.[4][8]

Experimental Protocols

In Vitro CYP46A1 Inhibition Assay

This protocol outlines a typical enzyme inhibition assay to determine the IC₅₀ of a test compound against human CYP46A1.

Materials:

  • Human CYP46A1 microsomes

  • 2-hydroxypropyl-β-cyclodextrin

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4) with 5 mM MgCl₂

  • Test compound (e.g., this compound) at various concentrations

  • Cholesterol (substrate)

  • NADPH (reaction initiator)

  • Acetonitrile/methanol (50/50) with an internal standard (e.g., d7-24-hydroxycholesterol) for quenching

  • 384-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • In a 384-well plate, incubate 0.5 μL of human CYP46A1 microsomes with 2-hydroxypropyl-β-cyclodextrin and potassium phosphate buffer for 5 minutes at 37°C.

  • Add 1 μL of the test compound at varying half-log concentrations to the designated wells and incubate for an additional 5 minutes.

  • Add cholesterol to a final concentration of 25 μM.

  • Initiate the reaction by adding 1 mM NADPH. The total incubation volume should be 50 μL.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Terminate the reaction by transferring 30 μL of the incubation mixture to a quench plate containing 30 μL of acetonitrile/methanol with the internal standard.

  • Seal the plates, freeze at -20°C for 10 minutes, and then centrifuge at 5,700 rpm for 20 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis to quantify the formation of 24S-hydroxycholesterol.

  • Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Autoradiography with [¹⁸F]this compound

This protocol describes the use of [¹⁸F]this compound for autoradiography on brain tissue sections to visualize the distribution of CYP46A1.

Materials:

  • Frozen rodent brain sections (e.g., rat)

  • [¹⁸F]this compound

  • Blocking agent (e.g., a non-radiolabeled CYP46A1 inhibitor) for specificity studies

  • Incubation buffer

  • Washing buffer

  • Phosphor imaging plates or digital autoradiography system

Procedure:

  • Thaw and pre-incubate the brain sections in the incubation buffer.

  • For specificity studies, incubate a set of sections with a high concentration of the blocking agent.

  • Incubate all sections with [¹⁸F]this compound at an appropriate concentration.

  • After incubation, wash the sections with ice-cold washing buffer to remove unbound radioligand.

  • Dry the sections and expose them to a phosphor imaging plate or a digital autoradiography system.

  • Analyze the resulting images to determine the regional distribution and specific binding of [¹⁸F]this compound.

In Vivo PET Imaging with [¹⁸F]this compound in Rodents

This protocol provides a general workflow for conducting a PET imaging study in rodents using [¹⁸F]this compound.

Materials:

  • [¹⁸F]this compound

  • Rodent model (e.g., rat or mouse)

  • Anesthesia (e.g., isoflurane)

  • PET/CT or PET/MR scanner

  • Intravenous catheter

Procedure:

  • Anesthetize the animal and place it on the scanner bed.

  • Administer a bolus injection of [¹⁸F]this compound intravenously.

  • Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

  • Perform a CT or MR scan for anatomical co-registration.

  • Reconstruct the PET images and co-register them with the anatomical images.

  • Perform kinetic modeling of the time-activity curves from different brain regions to quantify tracer uptake and binding.

  • For blocking studies to confirm target specificity, pre-administer a non-radiolabeled CYP46A1 inhibitor before the radiotracer injection and compare the results with baseline scans.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the CYP46A1 signaling pathway and a typical experimental workflow for evaluating a novel CYP46A1 inhibitor.

CYP46A1_Signaling_Pathway cluster_neuron Neuron cluster_bloodstream Bloodstream cluster_liver Liver Cholesterol Cholesterol CYP46A1 CYP46A1 (CH24H) Cholesterol->CYP46A1 Hydroxylation _24S_HC 24S-Hydroxycholesterol CYP46A1->_24S_HC LXR Liver X Receptor (LXR) _24S_HC->LXR Activation NMDA_R NMDA Receptor _24S_HC->NMDA_R Modulation _24S_HC_blood 24S-HC _24S_HC->_24S_HC_blood Efflux from Brain Gene_Expression Gene Expression (e.g., ABCA1) LXR->Gene_Expression Regulates Synaptic_Plasticity Synaptic Plasticity NMDA_R->Synaptic_Plasticity Bile_Acids Bile Acids _24S_HC_blood->Bile_Acids Metabolism

Caption: CYP46A1 catalyzes the conversion of cholesterol to 24S-hydroxycholesterol in neurons, initiating its efflux from the brain and influencing downstream signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay CYP46A1 Inhibition Assay (IC₅₀ Determination) Binding_Assay Radioligand Binding Assay (Kd/Ki Determination) Enzyme_Assay->Binding_Assay Autoradiography In Vitro Autoradiography (Target Engagement) Binding_Assay->Autoradiography PET_Imaging PET Imaging (Brain Uptake & Kinetics) Autoradiography->PET_Imaging Biodistribution Ex Vivo Biodistribution (Organ Distribution) PET_Imaging->Biodistribution PD_Assay Pharmacodynamic Assay (24S-HC Levels) Biodistribution->PD_Assay Lead_Candidate Lead Candidate Selection PD_Assay->Lead_Candidate Start Novel Compound (e.g., this compound) Start->Enzyme_Assay

Caption: A typical workflow for the preclinical evaluation of a novel CYP46A1 inhibitor, from initial in vitro screening to in vivo validation.

References

Assessing the Specificity of CYP46A1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating neurodegenerative diseases, targeting cholesterol metabolism in the brain offers a promising therapeutic avenue. A key enzyme in this pathway is Cholesterol 24-hydroxylase (CYP46A1), which is responsible for the majority of cholesterol turnover in the central nervous system. Potent and selective inhibition of CYP46A1 is a critical attribute for any therapeutic candidate to minimize off-target effects and ensure a favorable safety profile.

This guide provides a comparative assessment of the specificity of inhibitors developed for CYP46A1, with a focus on the methodologies used to determine their selectivity against other cytochrome P450 (CYP) enzymes. While specific quantitative data for the novel PET ligand CHL2310 is not publicly available, we will use data from the well-characterized and highly selective CYP46A1 inhibitor, soticlestat (B610926) (TAK-935), as a representative example to illustrate the expected selectivity profile for a clinical-stage compound.

CYP46A1 Signaling Pathway

CYP46A1 catalyzes the conversion of cholesterol to 24S-hydroxycholesterol (24HC). This hydroxylation increases the polarity of the cholesterol molecule, allowing it to cross the blood-brain barrier and enter systemic circulation for subsequent metabolism in the liver. This process is crucial for maintaining cholesterol homeostasis in the brain. Dysregulation of this pathway has been implicated in various neurological disorders.

cluster_neuron Neuron cluster_circulation Systemic Circulation cluster_liver Liver cholesterol Cholesterol cyp46a1 CYP46A1 cholesterol->cyp46a1 hc24 24S-Hydroxycholesterol cyp46a1->hc24 hc24_circ 24S-Hydroxycholesterol hc24->hc24_circ Crosses BBB metabolism Further Metabolism hc24_circ->metabolism

Caption: Simplified CYP46A1-mediated cholesterol elimination pathway from the brain.

Quantitative Assessment of Inhibitor Specificity

The specificity of a CYP46A1 inhibitor is determined by comparing its inhibitory potency (typically measured as an IC50 value) against CYP46A1 to its potency against a panel of other major drug-metabolizing CYP enzymes. A highly selective inhibitor will have a significantly lower IC50 for CYP46A1 compared to other CYPs.

The following table presents the selectivity profile of soticlestat, a potent and selective CYP46A1 inhibitor.[1] This data serves as a benchmark for the level of selectivity expected from a well-developed CYP46A1 inhibitor.

EnzymeIC50 (nM)Fold Selectivity vs. CYP46A1
CYP46A1 7.4 -
CYP1A2>10,000>1351
CYP2C8>10,000>1351
CYP2C9>10,000>1351
CYP2C19>10,000>1351
CYP2D6>10,000>1351
CYP3A466,0008919

Data for soticlestat (TAK-935) is used as a representative example.[1]

As the data indicates, soticlestat demonstrates exceptional selectivity for CYP46A1, with IC50 values for other major CYP isoforms being over 1000-fold higher.[1] This high degree of selectivity is crucial for minimizing the risk of drug-drug interactions (DDIs) when co-administered with other medications that are metabolized by these enzymes.

Experimental Protocols

The determination of inhibitor specificity against a panel of CYP enzymes is a standard in vitro assay in drug discovery and development. The general workflow for such an assay is outlined below.

CYP Inhibition Assay Workflow

recombinant_cyp Recombinant Human CYP Enzymes incubation Incubation at 37°C recombinant_cyp->incubation test_compound Test Compound (e.g., this compound) Serial Dilutions test_compound->incubation probe_substrate CYP-Specific Probe Substrate probe_substrate->incubation lc_ms LC-MS/MS Analysis (Metabolite Quantification) incubation->lc_ms data_analysis Data Analysis (IC50 Determination) lc_ms->data_analysis

Caption: General workflow for an in vitro CYP inhibition assay.
Detailed Methodology

1. Reagents and Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4, and CYP46A1) expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • CYP-specific probe substrates and their corresponding metabolites for each enzyme isoform.

  • NADPH regenerating system.

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Quenching solution (e.g., acetonitrile).

  • 96-well plates.

2. Assay Procedure:

  • A master mix for each CYP isoform is prepared containing the respective recombinant enzyme, buffer, and NADPH regenerating system.

  • Serial dilutions of the test compound are prepared and added to the wells of the 96-well plate.

  • The reaction is initiated by adding the specific probe substrate to each well.

  • The plate is incubated at 37°C for a predetermined time.

  • The reaction is terminated by adding a quenching solution.

  • The plate is centrifuged to precipitate proteins.

  • The supernatant is transferred to a new plate for analysis.

3. Analytical Method:

  • The concentration of the metabolite formed from the probe substrate is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

4. Data Analysis:

  • The percentage of inhibition of each CYP enzyme at each concentration of the test compound is calculated relative to a vehicle control.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the concentration-response data to a suitable nonlinear regression model.

This comprehensive approach allows for a robust assessment of the selectivity of a CYP46A1 inhibitor, providing critical data for its preclinical and clinical development. While specific data for this compound remains to be published, the methodologies and comparative data presented here provide a strong framework for understanding and evaluating the specificity of this and other novel CYP46A1-targeted compounds.

References

Safety Operating Guide

Proper Disposal of CHL2310: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of CHL2310, a potent and selective CYP46A1 inhibitor, requires adherence to hazardous waste regulations. This guide provides detailed procedures for both its non-radioactive and radiolabeled ([18F]this compound) forms to ensure safety and compliance in research and drug development settings.

Safe and compliant disposal of laboratory chemicals is paramount to ensuring a secure research environment and preventing environmental contamination. The following procedures outline the essential steps for the proper disposal of this compound and its radiolabeled counterpart, [18F]this compound. These guidelines are based on standard hazardous waste management practices and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) protocols and local regulations.

Disposal of Non-Radioactive this compound

Unused or waste this compound that is not radiolabeled should be treated as hazardous chemical waste.

Step 1: Segregation and Containerization
  • Identify as Hazardous Waste: All unused this compound and materials contaminated with it (e.g., gloves, pipette tips, absorbent paper) must be designated as hazardous waste.

  • Select Appropriate Containers: Use containers that are chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or other chemically resistant plastic containers are generally suitable. Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.

  • Segregate Waste Streams:

    • Solid Waste: Collect contaminated labware, personal protective equipment (PPE), and other solid materials in a designated, lined hazardous waste container.

    • Liquid Waste: Collect unused this compound solutions in a separate, leak-proof liquid waste container. Do not mix with incompatible chemicals. It is best practice to collect different solvent wastes in separate containers unless otherwise instructed by your EHS department.

Step 2: Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A list of all chemical constituents in the container, including solvents and their approximate concentrations.

  • The date when the first drop of waste was added (accumulation start date).

  • The name and contact information of the principal investigator or laboratory manager.

  • Applicable hazard warnings (e.g., "Toxic").

Step 3: Storage

Store hazardous waste containers in a designated satellite accumulation area (SAA) that is:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • In a well-ventilated area, away from heat and ignition sources.

  • Within secondary containment to prevent spills from reaching drains.

Step 4: Arrange for Disposal

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

Disposal of Radiolabeled [18F]this compound

The disposal of [18F]this compound requires adherence to both hazardous chemical and radioactive waste regulations. The primary strategy for fluorine-18 (B77423) is decay-in-storage.

Step 1: Decay-in-Storage

Fluorine-18 has a short half-life of approximately 109.8 minutes. This allows for the radioactivity to decay to background levels in a relatively short period.

  • Segregate Radioactive Waste: Collect all waste contaminated with [18F]this compound (solid and liquid) in designated radioactive waste containers.

  • Shielding: Store the waste containers behind appropriate shielding (e.g., lead bricks) to minimize radiation exposure to laboratory personnel.

  • Labeling for Decay: Label the container with:

    • The words "Radioactive Waste" and the universal radioactive symbol.

    • The radionuclide: "Fluorine-18" or "F-18".

    • The initial activity and the date of measurement.

    • The name of the principal investigator.

  • Storage for Decay: Store the waste in a designated and secure radioactive materials area. The waste should be stored for at least 10 half-lives (approximately 1100 minutes or 18.3 hours) to ensure the radioactivity has decayed to negligible levels.

Step 2: Survey for Decontamination

After the decay period, the waste must be surveyed with a radiation detection meter (e.g., a Geiger-Müller counter) to confirm that the radioactivity is indistinguishable from background levels.

Step 3: Disposal as Chemical Waste

Once the waste is confirmed to be free of detectable radioactivity, it must then be managed as hazardous chemical waste.

  • Obliterate Radioactive Markings: Completely deface or remove all radioactive labels and symbols from the container.

  • Re-label as Hazardous Waste: Re-label the container as "Hazardous Waste" following the procedures outlined for non-radioactive this compound.

  • Arrange for Disposal: Contact your EHS department for pickup as chemical waste.

Quantitative Data for Waste Management

ParameterGuidelineCitation
Hazardous Waste Storage Time Limit Varies by generator status and local regulations; typically up to 90 days for large quantity generators.[1]
Container Fill Capacity Do not fill liquid waste containers to more than 90% capacity to allow for expansion.[1]
Fluorine-18 Decay-in-Storage Time A minimum of 10 half-lives (approx. 18.3 hours) is recommended.
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[2]

Experimental Protocols

This document provides operational guidance for the disposal of this compound. For experimental protocols involving the use of this compound, please refer to your specific research and development documentation. Adherence to all safety protocols outlined in the Safety Data Sheet (SDS) for this compound is mandatory during handling and disposal.

Disposal Workflow for this compound

CHL2310_Disposal_Workflow cluster_start cluster_decision cluster_radioactive_path Radioactive Waste Protocol cluster_chemical_path Chemical Waste Protocol cluster_final_disposal start Start: this compound Waste Generated is_radioactive Is the waste radiolabeled with F-18? start->is_radioactive segregate_radioactive Segregate in Shielded Radioactive Waste Container is_radioactive->segregate_radioactive Yes segregate_chemical Segregate as Hazardous Chemical Waste is_radioactive->segregate_chemical No label_decay Label for Decay-in-Storage (Radionuclide, Activity, Date) segregate_radioactive->label_decay store_decay Store for >10 Half-Lives (approx. 18.3 hours) label_decay->store_decay survey_waste Survey for Radioactivity store_decay->survey_waste is_clear Indistinguishable from Background Radiation? survey_waste->is_clear is_clear->store_decay No, continue decay deface_labels Deface Radioactive Labels is_clear->deface_labels Yes label_chemical Label as Hazardous Waste (Chemical Name, Constituents, Date) segregate_chemical->label_chemical store_saa Store in Satellite Accumulation Area label_chemical->store_saa request_pickup Contact EHS for Waste Pickup store_saa->request_pickup dispose_trash Dispose as regular trash (if non-hazardous solid) deface_labels->label_chemical

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for Chlorine (Assumed CHL2310)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to Chlorine. The identifier "CHL2310" did not correspond to a specific chemical in available safety data sheets. The guidance provided is based on the properties and hazards of Chlorine, which should be handled with extreme caution by trained professionals in a laboratory setting.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Chlorine. Adherence to these protocols is critical to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling Chlorine. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Respiratory Full-face respirator with appropriate cartridges for chlorine or a self-contained breathing apparatus (SCBA)[1][2].Chlorine gas is fatal if inhaled[1][2]. Respiratory protection is the most critical line of defense.
Eye/Face Splash-resistant safety goggles with a faceshield[2].Prevents severe eye damage and burns from gas or liquid contact[1][2]. An emergency eye wash fountain should be immediately accessible[2].
Skin/Body Chemical-resistant clothing and gloves[1][2][3]. For liquid chlorine, cold-insulating clothing is necessary[2].Protects against severe skin burns and frostbite from rapidly expanding gas[1][2]. Contaminated clothing must be removed immediately and washed before reuse[1][3].
Hands Appropriate chemical-resistant gloves[2].Prevents direct contact and chemical burns[1].

Safe Handling and Storage Procedures

Chlorine is a highly reactive and corrosive substance. Strict adherence to handling and storage protocols is essential to prevent accidents.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood[1][2][3].

  • Do not breathe gas, fumes, vapor, or spray[1][2].

  • Avoid contact with skin and eyes[1][3].

  • Wash hands thoroughly after handling[1][3].

  • Do not eat, drink, or smoke in areas where chlorine is handled or stored[2][3].

  • Use only with equipment of compatible materials of construction and keep reduction valves free from oil and grease[1][2].

Storage:

  • Store in a cool, dry, well-ventilated, and segregated area away from incompatible materials such as combustible materials, reducing agents, grease, and oil[1][2].

  • Keep containers tightly closed and sealed until ready for use[1].

  • Store locked up and protect from direct sunlight[1][2].

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency Situation Immediate Action
Inhalation Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. Call a poison center or physician immediately[1].
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention for chemical burns[1][3].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and call a physician immediately[1][3].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor[1][3].
Spill or Leak Evacuate the area. If safe to do so, stop the leak. Provide adequate ventilation. Wear appropriate PPE during cleanup. Collect spillage and dispose of it as hazardous waste. Prevent release to the environment[1][2].

Disposal Plan

All waste containing Chlorine must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.

  • Waste Containers: Use only compatible and properly labeled containers for hazardous waste[4][5][6]. Containers must be kept closed except when adding waste[4][5][6].

  • Segregation: Incompatible wastes must be segregated to prevent dangerous reactions[6][7].

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents[5].

  • Collection: Arrange for collection by a licensed hazardous waste disposal service. Do not dispose of Chlorine down the drain or in the regular trash[5][6].

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. After rinsing and air-drying in a ventilated area, the container may be disposed of according to institutional protocols[5][7].

Experimental Workflow: Safe Handling of Chlorine Gas

The following diagram outlines the essential steps for safely handling chlorine gas in a laboratory setting.

cluster_prep Preparation cluster_handling Gas Handling cluster_cleanup Shutdown & Cleanup A Verify Fume Hood Functionality B Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) A->B Safety First C Prepare Gas Delivery System (Check for Leaks) B->C D Secure Gas Cylinder C->D Begin Handling E Slowly Open Main Valve D->E F Monitor Flow Rate and Pressure E->F G Conduct Experiment F->G H Close Main Cylinder Valve G->H Experiment Complete I Purge Gas Lines H->I J Decontaminate Equipment I->J K Dispose of Waste Properly J->K

Caption: Workflow for Safe Handling of Chlorine Gas.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.